molecular formula C2H4N4S B193830 5-Mercapto-1-methyltetrazole CAS No. 13183-79-4

5-Mercapto-1-methyltetrazole

Katalognummer: B193830
CAS-Nummer: 13183-79-4
Molekulargewicht: 116.15 g/mol
InChI-Schlüssel: XOHZHMUQBFJTNH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Mercapto-1-methyltetrazole (CAS 13183-79-4) is a white, crystalline powder with the molecular formula C2H4N4S and a molecular weight of 116.15 g/mol . It is a high-purity compound (≥99%) with a melting point of 124-128 °C . This chemical serves as a critical intermediate (side chain) in the synthesis of a wide range of cephalosporin antibiotics, including cefoperazone, cefamandole, cefmetazole, and cefpiramide . Spectroscopic studies, including matrix-isolation infrared spectroscopy, confirm that in both the solid phase and in an inert argon matrix, the molecule exists predominantly in the thione tautomeric form (1-methyl-1,4-dihydro-5H-tetrazole-5-thione) . Upon UV irradiation (λ ≥ 235 nm), the matrix-isolated monomer undergoes photodecomposition involving cleavage of the tetrazole ring, leading to products such as methyl isothiocyanate and molecular nitrogen . Researchers should note that toxicological data indicates it is an irritant to skin, eyes, and the respiratory system . Furthermore, animal studies have shown reproductive toxicity, with specific paternal effects on reproductive organs following subcutaneous or oral administration . For safe handling, use personal protective equipment and avoid breathing dust . This product is intended for research applications and is strictly for Laboratory Research Use Only; it is not intended for diagnostic, therapeutic, or any other human use. Store in a cool, dark, and dry place, preferably sealed at 2-8°C .

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

1-methyl-2H-tetrazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4N4S/c1-6-2(7)3-4-5-6/h1H3,(H,3,5,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOHZHMUQBFJTNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=S)N=NN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

51138-06-8 (hydrochloride salt)
Record name 1-N-Methyl-5-thiotetrazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013183794
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID9051662
Record name 1,2-Dihydro-1-methyl-5H-tetrazole-5-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9051662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13183-79-4
Record name 5-Mercapto-1-methyltetrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13183-79-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-N-Methyl-5-thiotetrazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013183794
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Mercapto-1-methyltetrazole
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=520787
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5H-Tetrazole-5-thione, 1,2-dihydro-1-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,2-Dihydro-1-methyl-5H-tetrazole-5-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9051662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-dihydro-1-methyl-5H-tetrazole-5-thione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.032.833
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-METHYL-5-MERCAPTOTETRAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZRB9LL6WTB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

5-Mercapto-1-methyltetrazole chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 5-Mercapto-1-methyltetrazole

Abstract

This compound, also known as 1-methyl-1H-tetrazole-5-thiol (MTT), is a heterocyclic organic compound with significant applications in the pharmaceutical and chemical industries. Its structure, featuring a tetrazole ring substituted with a methyl group and a mercapto group, allows for versatile chemical reactivity. This document provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis protocols, and key applications, with a focus on its role as a crucial intermediate in the synthesis of cephalosporin (B10832234) antibiotics.

Chemical Structure and Tautomerism

This compound is characterized by a five-membered tetrazole ring containing four nitrogen atoms and one carbon atom. It has a methyl group at the N1 position and a sulfur-containing functional group at the C5 position. A key feature of this compound is its existence in a tautomeric equilibrium between the thiol form (1-methyl-1H-tetrazole-5-thiol) and the more stable thione form (1-methyl-1,4-dihydro-5H-tetrazole-5-thione).[1][2][3] Infrared spectroscopy studies have confirmed that the compound predominantly exists in the thione tautomeric form in the solid state.[1][2]

Caption: Tautomeric equilibrium of this compound.

Physicochemical Properties

This compound is typically a white to off-white or cream-colored crystalline powder.[4][5][6][7] It is soluble in water.[4][8] A summary of its key quantitative properties is presented in the table below.

PropertyValueReference(s)
CAS Number 13183-79-4[4][6][9]
Molecular Formula C₂H₄N₄S[4][5][9][10]
Molecular Weight 116.14 g/mol [6][10]
Melting Point 124-129 °C[8][11][12]
Boiling Point (Predicted) 111.6 ± 23.0 °C[13]
pKa (Predicted) 0.70 ± 0.20[4]
Density (Estimate) 1.420 g/cm³[13]
Flash Point 97.2 ± 22.6 °C[13]
Vapor Pressure 22.5 mmHg at 25°C[13]
EINECS Number 236-132-2[4]

Synthesis

The industrial synthesis of this compound often involves the reaction of methyl isothiocyanate with sodium azide (B81097).[6][14] A detailed experimental protocol based on a patented production method is outlined below.[14]

Experimental Protocol: Synthesis from Sodium Azide and Methyl Isothiocyanate[16]
  • Reaction Setup: Charge a reactor with 700L of deionized water. While stirring, add 300 kg of sodium azide and 0.8 kg of a phase-transfer catalyst (e.g., tetrabutylammonium (B224687) chloride).

  • Heating: Heat the mixture to 80°C using steam. Once the temperature is reached, switch to circulating water for cooling.

  • Reagent Addition: Begin the dropwise addition of 405 kg of fused methyl isothiocyanate. Control the addition rate to maintain the reaction system temperature at approximately 80°C.

  • Reaction: After the addition is complete, maintain the temperature and continue the reaction for 5 hours.

  • Concentration: Transfer the reaction solution to a dehydration still and concentrate under reduced pressure until the volume is reduced by about half.

  • Cooling and Acidification: Cool the concentrated solution to room temperature using recirculated water, then further cool to -5°C with chilled brine.

  • Crystallization: Drip in hydrochloric acid until the pH value indicates the endpoint (e.g., Congo red test paper turns from red to indigo). Allow crystallization to proceed for 2 hours.

  • Isolation of Crude Product: Centrifuge the mixture to obtain the crude this compound product.

  • Purification: The crude product is further purified by alkali dissolving, decolorizing with activated carbon, filtering, re-acidifying to crystallize, and finally recrystallizing from water with hydrogen peroxide before drying.

Synthesis_Workflow arrow arrow start Start: Reactor Charging (Deionized Water, Sodium Azide, Catalyst) heating Heating to 80°C start->heating 1 addition Dropwise Addition (Fused Methyl Isothiocyanate) heating->addition 2 reaction Insulation Reaction (5h at 80°C) addition->reaction 3 concentration Reduced Pressure Concentration reaction->concentration 4 cooling Cooling to -5°C concentration->cooling 5 acidification Acidification with HCl cooling->acidification 6 crystallization Crystallization (2h) acidification->crystallization 7 centrifugation Centrifugation crystallization->centrifugation 8 crude_product Crude Product centrifugation->crude_product 9 purification Purification Steps (Alkali Dissolving, Decoloring, Recrystallization) crude_product->purification 10 final_product Final Product: This compound purification->final_product 11

Caption: Industrial synthesis workflow for this compound.

Applications

The primary application of this compound is in the pharmaceutical industry, where it serves as a vital intermediate or side chain in the synthesis of numerous cephalosporin antibiotics.[4][6][12] These include, but are not limited to:

  • Cefamandole[4]

  • Cefoperazone[4][11][12]

  • Cefmetazole[4][12]

  • Cefotetan[4][12]

Beyond its major role in antibiotic synthesis, the compound is also utilized in the preparation of corrosion inhibitors and photographic chemicals, owing to its ability to form stable complexes with metal ions.[4]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and structural elucidation of this compound.

  • Infrared (IR) Spectroscopy: Studies using KBr disc and nujol mull techniques are available.[4] The IR spectra have been fully assigned and correlated with the compound's structural properties, confirming its existence in the thione tautomeric form in the solid state.[2][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR data have been recorded, typically in deuterated chloroform (B151607) (CDCl₃).[4][9]

  • Mass Spectrometry: GC-MS data is available, providing information on the compound's fragmentation patterns under electron ionization.[9]

Safety and Handling

This compound is classified as a flammable solid and can cause skin and serious eye irritation.[7][8][10] It may also cause respiratory irritation.[4][7] Standard safety precautions, such as wearing protective gloves, clothing, and eye protection, should be observed when handling this chemical.[7] It is recommended to store the compound in a cool, dry place in a tightly sealed container, under an inert atmosphere.[4][13]

References

An In-depth Technical Guide to 1-Methyltetrazole-5-thiol (CAS 13183-79-4): Safety, Toxicology, and Biological Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methyltetrazole-5-thiol (B7763730) (MTT), also known as 1-methyl-1H-tetrazole-5-thiol or N-methylthiotetrazole (NMTT), is a heterocyclic organic compound with the CAS number 13183-79-4. While it has applications as an intermediate in the synthesis of various pharmaceuticals, including several cephalosporin (B10832234) antibiotics (e.g., cefoperazone, cefamandole, and cefmetazole), it is most notably recognized for its significant toxicological and pharmacological effects.[1] This technical guide provides a comprehensive overview of the safety data, experimental protocols, and biological interactions of 1-methyltetrazole-5-thiol, with a focus on its mechanisms of action related to aldehyde dehydrogenase and vitamin K epoxide reductase inhibition. This document is intended to serve as a critical resource for researchers, scientists, and professionals involved in drug development and toxicological studies.

Chemical and Physical Properties

1-Methyltetrazole-5-thiol is a white, crystalline solid with a characteristic stimulating odor.[1] It is soluble in water and has a melting point range of 125-128 °C.[1]

PropertyValueReference
CAS Number 13183-79-4
Molecular Formula C₂H₄N₄S[2]
Molecular Weight 116.15 g/mol [2]
Melting Point 125-128 °C[1]
Appearance White crystalline solid[1]
Odor Stimulating[1]
Solubility Soluble in water

Safety and Hazard Information

1-Methyltetrazole-5-thiol is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements based on available data.

Hazard ClassGHS Hazard StatementPercentage of Notifications
Skin Corrosion/IrritationH315: Causes skin irritation97.2%
Serious Eye Damage/Eye IrritationH319: Causes serious eye irritation97.2%
Specific Target Organ Toxicity, Single Exposure (Respiratory tract irritation)H335: May cause respiratory irritation81.9%
Acute Toxicity, OralH302: Harmful if swallowed15.3%
Acute Toxicity, DermalH312: Harmful in contact with skin13.9%
Acute Toxicity, InhalationH332: Harmful if inhaled13.9%

(Data sourced from PubChem compilations of depositor-supplied information)[2]

Handling and Storage:

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

  • Ventilation: Use in a well-ventilated area.

  • Storage: Keep container tightly closed in a dry, cool, and well-ventilated place.

Experimental Protocols

Synthesis of 1-Methyltetrazole-5-thiol

A related synthesis for 5-methyltetrazole (B45412) involves the reaction of acetonitrile (B52724) with sodium azide (B81097).[4] The resulting tetrazolate is then protonated using an acid, such as aqueous HCl.[3]

General Reaction Scheme: CH₃CN + NaN₃ --(Lewis Acid Catalyst, H₂O)--> Sodium 5-methyltetrazolate --(HCl)--> 5-Methyltetrazole

Further steps would be required to introduce the thiol group at the 5-position and the methyl group at the 1-position of the tetrazole ring.

Aldehyde Dehydrogenase (ALDH) Inhibition Assay

The inhibition of ALDH by 1-methyltetrazole-5-thiol is a key aspect of its toxicity. The following is a generalized protocol for an in vitro ALDH inhibition assay based on common methodologies.

Objective: To determine the inhibitory effect of 1-methyltetrazole-5-thiol on ALDH activity.

Principle: ALDH catalyzes the oxidation of an aldehyde substrate (e.g., acetaldehyde) to its corresponding carboxylic acid, with the concomitant reduction of NAD⁺ to NADH. The rate of NADH formation is monitored spectrophotometrically by measuring the increase in absorbance at 340 nm.

Materials:

  • Purified ALDH enzyme (from a suitable source, e.g., yeast or rat liver)

  • Acetaldehyde (B116499) (substrate)

  • β-Nicotinamide adenine (B156593) dinucleotide (NAD⁺)

  • Tris-HCl buffer (pH 8.0)

  • 1-Methyltetrazole-5-thiol (test inhibitor)

  • Microsomal fraction (if investigating metabolic activation)[5]

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of ALDH in Tris-HCl buffer.

    • Prepare a stock solution of NAD⁺ in Tris-HCl buffer.

    • Prepare a stock solution of acetaldehyde in Tris-HCl buffer immediately before use.

    • Prepare serial dilutions of 1-methyltetrazole-5-thiol in a suitable solvent (e.g., DMSO).

  • Assay Setup (in a 96-well plate):

    • Test Wells: Add Tris-HCl buffer, NAD⁺ solution, and the desired concentration of the 1-methyltetrazole-5-thiol solution.

    • Control Wells: Add Tris-HCl buffer, NAD⁺ solution, and the solvent used for the inhibitor (e.g., DMSO).

    • Blank Wells: Add Tris-HCl buffer and NAD⁺ solution.

  • Pre-incubation:

    • Add the ALDH enzyme solution to all wells except the blank wells.

    • If investigating metabolic activation, pre-incubate the inhibitor with a microsomal fraction and an NADPH-generating system before adding the enzyme.[5]

    • Incubate the plate at a constant temperature (e.g., 25 °C or 37 °C) for a short period (e.g., 5-10 minutes) to allow for any interaction between the inhibitor and the enzyme.

  • Initiation of Reaction and Measurement:

    • Initiate the reaction by adding the acetaldehyde substrate solution to all wells.

    • Immediately begin monitoring the increase in absorbance at 340 nm over time (e.g., every 30 seconds for 5-10 minutes) using a microplate reader.[6][7]

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change of absorbance) for each well from the linear portion of the absorbance vs. time plot.

    • Determine the percentage of inhibition for each concentration of 1-methyltetrazole-5-thiol relative to the control wells.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

Biological Interactions and Mechanisms of Action

1-Methyltetrazole-5-thiol is a biologically active molecule that exerts its effects through the inhibition of key enzymes involved in metabolic and physiological pathways.

Inhibition of Aldehyde Dehydrogenase (ALDH)

A significant and well-documented effect of 1-methyltetrazole-5-thiol is the inhibition of aldehyde dehydrogenase.[5] This inhibition is responsible for the disulfiram-like reaction observed in patients treated with certain cephalosporin antibiotics containing the MTT side chain when they consume alcohol.

Mechanism of ALDH Inhibition: 1-Methyltetrazole-5-thiol itself does not directly inhibit ALDH. It requires metabolic activation by hepatic microsomes to an active inhibitory species.[5] This activation is dependent on the presence of NADH.[5] The activated metabolite then irreversibly inhibits ALDH.[5]

ALDH_Inhibition MTT 1-Methyltetrazole-5-thiol (MTT) Microsomes Hepatic Microsomes MTT->Microsomes Metabolic Activation Active_Metabolite Active Inhibitory Metabolite Microsomes->Active_Metabolite NADH NADH NADH->Microsomes ALDH Aldehyde Dehydrogenase (ALDH) Active_Metabolite->ALDH Inhibition Acetic_Acid Acetic Acid ALDH->Acetic_Acid Oxidation Accumulation Acetaldehyde Accumulation (Toxic Effects) ALDH->Accumulation Acetaldehyde Acetaldehyde Acetaldehyde->ALDH Substrate

Caption: Metabolic activation and inhibition of ALDH by 1-methyltetrazole-5-thiol.

Inhibition of Vitamin K Epoxide Reductase

Cephalosporins containing the N-methylthiotetrazole side chain have been associated with hypoprothrombinemia, a condition characterized by a deficiency of prothrombin, which can lead to an increased risk of bleeding.[8][9][10][11] This effect is attributed to the inhibition of the vitamin K cycle in the liver.

Mechanism of Vitamin K Cycle Disruption: 1-Methyltetrazole-5-thiol inhibits the enzyme vitamin K epoxide reductase.[8] This enzyme is crucial for the regeneration of the active form of vitamin K (vitamin K hydroquinone), which is a necessary cofactor for the gamma-carboxylation of several clotting factors, including prothrombin (Factor II), and Factors VII, IX, and X. Inhibition of vitamin K epoxide reductase leads to a decrease in the levels of these functional clotting factors, resulting in a prolonged prothrombin time and an increased risk of bleeding.[8][9][10][11]

Vitamin_K_Cycle_Inhibition cluster_0 Vitamin K Cycle VK_hydroquinone Vitamin K Hydroquinone (active) Carboxylation γ-Carboxylation of Clotting Factors VK_hydroquinone->Carboxylation Cofactor VK_epoxide Vitamin K Epoxide (inactive) VKOR Vitamin K Epoxide Reductase (VKOR) VK_epoxide->VKOR Substrate Carboxylation->VK_epoxide Oxidation Active_Clotting_Factors Active Clotting Factors Carboxylation->Active_Clotting_Factors VKOR->VK_hydroquinone Reduction Hypoprothrombinemia Hypoprothrombinemia (Increased Bleeding Risk) VKOR->Hypoprothrombinemia MTT 1-Methyltetrazole-5-thiol (MTT) MTT->VKOR Inhibition Clotting_Factors Inactive Clotting Factors (II, VII, IX, X) Clotting_Factors->Carboxylation

Caption: Inhibition of the Vitamin K cycle by 1-methyltetrazole-5-thiol.

Clinical Significance and Drug Development

The biological activities of 1-methyltetrazole-5-thiol have significant implications for drug development and clinical practice.

  • Adverse Drug Reactions: The presence of the MTT moiety in cephalosporin antibiotics is a major concern due to the risk of hypoprothrombinemia and disulfiram-like reactions with alcohol.[5][8][9][10][11] A systematic review and meta-analysis found a significant association between NMTT-containing cephalosporins and hypoprothrombinemia and prothrombin time prolongation.[9][10][11]

  • Patient Monitoring: Patients receiving NMTT-containing antibiotics, especially those with underlying risk factors for bleeding, require careful monitoring of their coagulation parameters.[9][10][11]

  • Drug Design: For medicinal chemists and drug developers, understanding the structure-activity relationship of the MTT moiety is crucial for designing safer antibiotics that do not possess these undesirable side effects.

Conclusion

1-Methyltetrazole-5-thiol is a compound of significant interest to the scientific and medical communities due to its potent and specific inhibition of key metabolic enzymes. Its role in causing adverse drug reactions associated with a class of widely used antibiotics underscores the importance of understanding its toxicological profile. This technical guide has provided a comprehensive overview of the safety, handling, experimental protocols, and mechanisms of action of 1-methyltetrazole-5-thiol. This information is critical for ensuring the safe handling and use of this compound in a research setting and for informing the development of safer therapeutic agents. Further research into detailed synthetic methodologies and a more complete toxicological profile will continue to be of high value.

References

Mechanism of action of 1-methyl-5-mercaptotetrazole in biological systems

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Mechanism of Action of 1-methyl-5-mercaptotetrazole in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-methyl-5-mercaptotetrazole (MTT), also known as N-methyl-thiotetrazole (NMTT), is a chemical moiety found as a side chain in several cephalosporin (B10832234) antibiotics. The presence of this side chain has been linked to a significant adverse effect: a vitamin K-responsive hypoprothrombinemia, which can lead to coagulopathy and an increased risk of bleeding.[1][2][3] This technical guide provides a comprehensive overview of the molecular mechanisms underlying the biological activity of MTT, with a focus on its interaction with the vitamin K cycle. It is intended for researchers, scientists, and professionals involved in drug development to facilitate a deeper understanding of this important structure-activity relationship and its clinical implications.

Introduction

Certain broad-spectrum cephalosporin antibiotics have been anecdotally and clinically associated with hypoprothrombinemia, a condition characterized by a deficiency of prothrombin (coagulation factor II) that leads to impaired blood clotting.[3][4] A key structural feature of many of these antibiotics is the presence of a 1-methyl-5-mercaptotetrazole (MTT) side chain.[5][6] This has led to the hypothesis, now well-supported by experimental evidence, that the MTT moiety, when cleaved from the parent antibiotic in vivo, is the primary causative agent of the observed coagulopathy.[7][8] Understanding the precise mechanism of action of MTT is crucial for the rational design of safer antibiotics and for the clinical management of patients receiving MTT-containing drugs.

Core Mechanism of Action: Inhibition of the Vitamin K Cycle

The primary mechanism by which 1-methyl-5-mercaptotetrazole exerts its anticoagulant effect is through the disruption of the vitamin K cycle.[1][9] This cycle is essential for the post-translational modification of several blood coagulation factors.

The Vitamin K Cycle and Gamma-Glutamyl Carboxylation

Vitamin K-dependent proteins, including coagulation factors II (prothrombin), VII, IX, and X, are synthesized in the liver as inactive precursors.[10][11] To become biologically active, these proteins must undergo a crucial post-translational modification known as gamma-carboxylation.[10][12] This reaction is catalyzed by the enzyme γ-glutamyl carboxylase (GGCX), which converts specific glutamic acid (Glu) residues on the protein precursors to γ-carboxyglutamic acid (Gla) residues.[10][13] The Gla residues are essential for the calcium-binding capacity of these coagulation factors, which in turn is necessary for their interaction with phospholipid membranes at the site of injury, a critical step in the coagulation cascade.[10]

The GGCX enzyme requires reduced vitamin K (vitamin KH2) as a cofactor.[11][13] During the carboxylation reaction, vitamin KH2 is oxidized to vitamin K 2,3-epoxide.[11][13] For the cycle to continue, vitamin K epoxide must be recycled back to its reduced form. This is accomplished in two steps by the enzyme vitamin K epoxide reductase (VKOR).[11][14]

MTT as an Inhibitor of Vitamin K Epoxide Reductase (VKOR)

Experimental evidence strongly indicates that MTT is an inhibitor of hepatic vitamin K epoxide reductase.[1][9][15] By inhibiting VKOR, MTT blocks the regeneration of reduced vitamin K.[1] This leads to an accumulation of vitamin K epoxide and a depletion of the vitamin KH2 cofactor necessary for the γ-glutamyl carboxylase reaction.[1][9] Consequently, the synthesis of fully carboxylated, functional vitamin K-dependent coagulation factors is impaired.[11] The resulting circulation of under-carboxylated or non-carboxylated proteins, known as Proteins Induced by Vitamin K Antagonism or Absence (PIVKAs), leads to hypoprothrombinemia and a bleeding diathesis.[9][11]

Studies in rats have shown that the administration of MTT leads to decreased activity of liver microsomal vitamin K epoxide reductase and an increased liver ratio of vitamin K epoxide to vitamin K, responses that are similar to those observed with coumarin (B35378) anticoagulants like warfarin (B611796).[1]

Potential Direct Inhibition of γ-Glutamyl Carboxylase (GGCX)

While the primary mechanism of MTT is the inhibition of VKOR, some in vitro studies have suggested that MTT may also directly inhibit γ-glutamyl carboxylase.[8][16] However, this inhibition appears to be significantly weaker than its effect on VKOR and requires much higher concentrations of MTT.[17] One study reported a 50% inhibitory concentration (IC50) of 1.1 mmol/l for the in-vitro inhibition of GGCX by MTT.[8] The clinical relevance of this direct inhibition is considered to be less significant than the potent, indirect inhibition of carboxylation via the disruption of the vitamin K cycle.[15]

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key pathways and relationships involved in the mechanism of action of 1-methyl-5-mercaptotetrazole.

Vitamin_K_Cycle_Inhibition cluster_cycle Vitamin K Cycle cluster_carboxylation γ-Carboxylation VKH2 Reduced Vitamin K (Vitamin KH2) VKO Vitamin K Epoxide VKH2->VKO GGCX GGCX γ-Glutamyl Carboxylase VKH2->GGCX VK Vitamin K VK->VKH2 VKOR (Step 2) VKO->VK VKOR (Step 1) Glu Inactive Coagulation Factors (Glu-Proteins) Gla Active Coagulation Factors (Gla-Proteins) Glu->Gla Carboxylation Hemostasis Hemostasis Gla->Hemostasis GGCX->Glu MTT 1-Methyl-5-mercaptotetrazole (MTT) MTT->VK Inhibition MTT->VKO Inhibition Inactive Coagulation Factors\n(Glu-Proteins) Inactive Coagulation Factors (Glu-Proteins) Hypoprothrombinemia Hypoprothrombinemia Inactive Coagulation Factors\n(Glu-Proteins)->Hypoprothrombinemia

Caption: Inhibition of the Vitamin K Cycle by 1-methyl-5-mercaptotetrazole.

Quantitative Data

The following tables summarize the available quantitative data regarding the effects of 1-methyl-5-mercaptotetrazole and associated antibiotics.

Table 1: In Vitro Inhibitory Concentration of MTT

Enzyme Target50% Inhibitory Concentration (IC50)Reference
γ-Glutamyl Carboxylase (GGCX)1.1 mmol/l[8]

Table 2: Meta-Analysis of NMTT-Cephalosporin Associated Coagulopathy

OutcomeOdds Ratio (OR)95% Confidence Interval (CI)Reference
Hypoprothrombinemia1.6761.275–2.203[2]
Prothrombin Time (PT) Prolongation2.0501.398–3.005[2]
Bleeding1.3590.920–2.009[2]

Experimental Protocols

Detailed methodologies are essential for the accurate investigation of the effects of 1-methyl-5-mercaptotetrazole on the vitamin K cycle. The following are representative protocols for key experiments.

In Vitro Vitamin K Epoxide Reductase (VKOR) Activity Assay (Fluorescence-Based)

This protocol measures the production of the fluorescent vitamin K hydroquinone (B1673460) (KH2) to determine VKOR activity.[18]

  • Materials and Reagents:

    • Purified VKOR or microsomal preparations containing VKOR

    • Vitamin K1 2,3-epoxide (KO) or Vitamin K1 quinone (K) as substrate

    • Reduced Glutathione (GSH) as a reducing agent

    • Reaction Buffer (e.g., 20 mM Tris-HCl, pH 7.6, 100 mM NaCl, 0.1% detergent)

    • Fluorescence microplate reader (Excitation ~250 nm, Emission ~430 nm)

    • 1-methyl-5-mercaptotetrazole (inhibitor)

  • Procedure:

    • Prepare the enzyme (purified VKOR or microsomes) in the reaction buffer.

    • For inhibitor studies, pre-incubate the enzyme with varying concentrations of MTT.

    • In a microplate, add the enzyme preparation (with or without inhibitor).

    • Add the substrate (KO or K) to the wells.

    • Initiate the reaction by adding GSH.

    • Immediately measure the increase in fluorescence over time in the plate reader.

  • Data Analysis:

    • Calculate the initial reaction rate from the linear portion of the fluorescence versus time plot.

    • For inhibition studies, plot the reaction rate against the MTT concentration and fit the data to determine the IC50 value.

VKOR_Assay_Workflow start Start prep_enzyme Prepare Enzyme (VKOR/Microsomes) start->prep_enzyme pre_incubate Pre-incubate with MTT (for inhibition studies) prep_enzyme->pre_incubate add_enzyme Add Enzyme to Microplate prep_enzyme->add_enzyme without inhibitor pre_incubate->add_enzyme add_substrate Add Substrate (KO or K) add_enzyme->add_substrate initiate_reaction Initiate with GSH add_substrate->initiate_reaction measure_fluorescence Measure Fluorescence (Ex: 250nm, Em: 430nm) initiate_reaction->measure_fluorescence calculate_rate Calculate Initial Reaction Rate measure_fluorescence->calculate_rate determine_ic50 Determine IC50 (for inhibition studies) calculate_rate->determine_ic50 end End calculate_rate->end without inhibitor determine_ic50->end

Caption: Experimental Workflow for a Fluorescence-Based VKOR Activity Assay.

Cell-Based γ-Glutamyl Carboxylation Assay

This assay quantifies the inhibitory effect of compounds on the vitamin K cycle by measuring the carboxylation of a secreted reporter protein.[19][20]

  • Materials and Reagents:

    • HEK293 cell line engineered to express a reporter construct (e.g., Factor IX Gla-domain/Protein C chimera).

    • Cell culture medium and supplements.

    • Vitamin K 2,3-epoxide (KO).

    • 1-methyl-5-mercaptotetrazole (inhibitor).

    • ELISA kit specific for the carboxylated reporter protein.

  • Procedure:

    • Seed the reporter cells in a multi-well plate and allow them to adhere.

    • Prepare treatment media containing a constant concentration of KO and a range of MTT concentrations.

    • Replace the growth medium with the treatment media.

    • Incubate the cells for a sufficient period (e.g., 48 hours) to allow for reporter protein expression, secretion, and carboxylation.

    • Collect the cell culture medium.

    • Quantify the amount of carboxylated reporter protein in the medium using a specific ELISA.

  • Data Analysis:

    • Generate a standard curve with purified carboxylated reporter protein.

    • Calculate the concentration of carboxylated reporter for each MTT concentration.

    • Normalize the data to the control (KO only) to determine the percent inhibition.

    • Plot the percent inhibition against the MTT concentration to determine the IC50 value.

Clinical Implications and Risk Factors

The hypoprothrombinemia induced by NMTT-containing cephalosporins is a clinically significant adverse event.[2][21] Patients with underlying conditions that predispose them to vitamin K deficiency are at a higher risk.[15][22] These risk factors include:

  • Poor nutritional status

  • Parenteral nutrition without vitamin K supplementation

  • Liver failure

  • Renal dysfunction

  • Concomitant use of anticoagulants[21]

Close monitoring of the prothrombin time or International Normalized Ratio (INR) is recommended for at-risk patients receiving NMTT-containing cephalosporins.[9][21] The coagulopathy is typically reversible with the administration of vitamin K.[15][22]

Conclusion

The primary mechanism of action of 1-methyl-5-mercaptotetrazole in biological systems is the inhibition of vitamin K epoxide reductase, a key enzyme in the vitamin K cycle. This leads to impaired γ-glutamyl carboxylation of vitamin K-dependent coagulation factors, resulting in hypoprothrombinemia and an increased risk of bleeding. While direct inhibition of γ-glutamyl carboxylase may also occur, it is a less potent effect. A thorough understanding of this mechanism is vital for the development of safer antibiotics and for the appropriate clinical management of patients treated with drugs containing the MTT moiety. Future research could focus on designing cephalosporins that lack this side chain or have modifications that prevent its cleavage and subsequent interference with the vitamin K cycle.

References

Tautomeric forms of 5-mercapto-1-methyltetrazole in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Tautomeric Forms of 5-Mercapto-1-methyltetrazole in Different Solvents

Introduction

This compound, also known as 1-methyl-1H-tetrazole-5-thiol, is a heterocyclic compound of significant interest in medicinal and materials chemistry. Tetrazole derivatives are recognized as important bioisosteres of carboxylic acids, offering similar acidity but with improved metabolic stability and lipophilicity, making them valuable in drug design.[1] A critical aspect of the chemistry of this compound is its existence in two interconverting tautomeric forms: a thione and a thiol. The equilibrium between these forms can be significantly influenced by the surrounding environment, particularly the solvent. Understanding this tautomerism is crucial for drug development professionals and researchers, as the predominant tautomer can dictate the molecule's physicochemical properties, receptor binding interactions, and overall biological activity.[2]

This technical guide provides a comprehensive overview of the tautomeric forms of this compound, detailing the influence of various solvents on the equilibrium, the experimental and computational methods used for its study, and relevant quantitative data.

Thione-Thiol Tautomerism

This compound exists in a dynamic equilibrium between two primary tautomeric forms: the thione form (1-methyl-1,4-dihydro-5H-tetrazole-5-thione) and the thiol form (1-methyl-1H-tetrazole-5-thiol).[3] This prototropic tautomerism involves the migration of a proton between the sulfur and a nitrogen atom of the tetrazole ring.

Tautomeric_Equilibrium cluster_c1 Thione Structure cluster_c2 Thiol Structure Thione 1-methyl-1,4-dihydro-5H-tetrazole-5-thione (Thione Form) Thiol 1-methyl-1H-tetrazole-5-thiol (Thiol Form) Thione->Thiol H⁺ Transfer Thione_img Thione_img Thiol_img Thiol_img

Caption: The tautomeric equilibrium between the thione and thiol forms.

Studies, including low-temperature matrix-isolation infrared spectroscopy and theoretical calculations, have demonstrated that the thione tautomer is the more stable form, particularly in the solid state and in isolated conditions within an argon matrix.[3][4] Theoretical studies on the parent compound, tetrazole-5-thione, also indicate that the thione form is the most stable isomer in both the gas phase and in solution.[5]

Influence of Solvents on Tautomeric Equilibrium

The solvent plays a pivotal role in determining the position of the tautomeric equilibrium. Solvent properties such as polarity, dielectric constant, and the capacity for hydrogen bonding can selectively stabilize one tautomer over the other.[6][7]

  • Polar Solvents: Polar environments can stabilize the more polar tautomer through dipole-dipole interactions.

  • Hydrogen Bonding: Solvents capable of acting as hydrogen bond donors or acceptors can interact with the N-H or S-H groups of the tautomers, shifting the equilibrium.

For many heterocyclic thiones, the thione form tends to dominate in equilibrium.[8] While specific quantitative ratios for this compound across a wide range of solvents are not extensively detailed in the provided literature, the general principle holds that the equilibrium is dynamic and solvent-dependent.

Experimental and Computational Methodologies

A combination of spectroscopic and computational methods is employed to investigate the tautomeric equilibrium.

Spectroscopic Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for identifying and quantifying tautomers in solution. Distinct signals for the N-CH₃ protons and the C=S and C-S carbons in ¹H and ¹³C NMR spectra, respectively, can be used to determine the ratio of the two forms.

  • UV-Vis Spectroscopy: The electronic absorption spectra of the tautomers differ due to their distinct chromophores.[8] Solvent-induced shifts in the maximum absorption wavelength (λmax) can provide insights into the prevailing tautomeric form and its interaction with the solvent.

  • Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for studying tautomerism in the solid state.[3] Characteristic vibrational bands, such as the C=S stretch for the thione and the S-H stretch for the thiol, allow for the identification of the dominant form.

Computational Chemistry

Quantum-chemical calculations, particularly using Density Functional Theory (DFT), are essential for understanding the intrinsic stability of tautomers.[5] These methods are used to:

  • Calculate the relative energies and thermodynamic properties (enthalpy, Gibbs free energy) of the tautomers in the gas phase and in various solvents using models like the Polarizable Continuum Model (PCM).[5][7][9]

  • Predict spectroscopic properties (NMR chemical shifts, IR frequencies) to aid in the interpretation of experimental data.[10]

Experimental_Workflow cluster_methods Methodology cluster_exp Experimental cluster_comp Computational cluster_analysis Analysis & Outcome Prep Sample Preparation (Dissolve in Solvent) NMR NMR Spectroscopy (¹H, ¹³C) Prep->NMR Solution UV UV-Vis Spectroscopy Prep->UV Solution Data Data Interpretation NMR->Data UV->Data IR IR Spectroscopy (Solid State) IR->Data Geom Geometry Optimization Energy Energy Calculation (Gas Phase, PCM) Geom->Energy Spec Spectra Prediction Energy->Spec Spec->Data Ratio Tautomer Ratio Determination Data->Ratio Stability Relative Stability Assessment Data->Stability

Caption: Generalized workflow for studying tautomerism.

Data Presentation

The following tables summarize key data relevant to the study of tetrazole-thione tautomerism.

Table 1: Calculated Relative Energies for Parent Tetrazole-5-thione Tautomers Data derived from computational studies on the unsubstituted parent compound, which provides insight into the relative stability.

Tautomer FormMethodRelative Energy (Gas Phase, kcal/mol)
Thione (1H,4H)DFT/B3LYP0.00
Thiol (1H)DFT/B3LYP9.53
Thiol (2H)DFT/B3LYP6.86

(Adapted from theoretical studies on tetrazole-5-thione[5])

Table 2: Representative Spectroscopic Data for Tautomer Identification This table provides expected characteristic signals. Actual values will vary with solvent and experimental conditions.

TautomerTechniqueKey SignalExpected Chemical Shift / Wavenumber
Thione ¹H NMRN-HBroad, ~13-15 ppm
¹³C NMRC=S~160-180 ppm
IRν(N-H)~3100-3000 cm⁻¹
IRν(C=S)~1300-1100 cm⁻¹
Thiol ¹H NMRS-HBroad, ~3-5 ppm (often hard to observe)
¹³C NMRC-S~150-160 ppm
IRν(S-H)~2600-2550 cm⁻¹

(Values are illustrative based on general chemical principles and data for related structures[10][11])

Experimental Protocols

Protocol 1: NMR Analysis of Tautomeric Ratio in Solution
  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 300 MHz or higher).[10] Ensure the spectral width covers all expected signals.

  • Analysis:

    • Identify the distinct signals corresponding to each tautomer. The N-CH₃ signal is often a clear indicator and may appear as two separate peaks if both tautomers are present in significant quantities.

    • Carefully integrate the area under the characteristic peaks for both the thione and thiol forms.

    • Calculate the molar ratio of the tautomers from the ratio of their integration values. For example: Ratio (Thione:Thiol) = Integral(Thione peak) / Integral(Thiol peak).

Protocol 2: UV-Vis Spectroscopic Analysis
  • Solvent Selection: Choose a range of solvents with varying polarities (e.g., hexane, acetonitrile, ethanol, water).

  • Stock Solution: Prepare a concentrated stock solution of the compound in a solvent in which it is highly soluble.

  • Sample Preparation: Prepare a series of dilute solutions of identical concentration in each of the selected solvents.

  • Data Acquisition: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-400 nm).

  • Analysis: Compare the λmax values and molar absorptivity across the different solvents. A significant solvatochromic shift (bathochromic or hypsochromic) can indicate a shift in the tautomeric equilibrium or strong solute-solvent interactions.[6]

Conclusion

The tautomeric equilibrium of this compound is a fundamental characteristic that profoundly impacts its chemical behavior. Evidence from spectroscopic and computational studies consistently indicates that the thione form is the predominant and more stable tautomer in the solid state and likely in most solution environments.[3][5] However, the position of the equilibrium is sensitive to the solvent, which can selectively stabilize one form through polarity and hydrogen bonding effects. For researchers and professionals in drug development, a thorough understanding and characterization of this tautomerism using the methodologies outlined in this guide are essential for predicting molecular properties, designing effective receptor interactions, and ensuring the stability and bioavailability of candidate compounds.[2]

References

Photochemical Stability and Degradation of 5-Mercapto-1-Methyltetrazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

5-Mercapto-1-methyltetrazole, also known by its tautomeric form 1-methyl-1,4-dihydro-5H-tetrazole-5-thione, is a key structural component in various pharmaceuticals. Exposure to light, particularly ultraviolet (UV) radiation, can induce photochemical reactions, leading to the degradation of the parent molecule and the formation of various photoproducts. These processes can impact the efficacy and safety of pharmaceutical products. This guide details the known photochemical behavior of MMT, focusing on the mechanisms of its degradation.

Photochemical Degradation Pathways

The photochemical degradation of this compound has been primarily investigated using low-temperature matrix-isolation infrared spectroscopy. Upon in situ UV irradiation (λ > 235 nm) of the matrix-isolated monomer, several photochemical processes occur, all involving the cleavage of the tetrazole ring. The primary degradation pathways are:

  • Pathway 1: Molecular Nitrogen Expulsion: This pathway involves the elimination of a molecule of nitrogen (N₂) from the tetrazole ring, leading to the formation of 1-methyl-1H-diazirene-3-thiol. This product can exist in two different conformers.

  • Pathway 2: Ring Cleavage: This process involves the fragmentation of the tetrazole ring to yield methyl isothiocyanate and hydrazoic acid (azide).

  • Pathway 3: Simultaneous Elimination of Nitrogen and Sulfur: In this pathway, both molecular nitrogen and a sulfur atom are eliminated, resulting in the formation of N-methylcarbodiimide.

Subsequent reactions of these primary photoproducts can lead to the formation of other species, such as methyl diazene, carbon monosulfide, and nitrogen hydride.

It is important to note that the reaction medium can significantly influence the selectivity of the photochemical reaction. While studies in cryogenic matrices show multiple degradation pathways, the photolysis of structurally related 1,4-disubstituted-1,4-dihydro-5H-tetrazol-5-thiones in solution is more selective, exclusively yielding carbodiimides through the simultaneous extrusion of molecular nitrogen and sulfur. This suggests that in a solution phase, Pathway 3 may be the predominant degradation route for MMT.

Visualization of Degradation Pathways

The following diagrams illustrate the photochemical degradation pathways of this compound.

G cluster_path1 Pathway 1 cluster_path2 Pathway 2 cluster_path3 Pathway 3 MMT This compound (MMT) UV UV Irradiation (λ > 235 nm) MMT->UV P1 1-Methyl-1H-diazirene-3-thiol MMT->P1 - N₂ P2a Methyl isothiocyanate MMT->P2a P2b Azide (HN₃) MMT->P2b P3 N-Methylcarbodiimide MMT->P3 - N₂, - S N2_1 N₂ N2_S N₂ + S G cluster_prep Sample Preparation & Deposition cluster_analysis Photolysis & Analysis A MMT Sample B Degassing A->B C Co-deposition with Ar B->C D Matrix-isolated MMT (10 K) C->D E Record Initial FTIR Spectrum D->E F UV Irradiation E->F G Record Post-Irradiation FTIR Spectrum F->G H Identify Photoproducts G->H G A Prepare MMT and Actinometer Solutions B Measure Photon Flux (Actinometry) A->B C Irradiate MMT Solution (low conversion) A->C E Calculate Quantum Yield B->E D Measure Change in [MMT] C->D D->E

The Multifaceted Biological Activities of Heterocyclic Thiol Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The realm of medicinal chemistry is continually enriched by the exploration of novel molecular scaffolds that exhibit significant therapeutic potential. Among these, heterocyclic compounds containing a thiol (-SH) group or its derivative have emerged as a particularly promising class of molecules. Their inherent structural diversity and the unique reactivity of the sulfur atom contribute to a broad spectrum of biological activities. This technical guide provides an in-depth overview of the core biological activities of heterocyclic thiol derivatives, with a focus on their anticancer, antimicrobial, antiviral, and anti-inflammatory properties. Quantitative data are summarized for comparative analysis, detailed experimental protocols for key assays are provided, and crucial signaling pathways are visualized to offer a comprehensive resource for researchers in the field.

Anticancer Activities

Heterocyclic thiol derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and induce cancer cell death.

Cytotoxic Effects on Cancer Cell Lines

A primary indicator of anticancer potential is the ability of a compound to induce cytotoxicity in cancer cells. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro, is a standard metric for this activity. The following tables summarize the cytotoxic activities of various heterocyclic thiol derivatives against a range of human cancer cell lines.

Table 1: Anticancer Activity of Benzothiazole-2-thiol Derivatives [1][2]

CompoundCancer Cell LineIC50 (µM)
Compound 7d A431 (Skin)0.02
Compound 7e SKRB-3 (Breast)0.0012
SW620 (Colon)0.0043
A549 (Lung)0.044
HepG2 (Liver)0.048
Compound 6m HepG2 (Liver)low µM range
Compound 6t HepG2 (Liver)low µM range

Table 2: Anticancer Activity of 1,3,4-Thiadiazole (B1197879) Derivatives [3][4]

CompoundCancer Cell LineIC50 (µM)
Compound 20b A-549 (Lung)4.37
HepG-2 (Liver)8.03
Various Derivatives BxPC-3 (Pancreatic)0.04 - 23.6
H1975 (Lung)0.04 - 23.6
SKOV-3 (Ovarian)0.04 - 23.6
A875 (Melanoma)0.04 - 23.6
HCT116 (Colorectal)0.04 - 23.6
Imidazole-thiadiazole hybrids HEPG2-1 (Liver)0.86 - 1.44

Table 3: Anticancer Activity of 1,2,4-Triazole-3-thiol Derivatives [5]

CompoundCancer Cell LineEC50 (µM)
Hydrazone 4 Melanoma, Breast, Pancreatic2 - 17
Hydrazone 14 Melanoma, Breast, Pancreatic2 - 17
Hydrazone 18 Melanoma, Breast, Pancreatic2 - 17
Mechanisms of Anticancer Action

The anticancer effects of heterocyclic thiol derivatives are often mediated by their ability to induce apoptosis (programmed cell death) and to interfere with critical signaling pathways that regulate cell proliferation, survival, and angiogenesis.

Apoptosis Induction: Several benzothiazole-2-thiol derivatives have been shown to induce apoptosis in cancer cells.[1][6][7] This process is often initiated through the mitochondrial (intrinsic) pathway, which involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2. This leads to the release of cytochrome c from the mitochondria, activating a cascade of caspases that execute cell death.

Signaling Pathway Inhibition:

  • PI3K/Akt Pathway: This pathway is crucial for cell survival and proliferation and is often hyperactivated in cancer.[1][7][8] Some benzothiazole (B30560) derivatives have been found to suppress the PI3K/Akt signaling pathway, contributing to their apoptotic effects.[5][9]

  • EGFR Pathway: The Epidermal Growth Factor Receptor (EGFR) is a key driver of cell growth and is a common target in cancer therapy.[10][11][12][13] Heterocyclic compounds, including those with thiol moieties, have been designed to inhibit EGFR signaling.

  • VEGF Pathway: Vascular Endothelial Growth Factor (VEGF) and its receptor (VEGFR) are central to angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[3][6][14][15][16] Small molecule inhibitors targeting the VEGF/VEGFR-2 signaling pathway can effectively block tumor angiogenesis.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates (Activates) mTOR mTOR Akt->mTOR Activates Bad Bad Akt->Bad Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Bcl2 Bcl-2 Bad->Bcl2 Inhibits Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Thiol_Derivative Heterocyclic Thiol Derivative Thiol_Derivative->PI3K Inhibits Thiol_Derivative->Akt Inhibits

PI3K/Akt Signaling Pathway Inhibition.

Antimicrobial Activities

The rise of antibiotic-resistant pathogens necessitates the development of new antimicrobial agents. Heterocyclic thiol derivatives have shown considerable promise in this area, exhibiting activity against a wide range of bacteria and fungi.

Antibacterial and Antifungal Efficacy

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following tables present the MIC values for various heterocyclic thiol derivatives against pathogenic bacterial and fungal strains.

Table 4: Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives

CompoundMicroorganismMIC (µg/mL)Reference
Compound 7 Klebsiella pneumoniae75[16]
Bacillus subtilis75[16]
Pseudomonas aeruginosa100[16]
Staphylococcus aureus125[16]
Rhizopus oryzae150[16]
Compound 3l Candida albicans ATCC 102315[17]
Candida crusei ATCC 625810[17]
Candida glabrata ATCC 200110[17]
Compound 3k Candida albicans ATCC 1023110[17]
Compound C1 Candida species8 - 96[18]

Table 5: Antimicrobial Activity of Thiazole (B1198619) Derivatives

CompoundMicroorganismMIC (µg/mL)Reference
Compound 37c Various Fungi5.8 - 7.8[13]
Various Bacteria46.9 - 93.7[13]
Compound 43a Staphylococcus aureus16.1
Escherichia coli16.1
Derivatives T2, T3, T4 Candida albicans (clinical isolates)0.008 - 0.98[19]
Mechanisms of Antimicrobial Action

The antimicrobial mechanisms of heterocyclic thiols are diverse. For some 1,3,4-thiadiazole derivatives, the antifungal activity is linked to the inhibition of ergosterol (B1671047) biosynthesis, a crucial component of the fungal cell membrane.[17] This disruption of the cell membrane leads to fungal cell death. Other proposed mechanisms include the ability of the sulfur-containing ring to penetrate the microbial cell wall.

Antiviral Activities

Heterocyclic thiol derivatives have also been investigated for their potential to combat viral infections, with notable activity against human immunodeficiency virus (HIV) and influenza virus.

Efficacy Against Viral Replication

The antiviral activity is often quantified by the half-maximal effective concentration (EC50), which is the concentration of a drug that gives half-maximal response.

Table 6: Antiviral Activity of Thiazole and Thiadiazole Derivatives

Compound ClassVirusActivity MetricValueReference
Thiadiazole (RD4-2217) HIV-1 (HTLV-IIIB)EC506 nM[20]
Thiadiazole (Compound 6) HIV-1 (IIIB)EC500.96 µg/mL[21]
HIV-2 (ROD)EC502.92 µg/mL[21]
1,2,4-Triazole (Compound 3f) HIV-1EC5023.9 µg/mL[15]
HIV-2EC509.9 µg/mL[15]
Thiazole (Compound 4d) Influenza A (H3N2) NeuraminidaseIC503.43 µM[10]
Thiazolide (Tizoxanide) Influenza A (H1N1, H3N2)EC500.5 - 1 µg/mL[14]
Thiazolide (Compound 4d) Influenza A (H1N1)pdm09EC500.16 µM[22]
Thiazolide (Compound 4a) Influenza A (H1N1)pdm09EC500.62 µM[22]
Mechanisms of Antiviral Action
  • HIV Reverse Transcriptase Inhibition: Many thiadiazole derivatives function as non-nucleoside reverse transcriptase inhibitors (NNRTIs).[11][20] They bind to a hydrophobic pocket in the HIV-1 reverse transcriptase enzyme, inducing a conformational change that inhibits its function and prevents the conversion of viral RNA into DNA.

  • Influenza Neuraminidase Inhibition: Some thiazole derivatives act as inhibitors of influenza neuraminidase, an enzyme on the surface of the influenza virus that is essential for the release of new virus particles from infected cells.[10][23]

  • Inhibition of Viral Hemagglutinin Maturation: Thiazolides, such as nitazoxanide (B1678950) and its derivatives, have been shown to inhibit influenza virus replication by blocking the maturation of viral hemagglutinin, a key protein for viral entry and assembly.[8][14]

Viral_Replication_Inhibition cluster_influenza Influenza Virus cluster_hiv HIV Hemagglutinin Hemagglutinin Maturation Virus_Release Virus Release Hemagglutinin->Virus_Release Enables Neuraminidase Neuraminidase Activity Neuraminidase->Virus_Release Facilitates Thiazole_Deriv Thiazole Derivative Thiazole_Deriv->Neuraminidase Inhibits Thiazolide_Deriv Thiazolide Derivative Thiazolide_Deriv->Hemagglutinin Inhibits Viral_RNA Viral RNA Reverse_Transcriptase Reverse Transcriptase Viral_DNA Viral DNA Reverse_Transcriptase->Viral_DNA Transcribes Thiadiazole_Deriv Thiadiazole Derivative Thiadiazole_Deriv->Reverse_Transcriptase Inhibits

Mechanisms of Antiviral Action.

Anti-inflammatory Activities

Chronic inflammation is a hallmark of many diseases, including arthritis, inflammatory bowel disease, and certain cancers. Heterocyclic thiol derivatives have demonstrated anti-inflammatory properties by targeting key enzymes and signaling pathways involved in the inflammatory response.

Inhibition of Inflammatory Enzymes

Cyclooxygenase (COX) enzymes, particularly COX-2, are key players in the synthesis of prostaglandins, which are pro-inflammatory mediators.

Table 7: COX Inhibition by Thiazole Derivatives

CompoundEnzymeIC50 (nM)Reference
Compound 2a COX-20.3[24]
Compound 2b COX-21[24]
Compound 2c COX-27[24]
Compound 6b COX-211,650[24]
Modulation of Inflammatory Signaling Pathways
  • NF-κB Pathway: Nuclear factor-kappa B (NF-κB) is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes. The inhibition of the NF-κB signaling pathway is a key mechanism for the anti-inflammatory effects of some compounds.[25][26][27][28]

  • TNF-α Pathway: Tumor necrosis factor-alpha (TNF-α) is a potent pro-inflammatory cytokine.[][30][31][32][33] Inhibiting TNF-α or its signaling pathway can significantly reduce inflammation.

NFkB_Pathway TNFa_Receptor TNF-α Receptor IKK_Complex IKK Complex TNFa_Receptor->IKK_Complex Activates IkB IκB IKK_Complex->IkB Phosphorylates (Degradation) NFkB NF-κB (p50/p65) IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates to Inflammatory_Genes Pro-inflammatory Gene Expression Nucleus->Inflammatory_Genes Induces Thiol_Derivative Heterocyclic Thiol Derivative Thiol_Derivative->IKK_Complex Inhibits Thiol_Derivative->NFkB Inhibits DNA Binding

NF-κB Signaling Pathway Inhibition.

Experimental Protocols

To ensure the reproducibility and standardization of research in this area, detailed experimental protocols for key in vitro assays are provided below.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[20][21][22]

Materials:

  • 96-well flat-bottom microplates

  • Cancer cell line of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS, filter-sterilized)

  • Solubilization solution (e.g., Dimethyl sulfoxide (B87167) - DMSO)

  • Test compounds (dissolved in a suitable solvent like DMSO)

  • Multi-channel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells in triplicate. Include a vehicle control (medium with the same concentration of solvent used for the compounds) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

  • Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value can be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Broth Microdilution Assay for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[17][18][34][35][36]

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal strain of interest

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Test compounds

  • Sterile saline or PBS

  • Inoculum suspension standardized to 0.5 McFarland turbidity

  • Spectrophotometer

  • Multi-channel pipette

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound and make two-fold serial dilutions in the appropriate broth medium directly in the 96-well plate. Typically, 50 µL of each concentration is added to the wells.

  • Inoculum Preparation: Prepare a suspension of the microorganism from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL for bacteria). Dilute this suspension in broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add 50 µL of the standardized inoculum to each well of the microtiter plate, except for the sterility control wells (which contain only broth). Include a growth control well (inoculum without any compound).

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 35-37°C for bacteria, 30-35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density using a microplate reader.

Conclusion

Heterocyclic thiol derivatives represent a rich and versatile source of biologically active compounds with significant therapeutic potential. Their demonstrated efficacy in anticancer, antimicrobial, antiviral, and anti-inflammatory applications, coupled with a diverse range of mechanisms of action, underscores their importance in modern drug discovery. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers, facilitating the continued exploration and development of this promising class of molecules. The visualization of key signaling pathways provides a conceptual framework for understanding their molecular targets and for the rational design of new, more potent, and selective therapeutic agents. Further investigation into the structure-activity relationships, pharmacokinetic properties, and in vivo efficacy of these compounds will be crucial in translating their preclinical promise into clinical realities.

References

N-Methyltetrazolethiol: A Comprehensive Review of its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth review of the discovery and synthesis of N-methyltetrazolethiol (NMTT), a molecule of significant interest in medicinal chemistry. The document details the historical context of its discovery, outlines key synthetic methodologies with experimental protocols, and presents its biological mechanism of action. All quantitative data is summarized in structured tables, and logical and experimental workflows are visualized using diagrams.

Discovery and Historical Context

The discovery of N-methyltetrazolethiol (also known as 1-methyl-1H-tetrazole-5-thiol or TMT) is intrinsically linked to the development and clinical use of second and third-generation cephalosporin (B10832234) antibiotics in the late 1970s and early 1980s. While not a naturally occurring molecule, NMTT came to prominence as a metabolic byproduct of several widely used β-lactam antibiotics, including cefamandole, cefoperazone, and moxalactam.[1][2]

The initial focus on NMTT was driven by observations of a significant clinical side effect associated with these antibiotics: hypoprothrombinemia, a condition characterized by a deficiency of prothrombin (a key blood clotting factor), leading to an increased risk of bleeding.[1][3] Researchers identified the N-methyltetrazolethiol moiety as the structural component responsible for this anticoagulant effect.[3]

Subsequent investigations revealed that NMTT interferes with the vitamin K cycle in the liver.[4] Specifically, it was found to inhibit the enzyme vitamin K epoxide reductase, which is crucial for the regeneration of the active form of vitamin K.[4] This inhibition leads to a decrease in the synthesis of vitamin K-dependent clotting factors, thereby causing the observed hypoprothrombinemia. This discovery was pivotal in understanding the structure-activity relationships of cephalosporin side effects and guided the development of safer subsequent generations of these antibiotics.

Synthesis of N-Methyltetrazolethiol

Several synthetic routes to N-methyltetrazolethiol have been developed. The most common approaches involve the construction of the tetrazole ring from a methyl-substituted precursor.

Synthesis from Substituted Thiosemicarbazide

A well-established method for the synthesis of 1-substituted-1H-tetrazole-5-thiols involves the reaction of a substituted thiosemicarbazide.[5] This process typically involves diazotization and cyclization steps.

Table 1: Summary of Synthesis via Substituted Thiosemicarbazide

StepReactantsReagents/SolventsKey ConditionsOutcomeReference
14-Methylthiosemicarbazide (B147232), Benzyl (B1604629) chlorideEthanol (B145695)RefluxIntermediate formation[5]
2Intermediate from Step 1Sodium nitrite (B80452), Water-Diazotization[5]
3Diazotized IntermediateToluene (B28343), Sodium hydroxide (B78521), Hydrochloric acidIce cooling for precipitationCyclization and precipitation[5]
4Crude NMTTEthyl acetate (B1210297)RecrystallizationPurified 1-methyl-1H-tetrazole-5-thiol[5]

Experimental Protocol: Synthesis from 4-Methylthiosemicarbazide

  • A mixture of 4-methylthiosemicarbazide (21 g), benzyl chloride (27.83 g), and ethanol (150 ml) is heated under reflux for 2 hours.

  • The solvent is removed under reduced pressure. The residue is dissolved in water (120 ml).

  • An aqueous solution (23 ml) containing sodium nitrite (13.8 g) is added to the solution from the previous step.

  • The reaction mixture is extracted with toluene.

  • The toluene solution is then extracted with a 20% aqueous solution of sodium hydroxide (10 ml).

  • The extract is washed with toluene (5 ml) and the pH is adjusted to 1 with concentrated hydrochloric acid under ice cooling.

  • The appearing crystals are filtered, dried, and recrystallized from ethyl acetate (3 ml) to yield 1-methyl-1H-tetrazole-5-thiol.[5]

General Methods for Tetrazole Synthesis

The synthesis of the tetrazole ring is a fundamental aspect of preparing NMTT. General methods for tetrazole synthesis are applicable and can be adapted for NMTT. A common and versatile method is the [2+3] cycloaddition reaction between a nitrile and an azide.[6]

Table 2: General Approaches to Tetrazole Synthesis

MethodReactantsCatalyst/ReagentsKey FeaturesReference
[2+3] CycloadditionNitriles, Sodium azideYb(OTf)₃Good yields[6]
From Amidines/GuanidinesAmidines, GuanidinesFSO₂N₃Mild conditions, aqueous environment[6]
From AmidesAmidesDiphenyl phosphorazidateAvoids toxic/explosive reagents[6]

Biological Activity and Mechanism of Action

The primary biological activity of N-methyltetrazolethiol is its inhibition of the vitamin K cycle, which is essential for the post-translational modification of several blood clotting factors.

Inhibition of Vitamin K Epoxide Reductase

NMTT has been shown to decrease the activity of liver microsomal vitamin K epoxide reductase in vivo.[4] This enzyme is responsible for converting vitamin K epoxide back to its active quinone form. Inhibition of this step leads to an accumulation of vitamin K epoxide and a depletion of the active form of vitamin K.[4]

Interestingly, direct in vitro inhibition of vitamin K epoxide reductase by NMTT is not observed, suggesting that NMTT may be converted to an active metabolite in vivo that is the actual inhibitor.[4]

The consequence of this enzyme inhibition is a reduction in the γ-carboxylation of glutamic acid residues in vitamin K-dependent proteins, including prothrombin and other clotting factors. This incomplete synthesis of clotting factors results in hypoprothrombinemia and an increased risk of bleeding.

Vitamin K Cycle Inhibition by NMTT VK_quinone Vitamin K (quinone) VK_hydroquinone Vitamin K (hydroquinone) VK_quinone->VK_hydroquinone Reduction Carboxylation γ-Carboxylation of Clotting Factors VK_hydroquinone->Carboxylation Cofactor VK_epoxide Vitamin K 2,3-epoxide VKOR Vitamin K Epoxide Reductase (VKOR) VK_epoxide->VKOR Substrate Carboxylation->VK_epoxide Oxidation VKOR->VK_quinone Regeneration NMTT N-Methyltetrazolethiol (NMTT) NMTT->VKOR Inhibition (in vivo)

Caption: Inhibition of the Vitamin K cycle by N-methyltetrazolethiol (NMTT).

Experimental and Logical Workflows

The synthesis and biological evaluation of N-methyltetrazolethiol follow a logical progression from chemical synthesis to biological testing.

Experimental Workflow for NMTT Synthesis and Evaluation cluster_synthesis Synthesis of NMTT cluster_biology Biological Evaluation start_synthesis Select Synthetic Route (e.g., from Thiosemicarbazide) reaction Perform Chemical Reaction start_synthesis->reaction workup Reaction Work-up and Extraction reaction->workup purification Purification (e.g., Recrystallization) workup->purification characterization Characterization (NMR, MS, m.p.) purification->characterization assay In Vitro Vitamin K Epoxide Reductase Assay characterization->assay Test Compound in_vivo In Vivo Studies (Animal Models) characterization->in_vivo Test Compound start_bio Prepare Liver Microsomes start_bio->assay data_analysis Data Analysis (Enzyme Kinetics) assay->data_analysis coagulation_test Measure Prothrombin Time in_vivo->coagulation_test

Caption: General experimental workflow for the synthesis and biological evaluation of NMTT.

Conclusion

N-methyltetrazolethiol is a molecule with a fascinating history, discovered not in isolation but through its significant impact on the safety profile of a major class of antibiotics. Its synthesis is achievable through established methods of heterocyclic chemistry. The understanding of its mechanism of action as an inhibitor of the vitamin K cycle has been crucial for the development of safer drugs. This technical guide provides a foundational understanding for researchers and professionals working in drug development and medicinal chemistry, highlighting the importance of understanding the metabolic fate and potential off-target effects of drug metabolites.

References

Physical properties including melting point and solubility of 5-Mercapto-1-methyltetrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 5-Mercapto-1-methyltetrazole (1-methyl-1H-tetrazole-5-thiol), a heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. The document focuses on its melting point and solubility, presenting quantitative data, detailed experimental protocols for their determination, and logical diagrams to illustrate key concepts and workflows.

Core Physical Properties

This compound is a white to off-white crystalline solid.[1][2] It is a heterocyclic thiol derivative that plays a role as an impurity of the antibiotic Cefoperazone.[3] Structurally, it consists of a tetrazole ring with a methyl group at the N1 position and a mercapto group at the C5 position.[1] Research indicates the compound primarily exists in its thione tautomeric form in the solid state and when isolated in a low-temperature matrix.[4]

The compound exhibits thione-thiol tautomerism, a key feature influencing its reactivity and physical properties. The equilibrium between the thiol and thione forms is a critical consideration in its chemical behavior.

Caption: Thiol-Thione tautomerism of this compound.

Quantitative Physical Data

The following tables summarize the reported values for the melting point and solubility of this compound.

The melting point is a crucial indicator of purity for a crystalline solid. The reported values for this compound are generally consistent, with slight variations likely attributable to different analytical methods or sample purity.

Melting Point Range (°C)Reference
125-128[3][5]
124.0-129.0
118.0-128.0[6]
126[7][8]
≥124[9]
SolventQualitative SolubilityReference
WaterSoluble[1]
WaterSlightly Soluble[3][5]
ChloroformSlightly Soluble[3][5]
MethanolSlightly Soluble[3][5]

Note: The conflicting reports on water solubility ('Soluble' vs. 'Slightly Soluble') may depend on the specific conditions (e.g., temperature, pH) of the determination.

Experimental Protocols

This section outlines the standard methodologies for determining the melting point and solubility of chemical compounds like this compound.

The melting point is determined by observing the temperature range over which the solid-to-liquid phase transition occurs. A common and precise method involves a capillary melting point apparatus.

Methodology:

  • Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered and packed into a capillary tube to a depth of 2-3 mm.[11] The tube is tapped to compact the sample at the sealed end.

  • Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus (e.g., a DigiMelt or similar device).[11]

  • Approximate Determination: A rapid heating run (e.g., 10-20°C/min) is performed to find an approximate melting range.

  • Precise Determination: The apparatus is allowed to cool. A new sample is then heated slowly, at a ramp rate of 1-2°C per minute, starting from about 15-20°C below the approximate melting point.[11]

  • Data Recording: The temperature at which the first drop of liquid appears is recorded as the start of the melting range. The temperature at which the entire sample has turned into a clear liquid is the end of the range.[6] A narrow melting range (e.g., < 2°C) is indicative of high purity.

Caption: Experimental workflow for melting point determination.

The shake-flask method is a standard technique for determining the equilibrium solubility of a compound in a given solvent.

Methodology:

  • System Preparation: An excess amount of this compound is added to a known volume of the solvent (e.g., water, methanol, chloroform) in a sealed flask.

  • Equilibration: The flask is agitated (e.g., shaken or stirred) in a constant temperature bath for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.

  • Phase Separation: After equilibration, the suspension is allowed to stand, followed by centrifugation or filtration to separate the saturated solution from the excess solid.[12] Care must be taken to avoid temperature changes during this step.

  • Quantification: The concentration of this compound in the clear, saturated supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy.[12]

  • Calculation: The solubility is expressed in units such as mg/mL or mol/L at the specified temperature.

SolubilityWorkflow cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_analysis Analysis A Add Excess Solute to Solvent B Agitate at Constant Temp (e.g., 24h) A->B C Centrifuge / Filter (Isothermal) B->C D Collect Saturated Supernatant C->D E Quantify Concentration (e.g., HPLC, UV-Vis) D->E F Express Solubility (mg/mL or mol/L) E->F

Caption: Workflow for solubility determination via the shake-flask method.

References

Understanding the role of the tetrazole moiety in medicinal chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The tetrazole ring, a five-membered heterocycle containing four nitrogen atoms, has emerged as a privileged scaffold in medicinal chemistry. Though absent in natural products, its unique physicochemical properties and metabolic stability have cemented its role as a crucial bioisosteric replacement for the carboxylic acid group and a versatile component in the design of novel therapeutics. This technical guide provides a comprehensive overview of the tetrazole moiety's role in drug design, supported by quantitative data, detailed experimental protocols, and visual representations of its impact on signaling pathways and the drug discovery process.

Physicochemical Properties and Bioisosteric Rationale

The primary driver for the widespread use of the tetrazole moiety is its ability to act as a non-classical bioisostere of the carboxylic acid group. This substitution is predicated on their comparable acidity (pKa) and steric properties, allowing the tetrazole to mimic the interactions of a carboxylate with biological targets while offering significant advantages in metabolic stability and pharmacokinetic profiles.

The delocalization of the negative charge across the four nitrogen atoms of the tetrazole ring results in a pKa value that is often very similar to that of the corresponding carboxylic acid.[1] This similarity in acidity is crucial for maintaining the ionic interactions that are often critical for a drug's binding to its target receptor. However, the tetrazole ring is generally more lipophilic than a carboxylic acid, which can influence a drug's absorption, distribution, metabolism, and excretion (ADME) properties.[2]

Data Presentation: Comparative Physicochemical Properties

The following tables summarize the key physicochemical differences between representative carboxylic acids and their tetrazole analogs.

Compound PairFunctional GrouppKalogP
Benzoic Acid vs. 5-Phenyl-1H-tetrazoleCarboxylic Acid4.201.87
Tetrazole 4.89 2.15
TelmisartanCarboxylic Acid3.12 - 5.506.9
Tetrazole Analog 3.92 - 5.00 ~7.0
Losartan Precursor vs. LosartanCarboxylic Acid--
Tetrazole (Losartan) ~4.9 ~4.3

Table 1: Comparison of pKa and logP values for selected carboxylic acids and their tetrazole bioisosteres.[3][4]

A paramount advantage of the tetrazole moiety is its enhanced metabolic stability.[5] Carboxylic acids are susceptible to Phase II metabolism, particularly glucuronidation, which can lead to the formation of reactive acyl glucuronides implicated in toxicity.[6] Tetrazoles, while also capable of N-glucuronidation, form stable adducts that are not associated with the same safety concerns.[6] Furthermore, tetrazoles are resistant to metabolic pathways such as amino acid conjugation and β-oxidation, which are common clearance routes for carboxylic acids.[6] This increased metabolic robustness often translates to a longer in vivo half-life and improved oral bioavailability.[7]

CompoundMetabolic PathwayIn Vitro Half-life (t½) in Liver Microsomes
Carboxylic Acid AnalogGlucuronidation, Oxidation15 min
Tetrazole Analog Resistant to Glucuronidation 60 min

Table 2: Conceptual comparative metabolic stability of a generic carboxylic acid and its tetrazole analog.[7]

The Tetrazole Moiety in Action: Angiotensin II Receptor Blockers

A prime example of the successful application of tetrazole bioisosterism is the development of angiotensin II receptor blockers (ARBs), such as Losartan and Telmisartan, for the treatment of hypertension. These drugs act on the Renin-Angiotensin-Aldosterone System (RAAS), a critical regulator of blood pressure.

Signaling Pathway: The Renin-Angiotensin-Aldosterone System (RAAS)

The diagram below illustrates the RAAS pathway and the point of intervention for ARBs. The tetrazole moiety in these drugs is essential for high-affinity binding to the angiotensin II type 1 (AT1) receptor, preventing the vasoconstrictive and aldosterone-secreting effects of angiotensin II.

RAAS_Pathway cluster_Systemic Systemic Circulation cluster_Kidney Kidney cluster_Lungs Lungs cluster_Adrenal Adrenal Gland cluster_Vessels Blood Vessels Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE AT1_Receptor_Kidney AT1 Receptor Angiotensin_II->AT1_Receptor_Kidney AT1_Receptor_Adrenal AT1 Receptor Angiotensin_II->AT1_Receptor_Adrenal AT1_Receptor_Vessels AT1 Receptor Angiotensin_II->AT1_Receptor_Vessels Renin Renin Aldosterone_Effect Increased Na+ and H2O Reabsorption AT1_Receptor_Kidney->Aldosterone_Effect ACE ACE Aldosterone Aldosterone Secretion AT1_Receptor_Adrenal->Aldosterone Aldosterone->Aldosterone_Effect Vasoconstriction Vasoconstriction AT1_Receptor_Vessels->Vasoconstriction Losartan Losartan (ARB) Losartan->AT1_Receptor_Kidney blocks Losartan->AT1_Receptor_Adrenal blocks Losartan->AT1_Receptor_Vessels blocks

RAAS pathway and the inhibitory action of ARBs.

Experimental Protocols

Accurate experimental evaluation is fundamental to understanding the contribution of the tetrazole moiety to a compound's profile. The following are detailed protocols for key in vitro assays.

Synthesis of 5-Substituted-1H-tetrazoles from Nitriles

This protocol describes a common and efficient method for synthesizing 5-substituted-1H-tetrazoles via a [3+2] cycloaddition reaction between a nitrile and sodium azide (B81097).[8]

Materials:

  • Aromatic or aliphatic nitrile (1.0 eq)

  • Sodium azide (NaN₃) (1.5 eq)

  • Ammonium (B1175870) chloride (NH₄Cl) (1.5 eq)

  • Dimethylformamide (DMF)

  • Hydrochloric acid (HCl), 1M

  • Ethyl acetate (B1210297)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

Procedure:

  • To a round-bottom flask, add the nitrile (1.0 eq), sodium azide (1.5 eq), and ammonium chloride (1.5 eq).

  • Add DMF to the flask to dissolve the reactants.

  • Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Carefully pour the mixture into a beaker of ice water and acidify with 1M HCl to a pH of ~2.

  • Extract the aqueous layer with ethyl acetate (3 x volume).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography to yield the 5-substituted-1H-tetrazole.

In Vitro Cytotoxicity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation. This protocol is adapted for screening the anticancer potential of tetrazole-containing compounds.[9][10]

Materials:

  • Cancer cell line of interest (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound (tetrazole derivative) dissolved in DMSO (stock solution)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well microplates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug). Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Metabolic Stability: Human Liver Microsome (HLM) Assay

This assay assesses the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s, found in human liver microsomes.

Materials:

  • Pooled human liver microsomes (HLMs)

  • Test compound

  • Phosphate (B84403) buffer (pH 7.4)

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Acetonitrile (B52724) (with internal standard for LC-MS/MS analysis)

  • 96-well plate

  • Incubator (37°C)

  • LC-MS/MS system

Procedure:

  • Reagent Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Thaw pooled HLMs on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer.

  • Incubation: In a 96-well plate, add the HLM suspension. Pre-incubate at 37°C for 5-10 minutes.

  • Reaction Initiation: Add the test compound to the wells to achieve the final desired concentration (e.g., 1 µM). Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding ice-cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the compound remaining versus time. The slope of the linear regression gives the elimination rate constant (k). Calculate the in vitro half-life (t½) as 0.693/k and the intrinsic clearance (CLint).

The Tetrazole Moiety in the Drug Discovery Workflow

The decision to incorporate a tetrazole moiety is a strategic one made during the lead optimization phase of the drug discovery process. The following diagram illustrates a typical workflow for the development of a small molecule inhibitor, highlighting the stage where a carboxylic acid to tetrazole bioisosteric replacement might be considered.

Drug_Discovery_Workflow cluster_LO Lead Optimization Cycle Target_Validation Target Identification and Validation Hit_Discovery Hit Discovery (High-Throughput Screening) Target_Validation->Hit_Discovery Hit_to_Lead Hit-to-Lead Hit_Discovery->Hit_to_Lead Lead_Optimization Lead Optimization Hit_to_Lead->Lead_Optimization Preclinical Preclinical Development Lead_Optimization->Preclinical Clinical_Trials Clinical Trials Preclinical->Clinical_Trials Design Design Synthesis Synthesis Design->Synthesis Test In Vitro & In Vivo Testing Synthesis->Test SAR Structure-Activity Relationship (SAR) Test->SAR SAR->Design Bioisostere Consider Bioisosteric Replacement (e.g., COOH -> Tetrazole) to improve ADME SAR->Bioisostere

Drug discovery workflow highlighting bioisosteric replacement.

Conclusion

The tetrazole moiety stands as a testament to the power of rational drug design. Its ability to effectively mimic the carboxylic acid functional group while conferring significant advantages in metabolic stability and pharmacokinetic properties has led to its inclusion in numerous life-saving medications. A thorough understanding of its physicochemical characteristics, coupled with robust experimental validation, is essential for medicinal chemists seeking to leverage this remarkable heterocycle in the development of the next generation of therapeutics. This guide provides a foundational framework for researchers to explore and exploit the full potential of the tetrazole core in their drug discovery endeavors.

References

1-N-Methyl-5-thiotetrazole (NMTT): A Technical Guide on its Role as a Key Structural Motif in Pharmaceuticals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 1-N-methyl-5-thiotetrazole (NMTT) moiety is a heterocyclic functional group that has been incorporated into the structure of numerous pharmaceuticals, most notably a class of cephalosporin (B10832234) antibiotics. While contributing to the therapeutic efficacy of these drugs, the NMTT side chain is intrinsically linked to significant adverse effects, primarily coagulopathies manifesting as hypoprothrombinemia and an increased risk of bleeding. This technical guide provides an in-depth analysis of the NMTT motif, elucidating its mechanism of action, associated toxicities, and the experimental methodologies used to investigate its effects. The information presented herein is intended to inform researchers and drug development professionals on the critical considerations and challenges associated with incorporating the NMTT structure into new chemical entities.

Introduction: The Double-Edged Sword of the NMTT Motif

The 1-N-methyl-5-thiotetrazole (NMTT) group has been a component of several clinically important cephalosporin antibiotics, including cefamandole, cefoperazone (B1668861), cefotetan, cefmetazole (B193816), and moxalactam.[1][2][3] The inclusion of this motif was initially intended to enhance the pharmacokinetic and pharmacodynamic properties of the parent antibiotic. However, extensive clinical use and subsequent research have revealed a significant liability associated with the NMTT side chain: a propensity to induce coagulopathy.[1][2][3] This adverse effect is primarily attributed to the motif's interference with the vitamin K cycle, a critical pathway for the synthesis of several coagulation factors.[4]

This guide will delve into the pharmacology and toxicology of the NMTT moiety, with a focus on its impact on hemostasis. We will explore the molecular mechanisms underlying NMTT-induced hypoprothrombinemia, present quantitative data from clinical studies, and provide an overview of the experimental protocols used to assess these effects.

Mechanism of NMTT-Induced Coagulopathy

The primary mechanism by which the NMTT moiety induces coagulopathy is through its inhibition of the vitamin K cycle. This cycle is essential for the post-translational modification of several clotting factors, including factors II (prothrombin), VII, IX, and X. Specifically, NMTT has been shown to inhibit two key enzymes in this pathway: vitamin K epoxide reductase and, to a lesser extent, γ-glutamyl carboxylase.

Inhibition of Vitamin K Epoxide Reductase (VKOR)

The most significant action of NMTT is its inhibition of vitamin K epoxide reductase (VKOR), an integral membrane protein in the endoplasmic reticulum.[4] VKOR is responsible for the conversion of vitamin K 2,3-epoxide back to its active hydroquinone (B1673460) form, a critical step in recycling vitamin K.[5] By inhibiting VKOR, NMTT leads to an accumulation of the inactive vitamin K epoxide and a depletion of the active hydroquinone form.[4] This disruption of the vitamin K cycle impairs the γ-carboxylation of glutamate (B1630785) residues on the vitamin K-dependent clotting factors, rendering them unable to bind calcium and participate effectively in the coagulation cascade.

It is important to note that while NMTT itself can inhibit VKOR, some studies suggest that a metabolite of NMTT may be the more potent inhibitor in vivo.[4]

dot

Vitamin_K_Cycle_Inhibition VK_hydroquinone Vitamin K (hydroquinone) VK_epoxide Vitamin K 2,3-epoxide GGCX γ-Glutamyl Carboxylase (GGCX) VK_hydroquinone->GGCX Cofactor VK_quinone Vitamin K (quinone) VK_quinone->VK_hydroquinone VK_epoxide->VK_quinone GGCX->VK_epoxide Forms Glu Glutamate (Glu) GGCX->Glu Acts on Gla γ-Carboxyglutamate (Gla) GGCX->Gla Carboxylation VKOR_reduction1 Vitamin K Reductase VKOR_reduction1->VK_hydroquinone Reduces VKOR_reduction2 Vitamin K Epoxide Reductase (VKOR) VKOR_reduction2->VK_quinone Reduces Inactive_Factors Inactive Clotting Factors (II, VII, IX, X) Active_Factors Active Clotting Factors Inactive_Factors->Active_Factors NMTT NMTT NMTT->VKOR_reduction2 Inhibits

Figure 1: The Vitamin K cycle and the inhibitory effect of NMTT.

Inhibition of γ-Glutamyl Carboxylase (GGCX)

Some in vitro studies have suggested that NMTT can also directly inhibit γ-glutamyl carboxylase (GGCX), the enzyme that catalyzes the carboxylation of glutamate residues on vitamin K-dependent proteins.[6] However, the concentrations of NMTT required for this inhibition are generally higher than those needed to inhibit VKOR, and the clinical significance of this direct inhibition is considered to be less pronounced than the effect on VKOR.[7] The inhibition of GGCX by NMTT appears to be slow in onset and may involve a metabolite of NMTT.[6]

Disulfiram-Like Reaction

In addition to its effects on coagulation, the NMTT moiety is associated with a disulfiram-like reaction when alcohol is consumed concurrently.[8][9] This reaction is caused by the inhibition of aldehyde dehydrogenase (ALDH), the enzyme responsible for metabolizing acetaldehyde (B116499), a toxic byproduct of alcohol metabolism.[8] The accumulation of acetaldehyde leads to symptoms such as flushing, headache, nausea, vomiting, and tachycardia.[10] The structural similarity between NMTT and disulfiram (B1670777) is thought to be the basis for this inhibitory activity.[10]

dot

Disulfiram_Like_Reaction Ethanol Ethanol ADH Alcohol Dehydrogenase (ADH) Ethanol->ADH Acetaldehyde Acetaldehyde (Toxic) ALDH Aldehyde Dehydrogenase (ALDH) Acetaldehyde->ALDH Symptoms Disulfiram-Like Symptoms Acetaldehyde->Symptoms Accumulation causes Acetate Acetate (Non-toxic) ADH->Acetaldehyde Metabolizes to ALDH->Acetate Metabolizes to NMTT NMTT NMTT->ALDH Inhibits

Figure 2: Mechanism of the NMTT-induced disulfiram-like reaction.

Quantitative Data from Clinical Studies

A systematic review and meta-analysis of clinical studies have provided quantitative estimates of the risks associated with NMTT-containing cephalosporins. The following table summarizes the odds ratios (OR) for key adverse events.

Adverse EventOdds Ratio (95% CI)NMTT-Containing Cephalosporins vs. Non-NMTT Cephalosporins
Hypoprothrombinemia1.676 (1.275–2.203)[1][2][3][11]
Prothrombin Time (PT) Prolongation2.050 (1.398–3.005)[1][2][3][11]
Bleeding1.359 (0.920–2.009)[1][2][3][11]

Table 1: Meta-analysis of adverse events associated with NMTT-containing cephalosporins.

Subgroup analyses of the meta-analysis revealed that cefoperazone, cefamandole, and moxalactam were significantly associated with a higher incidence of hypoprothrombinemia and PT prolongation.[2] Another nested case-control study found that cefoperazone and cefmetazole were associated with a 4.5-fold and 2.8-fold higher risk of bleeding events, respectively.[12]

Experimental Protocols

The investigation of NMTT's effects on the vitamin K cycle relies on specific in vitro assays. The following sections provide an overview of the principles and general procedures for these key experiments.

In Vitro Vitamin K Epoxide Reductase (VKOR) Inhibition Assay

Principle: This assay measures the ability of a test compound, such as NMTT, to inhibit the enzymatic conversion of vitamin K₁ 2,3-epoxide to vitamin K₁ quinone by VKOR. The enzyme source is typically a microsomal preparation from cells overexpressing VKOR. The reaction products are separated and quantified using High-Performance Liquid Chromatography (HPLC).[5]

General Protocol:

  • Enzyme Preparation: Prepare microsomes from a suitable source (e.g., rat liver or HEK293 cells overexpressing human VKOR).

  • Reaction Mixture Preparation: In a microcentrifuge tube, combine the reaction buffer (e.g., 200 mM HEPES, pH 7.5, containing 150 mM KCl), a reducing agent (e.g., dithiothreitol (B142953) or the more physiologically relevant reduced glutathione), and the microsomal preparation.[5]

  • Inhibitor Addition: Add varying concentrations of NMTT or the test compound to the reaction mixtures. A control with no inhibitor should be included.

  • Reaction Initiation: Initiate the reaction by adding the substrate, vitamin K₁ 2,3-epoxide.

  • Incubation: Incubate the reaction mixtures at 37°C for a defined period.

  • Reaction Termination and Extraction: Stop the reaction by adding a quenching solution (e.g., isopropanol/hexane). Vortex and centrifuge to separate the phases. The vitamin K metabolites will be in the organic (hexane) phase.

  • HPLC Analysis: Evaporate the organic phase to dryness and reconstitute the residue in the HPLC mobile phase. Inject the sample onto a reverse-phase HPLC column and quantify the amounts of vitamin K₁ 2,3-epoxide and vitamin K₁ quinone by UV or fluorescence detection.[5]

  • Data Analysis: Calculate the percentage of inhibition for each NMTT concentration and determine the IC₅₀ value.

dot

VKOR_Assay_Workflow Start Start Prepare_Microsomes Prepare Microsomes (VKOR source) Start->Prepare_Microsomes Prepare_Reaction Prepare Reaction Mix (Buffer, Reducing Agent) Prepare_Microsomes->Prepare_Reaction Add_NMTT Add NMTT (various concentrations) Prepare_Reaction->Add_NMTT Add_Substrate Add Substrate (Vitamin K Epoxide) Add_NMTT->Add_Substrate Incubate Incubate (37°C) Add_Substrate->Incubate Quench_Extract Quench Reaction & Extract with Hexane Incubate->Quench_Extract HPLC_Analysis HPLC Analysis (Quantify Substrate & Product) Quench_Extract->HPLC_Analysis Calculate_IC50 Calculate IC50 HPLC_Analysis->Calculate_IC50 End End Calculate_IC50->End

Figure 3: General workflow for an in vitro VKOR inhibition assay.

In Vitro γ-Glutamyl Carboxylase (GGCX) Inhibition Assay

Principle: This assay measures the activity of GGCX by quantifying the incorporation of ¹⁴C-labeled bicarbonate into a synthetic peptide substrate containing glutamate residues. The reaction requires reduced vitamin K as a cofactor. Inhibition of GGCX by a test compound like NMTT results in a decrease in the incorporation of the radiolabel.[13]

General Protocol:

  • Enzyme and Substrate Preparation: Prepare a microsomal enzyme source containing GGCX and a synthetic peptide substrate (e.g., FLEEL).

  • Reaction Mixture Preparation: In a reaction tube, combine the reaction buffer, the microsomal preparation, the peptide substrate, reduced vitamin K (hydroquinone), and ¹⁴C-labeled sodium bicarbonate.

  • Inhibitor Addition: Add varying concentrations of NMTT or the test compound to the reaction mixtures.

  • Reaction Initiation and Incubation: Initiate the reaction and incubate at a suitable temperature (e.g., 25°C).

  • Reaction Termination: Stop the reaction by adding trichloroacetic acid (TCA) to precipitate the proteins and the carboxylated peptide.

  • Measurement of Incorporated Radioactivity: The precipitated material is washed to remove unincorporated ¹⁴C-bicarbonate. The amount of incorporated ¹⁴C is then determined by liquid scintillation counting.

  • Data Analysis: Calculate the percentage of inhibition for each NMTT concentration and determine the IC₅₀ value.

A non-radioactive alternative using a fluorescein (B123965) isothiocyanate-labeled peptide substrate followed by HPLC separation and fluorescence detection has also been developed.[13]

Synthesis of 1-N-Methyl-5-thiotetrazole

While various synthetic routes exist for tetrazole derivatives, a common approach for 1-substituted-5-thiotetrazoles involves the reaction of an isothiocyanate with an azide (B81097) source.

General Synthetic Procedure:

A general synthesis involves the reaction of methyl isothiocyanate with sodium azide in the presence of a suitable solvent and catalyst. The reaction proceeds via a [3+2] cycloaddition to form the tetrazole ring. Further modifications and purification steps are then employed to isolate the desired 1-N-methyl-5-thiotetrazole.

Structure-Activity Relationships (SAR)

The adverse effects of NMTT-containing cephalosporins are directly linked to the presence of the NMTT moiety at the C-3 position of the cephalosporin core.

dot

SAR_Cephalosporins Cephalosporin_Core Cephalosporin Core R1_Side_Chain R1 Side Chain (C-7 position) Cephalosporin_Core->R1_Side_Chain R2_Side_Chain R2 Side Chain (C-3 position) Cephalosporin_Core->R2_Side_Chain Antibacterial_Activity Antibacterial Spectrum & Potency R1_Side_Chain->Antibacterial_Activity Determines Pharmacokinetics Pharmacokinetics (Half-life, etc.) R2_Side_Chain->Pharmacokinetics Influences Adverse_Effects Adverse Effects R2_Side_Chain->Adverse_Effects Major Determinant of NMTT_Moiety NMTT Moiety R2_Side_Chain->NMTT_Moiety is Other_Side_Chains Other Side Chains (e.g., -H, -OAc) R2_Side_Chain->Other_Side_Chains can be Hypoprothrombinemia Hypoprothrombinemia NMTT_Moiety->Hypoprothrombinemia Causes Disulfiram_Reaction Disulfiram-Like Reaction NMTT_Moiety->Disulfiram_Reaction Causes Reduced_Adverse_Effects Reduced/Absent Adverse Effects Other_Side_Chains->Reduced_Adverse_Effects Leads to

Figure 4: Structure-activity relationships of NMTT-containing cephalosporins.

Cephalosporins lacking the NMTT side chain at the C-3 position, such as ceftriaxone (B1232239) and cefotaxime, do not exhibit the same propensity for causing hypoprothrombinemia or disulfiram-like reactions. This highlights the critical role of the NMTT moiety in mediating these specific toxicities. The nature of the R1 side chain at the C-7 position primarily influences the antibacterial spectrum and potency of the cephalosporin.

Conclusion and Future Perspectives

The 1-N-methyl-5-thiotetrazole motif serves as a stark reminder of the complex interplay between chemical structure and biological activity. While its inclusion in certain cephalosporins may have conferred desirable antibiotic properties, its off-target effects on the vitamin K cycle and aldehyde dehydrogenase have led to significant safety concerns. For drug development professionals, the NMTT moiety represents a structural alert, necessitating careful consideration and thorough preclinical evaluation of any new chemical entity containing this group.

Future research in this area should focus on developing a deeper understanding of the specific molecular interactions between NMTT (and its metabolites) and its target enzymes. The development of high-throughput screening assays could facilitate the identification of structural analogues of NMTT that retain the beneficial pharmaceutical properties while minimizing the untoward effects on hemostasis and alcohol metabolism. A thorough understanding of the structure-toxicity relationships of the NMTT motif is paramount to designing safer and more effective therapeutic agents.

References

Methodological & Application

Industrial Synthesis of 1-Methyl-5-mercapto-1,2,3,4-tetrazole: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the industrial-scale synthesis of 1-methyl-5-mercapto-1,2,3,4-tetrazole (MMT), a critical intermediate in the synthesis of various pharmaceuticals, notably as the side chain in several cephalosporin (B10832234) antibiotics such as cefoperazone. The information compiled herein is intended to guide researchers, scientists, and drug development professionals in the efficient and safe production of this important heterocyclic compound.

Introduction

1-Methyl-5-mercapto-1,2,3,4-tetrazole, also known as N-methylthiotetrazole (NMTT), is a five-membered heterocyclic compound containing four nitrogen atoms and a thiol group. Its presence in the side chain of certain cephalosporin antibiotics has been linked to clinical effects such as hypoprothrombinemia due to the inhibition of vitamin K epoxide reductase.[1][2][3] Consequently, robust and well-characterized industrial synthesis methods are of paramount importance. This document outlines two primary industrial synthesis routes, detailing the reaction conditions, purification procedures, and associated quantitative data.

Data Presentation

The following tables summarize the key quantitative data for the described industrial synthesis methods of 1-methyl-5-mercapto-1,2,3,4-tetrazole.

Table 1: Comparison of Industrial Synthesis Methods for 1-Methyl-5-mercapto-1,2,3,4-tetrazole

ParameterMethod 1: From Methyl IsothiocyanateMethod 2: From Sodium Methylamino Dithiocarboxylate (Analogous)Traditional Method
Starting Materials Methyl isothiocyanate, Sodium azide (B81097)Sodium methylamino dithiocarboxylate, Sodium azideMethyl isothiocyanate, Sodium azide
Solvent Deionized WaterWaterEthanol-Water Mixture
Catalyst Phase Transfer CatalystAlkali SolutionNone specified
Reaction Temperature 70-80 °C85-95 °C70 °C
Reaction Time 3-6 hours10-12 hoursNot specified
Reported Yield 85%[4]≥ 93% (for 1-phenyl analog)[5]65%[4]
Key Advantages Environmentally friendly (no organic solvent), High yieldHigh yield, High purityEstablished method
Key Disadvantages Multi-step purificationLonger reaction timeUse of organic solvents, Lower yield

Experimental Protocols

Method 1: Aqueous Synthesis from Methyl Isothiocyanate and Sodium Azide

This method, adapted from patent CN101781264A, offers an environmentally friendly and high-yield approach to the synthesis of 1-methyl-5-mercapto-1,2,3,4-tetrazole by avoiding the use of organic solvents.[4]

Materials:

  • Methyl isothiocyanate (Trapex)

  • Sodium azide

  • High-efficiency phase transfer catalyst (e.g., Tetrabutylammonium bromide)

  • Deionized water

  • Hydrochloric acid

  • Sodium hydroxide (B78521) (sheet alkali)

  • Activated carbon

  • Hydrogen peroxide

Equipment:

  • Jacketed glass reactor with overhead stirrer, dropping funnel, and reflux condenser

  • Concentrator (e.g., rotary evaporator)

  • Crystallization vessel

  • Centrifuge

  • Drying oven

Protocol:

  • Reaction Setup:

    • To a jacketed glass reactor, add sodium azide, a high-efficiency phase transfer catalyst, and deionized water. The preferred molar ratio of methyl isothiocyanate to sodium azide to phase transfer catalyst to water is 1.2 : 1 : 0.001 : 8-10.[4]

    • Heat the mixture to 70-80 °C with stirring.

  • Addition of Methyl Isothiocyanate:

    • Slowly add methyl isothiocyanate dropwise to the heated reaction mixture.

  • Reaction:

    • Maintain the reaction mixture at 70-80 °C for 3-6 hours with continuous stirring.

  • Work-up and Isolation of Crude Product:

    • After the reaction is complete, concentrate the mixture.

    • Cool the concentrated solution to below 10 °C.

    • Acidify the solution with hydrochloric acid until Congo red test paper turns from red to indigo.

    • Allow the product to crystallize.

    • Isolate the crude 1-methyl-5-mercapto-1,2,3,4-tetrazole by centrifugation.

  • Purification:

    • Dissolve the crude product in water by adding sodium hydroxide to adjust the pH to 9.

    • Add activated carbon (approximately 2% w/w of the crude product) and stir to decolorize the solution.

    • Filter the solution to remove activated carbon and other insoluble impurities.

    • Transfer the filtrate to a clean vessel and acidify with hydrochloric acid to precipitate the purified product.

    • Isolate the product by centrifugation.

  • Final Recrystallization and Drying:

    • To the purified product, add water and a small amount of hydrogen peroxide (0.5-10% w/w of the crude product). The hydrogen peroxide likely serves to oxidize colored impurities.

    • Heat the mixture to reflux for 1 hour.

    • Cool the solution to induce crystallization.

    • Isolate the final product by centrifugation and dry in an oven. The expected yield is approximately 85%.[4]

Method 2: Aqueous Synthesis from Sodium Methylamino Dithiocarboxylate (Proposed)

This proposed protocol is based on the synthesis of the analogous 1-phenyl-5-mercapto tetrazole described in patent CN112062731B, which reports a high yield and purity.[5]

Materials:

  • Sodium methylamino dithiocarboxylate

  • Sodium azide

  • Alkali solution (e.g., sodium hydroxide solution)

  • Water

  • Hydrochloric acid or Sulfuric acid

  • Toluene (B28343)

Equipment:

  • Jacketed glass reactor with overhead stirrer and reflux condenser

  • Crystallization vessel

  • Filtration apparatus (e.g., suction filtration)

  • Drying oven

Protocol:

  • Reaction Setup:

    • In a jacketed glass reactor, mix sodium methylamino dithiocarboxylate with water.

    • With stirring, sequentially add the alkali solution (as a catalyst) and sodium azide.

    • Heat the reaction mixture to 85-95 °C.

  • Reaction:

    • Maintain the reaction at 85-95 °C for 10-12 hours with continuous stirring.

  • Work-up and Isolation of Crude Product:

    • After the reaction is complete, cool the mixture to below 10 °C.

    • Filter the solution to remove any solid byproducts.

    • Heat the filtrate to 30-40 °C.

    • Neutralize the reaction solution with hydrochloric or sulfuric acid to a pH of 2-3.

    • Cool the solution to below 10 °C to induce crystallization.

    • Isolate the crude 1-phenyl-5-mercapto tetrazole by suction filtration.

  • Recrystallization:

    • Dissolve the crude product in a mixed solvent of toluene and water.

    • Heat to dissolve and then cool to recrystallize the purified product.

  • Drying:

    • Isolate the purified product by filtration and dry in an oven. The expected yield for the analogous 1-phenyl derivative is reported to be ≥ 93% with a purity of ≥ 99%.[5]

Visualizations

Experimental Workflows

experimental_workflow_method_1 cluster_reaction Reaction cluster_workup Work-up & Crude Isolation cluster_purification Purification cluster_final_step Final Recrystallization reactants Methyl Isothiocyanate Sodium Azide Phase Transfer Catalyst Deionized Water reaction Reaction (70-80 °C, 3-6 h) reactants->reaction concentration Concentration reaction->concentration cooling1 Cooling (<10 °C) concentration->cooling1 acidification1 Acidification (HCl) cooling1->acidification1 crystallization1 Crystallization acidification1->crystallization1 centrifugation1 Centrifugation crystallization1->centrifugation1 crude_product Crude MMT centrifugation1->crude_product alkali_dissolving Alkali Dissolving (pH 9) crude_product->alkali_dissolving decolorization Activated Carbon Decolorization alkali_dissolving->decolorization filtration Filtration decolorization->filtration acidification2 Acidification (HCl) filtration->acidification2 centrifugation2 Centrifugation acidification2->centrifugation2 recrystallization Recrystallization (H₂O, H₂O₂) centrifugation2->recrystallization centrifugation3 Centrifugation recrystallization->centrifugation3 drying Drying centrifugation3->drying final_product Pure MMT drying->final_product

Caption: Experimental Workflow for the Aqueous Synthesis of MMT from Methyl Isothiocyanate.

experimental_workflow_method_2 cluster_reaction Reaction cluster_workup Work-up & Crude Isolation cluster_purification Purification reactants Sodium Methylamino Dithiocarboxylate Sodium Azide Alkali Catalyst Water reaction Reaction (85-95 °C, 10-12 h) reactants->reaction cooling1 Cooling (<10 °C) reaction->cooling1 filtration1 Filtration cooling1->filtration1 heating Heating (30-40 °C) filtration1->heating acidification Acidification (pH 2-3) heating->acidification cooling2 Cooling (<10 °C) acidification->cooling2 filtration2 Suction Filtration cooling2->filtration2 crude_product Crude MMT filtration2->crude_product recrystallization Recrystallization (Toluene/Water) crude_product->recrystallization filtration3 Filtration recrystallization->filtration3 drying Drying filtration3->drying final_product Pure MMT drying->final_product

Caption: Proposed Workflow for the Aqueous Synthesis of MMT from Sodium Methylamino Dithiocarboxylate.

Logical Relationship Diagram

logical_relationship cluster_drug Drug Component cluster_enzyme Enzymatic Inhibition cluster_vitamin_k Vitamin K Cycle Disruption cluster_coagulation Coagulation Cascade Impairment mmt 1-Methyl-5-mercapto- 1,2,3,4-tetrazole (MMT) vker Vitamin K Epoxide Reductase mmt->vker Inhibits vk_cycle Disruption of Vitamin K Cycle vker->vk_cycle active_vk Reduced Active Vitamin K vk_cycle->active_vk gamma_carboxylation Impaired γ-carboxylation of Glutamic Acid active_vk->gamma_carboxylation clotting_factors Inactive Clotting Factors (II, VII, IX, X) gamma_carboxylation->clotting_factors hypoprothrombinemia Hypoprothrombinemia clotting_factors->hypoprothrombinemia bleeding Increased Bleeding Risk hypoprothrombinemia->bleeding

Caption: Logical Relationship of MMT Side Chain to Hypoprothrombinemia.

References

Synthesis of Cefoperazone Using 1-Methyltetrazole-5-thiol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of the third-generation cephalosporin (B10832234) antibiotic, cefoperazone (B1668861), utilizing 1-methyltetrazole-5-thiol (B7763730) as a key reagent. The synthesis involves a multi-step process, beginning with the formation of the cephalosporin nucleus intermediate, 7-amino-3-[(1-methyltetrazol-5-yl)thiomethyl]-3-cephem-4-carboxylic acid (7-TMCA), followed by coupling with an activated side chain and final purification.

Overview of the Synthetic Pathway

The synthesis of cefoperazone is a convergent process that involves the preparation of two key intermediates, which are then coupled to form the final active pharmaceutical ingredient. The overall workflow can be visualized as follows:

G cluster_0 Intermediate 1 Synthesis cluster_1 Intermediate 2 Synthesis cluster_2 Final Steps 7-ACA 7-ACA 7-TMCA_synthesis Synthesis of 7-TMCA 7-ACA->7-TMCA_synthesis 1-methyltetrazole-5-thiol 1-methyltetrazole-5-thiol 1-methyltetrazole-5-thiol->7-TMCA_synthesis 7-TMCA 7-TMCA 7-TMCA_synthesis->7-TMCA Protection Protection of Amino and Carboxyl Groups 7-TMCA->Protection Protected_7-TMCA Protected 7-TMCA Protection->Protected_7-TMCA Coupling N-Acylation Reaction Protected_7-TMCA->Coupling HO-EPCP HO-EPCP Side_Chain_Activation Side Chain Activation HO-EPCP->Side_Chain_Activation Activating_Agent Activating Agent (e.g., POCl3, Triphosgene) Activating_Agent->Side_Chain_Activation Activated_Side_Chain Activated Side Chain (HO-EPCP Chloride) Side_Chain_Activation->Activated_Side_Chain Activated_Side_Chain->Coupling Cefoperazone_Acid Cefoperazone Acid Coupling->Cefoperazone_Acid Purification Crystallization and Purification Cefoperazone_Acid->Purification Final_Product Cefoperazone Purification->Final_Product

Caption: Overall workflow for the synthesis of Cefoperazone.

Quantitative Data Summary

The following table summarizes the reported yields and purity for the key steps in the synthesis of cefoperazone.

StepProductCatalyst/ReagentYield (%)Purity (%)Reference
Synthesis of 7-TMCA from 7-ACA7-TMCA HydrochlorideBoron trifluoride-acetonitrile>95-[1]
N-acylation and final product formationCefoperazone AcidPhase-transfer catalyst>69.0>99[1]
Overall YieldCefoperazone-58.30-[2]
Final CrystallizationCefoperazone SodiumSodium Bicarbonate/Acetone (B3395972)93.7-94.8-[3]

Experimental Protocols

Materials and Equipment
  • 7-aminocephalosporanic acid (7-ACA)

  • 1-methyl-5-mercapto-1,2,3,4-tetrazole

  • Boron trifluoride acetonitrile (B52724) complex

  • Concentrated hydrochloric acid

  • Acetonitrile, Acetone

  • N,N-Dimethylacetamide (DMAC)

  • Trimethylchlorosilane

  • D(-)-α-(4-ethyl-2,3-dioxopiperazine-1-carboxamido)-p-hydroxyphenylacetic acid (HO-EPCP)

  • Phosphorus oxychloride or Triphosgene

  • Dichloromethane (B109758)

  • Polyethylene (B3416737) glycol 800 (PEG-800)

  • Sodium bicarbonate

  • Standard laboratory glassware, magnetic stirrers, heating mantles, vacuum filtration apparatus, rotary evaporator.

  • Analytical equipment: HPLC, NMR, Mass Spectrometer.

Protocol 1: Synthesis of 7-amino-3-[(1-methyltetrazol-5-yl)thiomethyl]-3-cephem-4-carboxylic acid hydrochloride (7-TMCA·HCl)

This protocol describes the formation of the cephalosporin core intermediate.

  • Under a nitrogen atmosphere, dissolve 15.4 g of 1-methyl-5-mercapto-1,2,3,4-tetrazole in 157.0 mL of boron trifluoride acetonitrile complex in a suitable reaction flask.

  • Stir the solution for 1 hour at room temperature.

  • In three portions, add 36.0 g of 7-ACA to the reaction mixture.

  • Stir the resulting suspension for 2 hours at 25-30 °C.

  • Over a period of 30 minutes, slowly add 80 mL of concentrated hydrochloric acid, followed by 80 mL of water.

  • Cool the mixture to 15 °C and stir for an additional 2 hours.

  • Further cool the mixture to 5 °C and stir for 1 hour.

  • Collect the precipitated white solid by suction filtration.

  • Wash the filter cake three times with 40 mL of an acetonitrile-acetone (1:1 v/v) solution.

  • Dry the product under vacuum at 48-50 °C to yield approximately 46.10 g of white crystalline 7-TMCA·HCl.[1]

Protocol 2: Protection of 7-TMCA·HCl

The amino and carboxyl groups of 7-TMCA are protected prior to the coupling reaction.

  • In a flask, suspend 25.0 g of 7-TMCA·HCl in 80 mL of N,N-dimethylacetamide (DMAC).

  • Cool the mixture in an ice bath.

  • Slowly add 6 mL of trimethylchlorosilane.

  • Stir the reaction mixture at 15-20 °C for 1.5 hours to obtain the protected 7-TMCA.

Protocol 3: Activation of the C-7 Side Chain (HO-EPCP)

This protocol describes the activation of the side chain carboxylic acid to form an acid chloride.

  • Under a nitrogen atmosphere, in a solution of DMAC and dichloromethane, react HO-EPCP with phosphorus oxychloride.[1]

  • The reaction temperature is typically maintained at -20 to -25 °C for 2.5 to 3.0 hours.[1]

  • The resulting product is the HO-EPCP acid chloride.

Protocol 4: N-Acylation (Coupling Reaction) to form Cefoperazone Acid

This is the key step where the two intermediates are joined.

  • In a mixed solvent system of dichloromethane and water, and in the presence of polyethylene glycol 800 as a phase-transfer catalyst, react the protected 7-TMCA with the HO-EPCP chloride.[1]

  • The reaction is typically carried out at a low temperature (-20 to -25 °C) for 2.5 to 3.0 hours.[1]

  • During the reaction, maintain the pH of the aqueous phase by the addition of a hydrochloric acid solution.

  • Upon completion of the reaction, the cefoperazone acid is crystallized from the reaction mixture.

Protocol 5: Purification and Salt Formation
  • The crude cefoperazone acid is collected by filtration.

  • To prepare the sodium salt, the cefoperazone acid is dissolved in a mixture of acetone and water.[3]

  • A solution of sodium bicarbonate is added to adjust the pH to approximately 7.0.[3]

  • The solution is filtered, and acetone is added to induce crystallization.[3]

  • The mixture is cooled to 0-5 °C to promote further crystallization.[4]

  • The crystalline cefoperazone sodium is collected by filtration, washed with acetone, and dried under vacuum.[3][4]

Reaction Mechanism

The synthesis of 7-TMCA from 7-ACA and 1-methyltetrazole-5-thiol is a key step. The use of a Lewis acid catalyst like boron trifluoride is crucial for this transformation. The proposed mechanism involves the activation of the acetyl group of 7-ACA by the Lewis acid, facilitating the nucleophilic attack by the thiol.

G cluster_0 Mechanism of 7-TMCA Synthesis 7-ACA 7-ACA Activation Lewis Acid Activation 7-ACA->Activation BF3 BF3 BF3->Activation Activated_Complex Activated Complex Activation->Activated_Complex Nucleophilic_Attack Nucleophilic Attack Activated_Complex->Nucleophilic_Attack Thiol 1-methyltetrazole-5-thiol Thiol->Nucleophilic_Attack Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Intermediate Elimination Acetate Elimination Intermediate->Elimination 7-TMCA 7-TMCA Elimination->7-TMCA

Caption: Proposed mechanism for the synthesis of 7-TMCA.

Analytical Characterization

The identity and purity of the synthesized cefoperazone should be confirmed using appropriate analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method is commonly used for purity assessment. A typical method might employ a C18 column with a mobile phase consisting of a phosphate (B84403) buffer and methanol (B129727) or acetonitrile.[5] Detection is typically performed using a UV detector at 254 nm.[5] The retention time for cefoperazone under these conditions is approximately 2.6 minutes.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are used to confirm the chemical structure of the final product and intermediates.

  • Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight of the synthesized compounds, confirming their identity.

This document provides a comprehensive guide for the synthesis of cefoperazone. Researchers should always adhere to good laboratory practices and safety precautions when handling the chemicals and performing the reactions described. The provided protocols may require optimization based on the specific laboratory conditions and the quality of the starting materials.

References

Application Notes: 5-Mercapto-1-methyltetrazole (MMT) as a Ligand in Organometallic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Mercapto-1-methyltetrazole (MMT), also known as 1-methyl-1H-tetrazole-5-thiol, is a heterocyclic compound featuring a tetrazole ring substituted with a methyl group at the N1 position and a thiol group at the C5 position. The presence of multiple potential donor atoms—the sulfur atom and the nitrogen atoms of the tetrazole ring—makes MMT a versatile ligand for the synthesis of a wide array of organometallic complexes. Its ability to exist in thiol-thione tautomeric forms further diversifies its coordination behavior. These characteristics have led to its application in various fields, including catalysis, materials science, and medicinal chemistry.

Physicochemical Properties of this compound

A thorough understanding of the ligand's properties is essential for its application in synthesis. Key physicochemical data for MMT are summarized below.

PropertyValueReference
Molecular Formula C₂H₄N₄S[1]
Molecular Weight 116.15 g/mol [1]
CAS Number 13183-79-4[1]
Appearance White to off-white crystalline powder
IUPAC Name 1-methyl-1,2-dihydro-5H-tetrazole-5-thione[1]
Synonyms 1-Methyl-1H-tetrazole-5-thiol, T19, MMT[1]
Tautomerism Exists in equilibrium between thiol and thione forms, with the thione form being predominant in the solid state and in solution.[2][3]

Coordination Chemistry and Structural Aspects

The utility of MMT as a ligand stems from its structural features, particularly its tautomerism and the availability of multiple coordination sites.

Tautomerism

MMT exhibits a prototropic tautomerism, existing as an equilibrium between the thiol and thione forms. The thione form is generally more stable and is the predominant species observed in the solid state.[2] This equilibrium is a critical factor in its coordination chemistry, as deprotonation of either form yields the same thiolate anion, which then acts as the coordinating ligand.

Caption: Thiol-thione tautomerism of this compound (MMT).

Coordination Modes

Upon deprotonation, the resulting MMT anion is a versatile ligand capable of coordinating to metal centers in several ways. The specific coordination mode often depends on the metal ion, the solvent, and the presence of other co-ligands.[3]

  • Monodentate Coordination (S-donor): The ligand binds to the metal center exclusively through the deprotonated sulfur atom. This is one of the most common binding modes.

  • Monodentate Coordination (N-donor): Coordination occurs through one of the nitrogen atoms of the tetrazole ring, typically N4.

  • Bidentate Bridging (N,S-donor): The MMT anion acts as a bridge between two metal centers, coordinating to one metal via the sulfur atom and to the other via a nitrogen atom. This mode can lead to the formation of dimeric or polymeric structures.

G cluster_modes Coordination Modes of the MMT Anion M1 Metal Center (M) L1 MMT⁻ M1->L1 S-donor (Monodentate) M2 Metal Center (M) L2 MMT⁻ M2->L2 N-donor (Monodentate) M3 Metal Center (M) L3 MMT⁻ M3->L3 S-donor M4 Metal Center (M) M4->L3 N-donor

Caption: Common coordination modes of the deprotonated MMT ligand with metal centers.

Applications in Organometallic Chemistry

The unique properties of MMT complexes make them valuable in several research and development areas.

Homogeneous Catalysis

Coordination complexes derived from tetrazole-based ligands are recognized for their potential in catalysis.[4] The electronic properties of the MMT ligand can be tuned by the choice of the metal center, influencing the catalytic activity of the resulting complex. These complexes have been investigated as catalysts for various organic transformations, such as oxidation and coupling reactions, demonstrating their potential in synthetic chemistry.[4]

Stabilization of Nanoparticles

Thiol-containing ligands are excellent capping agents for noble metal nanoparticles. A related ligand, 5-mercaptotetrazole-1-acetic acid, has been successfully used to synthesize and stabilize noble metal nanoparticles in aqueous media.[5] The MMT ligand can bind to the nanoparticle surface through its sulfur and nitrogen atoms, providing colloidal stability.[5] The functional groups on the ligand can be further modified to impart specific properties, making these nanoparticles attractive as precursors for catalysts and sensors.

Medicinal and Biological Applications

Tetrazole derivatives and their metal complexes are of significant interest in medicinal chemistry.[3] For instance, copper(II) complexes incorporating tetrazole ligands have shown promising cytotoxic activity against various tumor cell lines, in some cases exceeding the efficacy of established drugs like cisplatin.[6] The MMT ligand can be used to design new metal-based therapeutic agents where the complex's geometry and electronic structure are tailored for specific biological targets.

Quantitative Data Summary

The coordination of MMT to a metal center leads to measurable changes in its spectroscopic properties. The following table provides representative data for the free ligand and general shifts observed upon complexation.

ParameterFree MMT Ligand (Typical Values)MMT-Metal Complex (General Observations)
¹H NMR (δ, ppm) ~3.9 (N-CH₃), ~14.0 (SH/NH)Shift in N-CH₃ signal; disappearance of the acidic proton peak upon deprotonation.
¹³C NMR (δ, ppm) ~34 (N-CH₃), ~165 (C=S)Significant shift of the C=S carbon signal upon coordination through sulfur.
IR Spectroscopy (cm⁻¹) ~1500 (C=N), ~1100 (C=S), ~3000 (N-H)Shift of C=N and C=S stretching frequencies; disappearance of N-H band. Appearance of new low-frequency bands corresponding to M-S and M-N vibrations.

Protocols

Protocol 1: General Synthesis of a Transition Metal-MMT Complex

This protocol outlines a general procedure for the synthesis of a metal complex with this compound, adaptable for various transition metals (e.g., Co, Ni, Cu, Zn).

Materials:

  • This compound (MMT)

  • A suitable metal salt (e.g., Co(NO₃)₂·6H₂O, NiCl₂·6H₂O, Cu(OAc)₂·H₂O)

  • Solvent (e.g., Methanol, Ethanol, Acetonitrile, or a mixture with water)

  • Base (e.g., Sodium hydroxide, Triethylamine) for deprotonation of MMT

  • Schlenk flask or round-bottom flask with a reflux condenser

  • Magnetic stirrer and heating plate

  • Filtration apparatus (Büchner funnel or similar)

  • Standard laboratory glassware

Procedure:

  • Ligand Preparation: In a Schlenk flask, dissolve this compound (2 mmol) in 20 mL of the chosen solvent (e.g., methanol).

  • Deprotonation: While stirring, add a stoichiometric equivalent of a base (e.g., 2 mmol of NaOH in 5 mL of water) dropwise to the MMT solution. Stir for 15-20 minutes at room temperature to ensure complete deprotonation of the ligand.

  • Metal Salt Addition: In a separate beaker, dissolve the metal salt (1 mmol, for a 2:1 ligand-to-metal ratio) in a minimal amount of the same solvent (or a co-solvent like water if needed).

  • Reaction: Add the metal salt solution dropwise to the stirred ligand solution. A color change or precipitation of the complex is often observed immediately.

  • Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (typically 60-80°C) for 2-4 hours to ensure the reaction goes to completion. Monitor the reaction by thin-layer chromatography (TLC) if applicable.

  • Isolation: After the reaction is complete, cool the mixture to room temperature. If a precipitate has formed, allow it to stand for further crystallization, possibly by slow cooling in a refrigerator.

  • Filtration and Washing: Collect the solid product by vacuum filtration. Wash the precipitate sequentially with small portions of the reaction solvent to remove unreacted starting materials, followed by a low-boiling point solvent like diethyl ether to facilitate drying.

  • Drying: Dry the isolated complex under vacuum to obtain the final product.

  • Characterization: Characterize the synthesized complex using techniques such as FT-IR, NMR spectroscopy, elemental analysis, and single-crystal X-ray diffraction if suitable crystals can be obtained.

G start Start dissolve_ligand 1. Dissolve MMT Ligand in Solvent start->dissolve_ligand deprotonate 2. Add Base for Deprotonation dissolve_ligand->deprotonate react 4. Mix Solutions & Reflux (2-4h) deprotonate->react dissolve_metal 3. Dissolve Metal Salt in Solvent dissolve_metal->react isolate 5. Cool and Isolate Product via Filtration react->isolate characterize 6. Wash, Dry, and Characterize Complex isolate->characterize end_node End characterize->end_node

References

N-Alkylation of 5-Mercaptotetrazoles: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the N-alkylation of 5-mercaptotetrazoles is a critical synthetic step in the development of novel therapeutic agents. Tetrazole derivatives are integral to medicinal chemistry, serving as bioisosteres for carboxylic acids and amides, and exhibiting a wide range of pharmacological activities, including anticancer, antihypertensive, and antimicrobial properties.[1][2][3][4][5] This document provides detailed experimental protocols and application notes for the N-alkylation of 5-mercaptotetrazoles, a key reaction for modifying their physicochemical and biological properties.

Application Notes

N-alkylated 5-mercaptotetrazoles are a prominent class of heterocyclic compounds in drug discovery.[4] The tetrazole ring, with its high nitrogen content, is metabolically stable.[6] The N-alkylation of the tetrazole ring can influence the molecule's lipophilicity, which is a crucial factor for cell membrane permeability.[3] Furthermore, the position of the alkyl group on the tetrazole ring (N1 or N2) can significantly impact the compound's biological activity, making the study of regioselectivity in these reactions paramount.[7][8] These compounds have been investigated for a variety of therapeutic applications, including as antibacterial, antifungal, anti-inflammatory, and antiviral agents.[3]

Experimental Workflow

The general workflow for the N-alkylation of a 5-mercaptotetrazole derivative involves the reaction of the starting tetrazole with an alkylating agent in the presence of a base. The resulting product is then purified and characterized.

experimental_workflow cluster_reaction Reaction Setup cluster_workup Work-up & Purification cluster_analysis Analysis start 5-Mercaptotetrazole Derivative reagents Add Base (e.g., K2CO3) & Alkylating Agent (e.g., Benzyl (B1604629) Bromide) in Solvent (e.g., Acetone) start->reagents Dissolve reaction Stir at Room Temperature reagents->reaction Initiate Reaction evaporation Evaporate Solvent reaction->evaporation extraction Dissolve in Ethyl Acetate (B1210297) & Wash with Water evaporation->extraction drying Dry Organic Layer (Na2SO4) extraction->drying purification Purify by Column Chromatography drying->purification characterization Characterize Products (NMR, MS, Elemental Analysis) purification->characterization

Figure 1. General experimental workflow for the N-alkylation of 5-mercaptotetrazoles.

Experimental Protocols

Two primary methods for the N-alkylation of 5-mercaptotetrazoles are presented below. The first is a classical approach using an alkyl halide and a base, and the second utilizes a diazotization reaction.

Protocol 1: N-Alkylation using Alkyl Halide

This protocol is adapted from the N-alkylation of N-benzoyl 5-(aminomethyl)tetrazole with benzyl bromide.[3][9]

Materials:

  • N-substituted-5-mercaptotetrazole (10 mmol)

  • Anhydrous acetone (B3395972) (25 mL)

  • Potassium carbonate (K₂CO₃) (11 mmol)

  • Alkyl halide (e.g., benzyl bromide) (10 mmol)

  • Ethyl acetate

  • Water

  • Sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

  • Eluent (e.g., ether/hexane mixture)

Procedure:

  • To a solution of the N-substituted-5-mercaptotetrazole (10 mmol) in anhydrous acetone (25 mL), add potassium carbonate (11 mmol) and stir the mixture for 15 minutes.

  • Add the alkyl halide (10 mmol) to the reaction mixture.

  • Stir the reaction mixture at room temperature for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, evaporate the solvent under reduced pressure.

  • Take up the resulting residue in ethyl acetate and wash it three times with water.

  • Combine the organic layers, dry with anhydrous sodium sulfate (Na₂SO₄), and then evaporate the solvent.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a 3:2 mixture of ether and hexane) to separate the N1 and N2 isomers.[3]

  • Characterize the purified products using ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.[9]

Protocol 2: N-Alkylation via Diazotization of Aliphatic Amines

This method provides a route to preferentially form 2,5-disubstituted tetrazoles.[10][11]

Materials:

  • 5-Substituted-1H-tetrazole

  • Aliphatic amine

  • Organic nitrite (B80452) reagent (e.g., 1,3-(2,2-dimethyl)propanedinitrite)

  • Ethyl acetate

Procedure:

  • In a suitable reaction vessel, dissolve the 5-substituted-1H-tetrazole and the aliphatic amine in ethyl acetate.

  • Add the organic nitrite reagent to the solution. This will generate a diazonium intermediate in situ which acts as the alkylating agent.[8][10]

  • The reaction conditions, including temperature and time, should be optimized for the specific substrates used.

  • Upon completion, the reaction mixture is worked up to isolate the N-alkylated products. This typically involves washing with aqueous solutions to remove any remaining reagents and byproducts.

  • The crude product is then purified, usually by column chromatography, to separate the regioisomers.

  • The final products are characterized by standard analytical techniques.

Data Presentation

The regioselectivity of the N-alkylation of tetrazoles is a critical factor, with the reaction often yielding a mixture of N1 and N2 isomers. The ratio of these isomers is influenced by the reaction conditions and the nature of the substituents.[7][8]

Starting MaterialAlkylating AgentBase/ReagentSolventTemperatureYield/Product RatioReference
N-benzoyl 5-(aminomethyl)tetrazoleBenzyl bromideK₂CO₃AcetoneRoom Temp.Two regioisomers: 55% N2-isomer, 45% N1-isomer (after purification)[3][9]
5-R-tetrazoles (R = H, Me, Ph)3-chlorobut-2-en-1-olBF₃ · Et₂O1,2-dichloroethane-70-80% total yield, with ≥99% of the 2-substituted isomer[7]
5-Substituted 1H-tetrazolesAliphatic amines1,3-(2,2-dimethyl)propanedinitriteEthyl acetate-Preferential formation of 2,5-disubstituted tetrazoles in high yields[10]

Table 1. Summary of reaction conditions and outcomes for the N-alkylation of 5-mercaptotetrazoles and related derivatives.

Concluding Remarks

The N-alkylation of 5-mercaptotetrazoles is a versatile and essential reaction in the synthesis of medicinally important compounds. The choice of protocol will depend on the desired regioselectivity and the nature of the starting materials. The methods described provide a solid foundation for researchers to explore the synthesis of novel N-alkylated 5-mercaptotetrazole derivatives for drug discovery and development. Careful optimization of reaction conditions and thorough characterization of the products are crucial for successful synthesis and subsequent biological evaluation.

References

5-Mercapto-1-methyltetrazole: A Versatile Building Block for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Mercapto-1-methyltetrazole, also known as 1-methyl-1H-tetrazole-5-thiol, is a pivotal heterocyclic building block in the synthesis of a diverse array of more complex heterocyclic systems. Its unique structural features, including the tetrazole ring and a reactive thiol group, make it a valuable synthon in medicinal chemistry and materials science. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of various heterocyclic compounds, with a focus on its role in the development of pharmaceuticals.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 13183-79-4[1]
Molecular Formula C₂H₄N₄S[1]
Molecular Weight 116.15 g/mol
Appearance White to off-white crystalline solid[1]
Melting Point 125-128 °C[2]
Purity >98.0% (TLC)(HPLC)[3]

Applications in Heterocyclic Synthesis

This compound serves as a versatile precursor for the synthesis of various S-substituted tetrazoles and other fused heterocyclic systems. The reactivity of the thiol group allows for a range of transformations, including alkylation, acylation, and addition reactions.

S-Alkylation Reactions

The sulfur atom in this compound is a soft nucleophile and readily undergoes S-alkylation with various electrophiles, such as alkyl halides and benzyl (B1604629) halides. This reaction is a fundamental step in the synthesis of many biologically active molecules.

Experimental Protocol: Synthesis of 5-(Benzylthio)-1-methyl-1H-tetrazole

This protocol is adapted from a similar S-alkylation of a tetrazole derivative.

Reaction Scheme:

Materials:

Procedure:

  • To a solution of this compound (10 mmol) in 25 mL of anhydrous acetone, add potassium carbonate (11 mmol) and stir the mixture for 15 minutes at room temperature.

  • Add benzyl chloride (10 mmol) to the reaction mixture.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, evaporate the solvent under reduced pressure.

  • Take up the obtained residue in ethyl acetate and wash with water three times.

  • Combine the organic layers, dry with anhydrous sodium sulfate, and evaporate the solvent.

  • Purify the crude product by column chromatography on silica (B1680970) gel (eluent: ether/hexane, 3/2).

Quantitative Data:

ProductYieldMelting Point¹H NMR (DMSO-d₆, δ ppm)¹³C NMR (DMSO-d₆, δ ppm)
5-(Benzylthio)-1-methyl-1H-tetrazole74%104-106 °C4.81 (s, 2H, -S-CH₂-), 5.75 (s, 2H, -N-CH₂-), 7.26-7.82 (m, 10H, Ar-H), 9.28 (t, 1H, -NH-)Not explicitly provided for this specific adapted protocol

Note: The provided yield and melting point are based on the adapted protocol for a similar compound and may vary.[4][5]

Workflow for S-Alkylation:

S_Alkylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve this compound in Acetone B Add K₂CO₃ (Stir for 15 min) A->B C Add Benzyl Chloride B->C D Stir at RT (2 hours) C->D E Monitor by TLC D->E F Evaporate Solvent E->F Reaction Complete G Extract with Ethyl Acetate & Water F->G H Dry & Evaporate G->H I Column Chromatography H->I J 5-(Benzylthio)-1-methyl-1H-tetrazole I->J

Caption: Workflow for the S-alkylation of this compound.

Synthesis of 1,3,4-Thiadiazole (B1197879) Derivatives

Experimental Protocol: General Synthesis of 2-Amino-5-mercapto-1,3,4-thiadiazole

Reaction Scheme:

Materials:

Procedure:

  • Dissolve thiosemicarbazide (0.05 mol) in 15 mL of absolute ethanol in a round-bottom flask.

  • Add anhydrous sodium carbonate (0.005 mol) with continuous stirring.

  • Add carbon disulfide (12 mL) to the mixture.

  • Reflux the mixture on a sand bath at 50 °C for 1 hour, then increase the temperature to 120-130 °C for 7 hours.

  • Cool the mixture to room temperature, filter the precipitate, and wash it with hot distilled water.

  • Add concentrated HCl dropwise to the filtrate until a precipitate is formed.

  • Wash the precipitate with cold distilled water to remove any excess acid.

Further Functionalization: The resulting 2-amino-5-mercapto-1,3,4-thiadiazole can then be alkylated at the sulfur atom using a similar procedure to the S-alkylation of this compound, or the amino group can be further modified.

Workflow for Thiadiazole Synthesis:

Thiadiazole_Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Cyclization Reaction cluster_workup Isolation A Dissolve Thiosemicarbazide in Ethanol B Add Na₂CO₃ A->B C Add CS₂ B->C D Reflux at 50°C (1h) C->D E Reflux at 120-130°C (7h) D->E F Cool & Filter E->F Reaction Complete G Acidify Filtrate with HCl F->G H Wash Precipitate G->H I 2-Amino-5-mercapto- 1,3,4-thiadiazole H->I

Caption: General workflow for the synthesis of a 1,3,4-thiadiazole precursor.

Role in Pharmaceutical Synthesis: Cephalosporin (B10832234) Side Chains

The 1-methyltetrazole-5-thiol (B7763730) moiety is a crucial component in the side chain of several cephalosporin antibiotics, such as cefamandole, cefoperazone, and cefotetan. This side chain influences the pharmacokinetic and pharmacodynamic properties of these drugs.

Mechanism of Action of Cephalosporins

Cephalosporins are bactericidal β-lactam antibiotics that inhibit the synthesis of the bacterial cell wall. They achieve this by binding to and inactivating penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis. This disruption of cell wall integrity leads to bacterial cell lysis and death.[6]

Inhibition of Vitamin K Epoxide Reductase

Interestingly, cephalosporins containing the N-methylthiotetrazole (NMTT) side chain have been associated with a side effect of hypoprothrombinemia (a deficiency of prothrombin), which can lead to bleeding. This is due to the inhibition of the hepatic enzyme vitamin K epoxide reductase.[2][3][7][8][9][10] This enzyme is a key component of the vitamin K cycle, which is essential for the gamma-carboxylation of glutamate (B1630785) residues in vitamin K-dependent coagulation factors, including prothrombin (Factor II), Factor VII, Factor IX, and Factor X. The inhibition of vitamin K epoxide reductase leads to a decrease in the active forms of these clotting factors.

Signaling Pathway: Inhibition of the Vitamin K Cycle

Vitamin_K_Cycle_Inhibition cluster_cycle Vitamin K Cycle cluster_coagulation Coagulation Cascade VK_hydroquinone Vitamin K (hydroquinone) VK_epoxide Vitamin K 2,3-epoxide VK_hydroquinone->VK_epoxide γ-Glutamyl Carboxylase Precursor Inactive Coagulation Factor Precursors VK_quinone Vitamin K (quinone) VK_epoxide->VK_quinone Vitamin K Epoxide Reductase VK_epoxide_reductase_node VK_quinone->VK_hydroquinone Vitamin K Reductase Active_Factor Active Coagulation Factors (II, VII, IX, X) Precursor->Active_Factor Carboxylation Clotting Blood Clotting Active_Factor->Clotting NMTT N-Methylthiotetrazole (from Cephalosporins) NMTT->VK_epoxide_reductase_node Inhibition

Caption: Inhibition of the Vitamin K cycle by N-methylthiotetrazole-containing cephalosporins.

Conclusion

This compound is a highly valuable and versatile building block in heterocyclic synthesis. Its application spans from the straightforward synthesis of S-substituted derivatives to its incorporation into complex, biologically active molecules like cephalosporin antibiotics. The protocols and information provided herein offer a foundation for researchers to explore the rich chemistry of this compound and to design novel heterocyclic structures with potential applications in drug discovery and materials science. Further investigation into the diverse reactivity of this synthon is warranted to unlock its full potential in the creation of innovative chemical entities.

References

Application Notes and Protocols: 1-Methyl-5-mercaptotetrazole as a Corrosion Inhibitor for Electrolytic Copper Foil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1-methyl-5-mercaptotetrazole (MMT) as a corrosion inhibitor for electrolytic copper foil. The information compiled is based on available scientific literature and is intended to guide researchers in the application and evaluation of this compound. While direct and extensive quantitative data for MMT on electrolytic copper foil is limited in publicly accessible literature, this document presents the available data and outlines detailed experimental protocols based on established methodologies for corrosion inhibitor testing.

Introduction

Electrolytic copper foil is a critical component in the electronics industry, particularly in the fabrication of printed circuit boards (PCBs) and lithium-ion batteries. The high conductivity and ductility of copper make it an ideal material for these applications. However, copper is susceptible to corrosion, which can degrade its performance and reliability. Corrosion inhibitors are therefore essential to protect copper surfaces.

1-Methyl-5-mercaptotetrazole (MMT), also referred to in literature as 5-Mercapto-1-methyltetrazole (MTAH) or 1-methyl-1H-tetrazole-5-thiol, is a heterocyclic compound containing nitrogen and sulfur atoms, which are known to be effective functional groups for corrosion inhibition of copper. These atoms facilitate the adsorption of the inhibitor molecule onto the copper surface, forming a protective film that mitigates corrosion. Studies suggest that MMT molecules form a hydrophobic protective film on the copper surface through the formation of covalent bonds.[1] The adsorption process of MMT on copper surfaces has been found to be spontaneous and follows the Langmuir adsorption isotherm, indicating a mixed physical and chemical adsorption mechanism.[1]

Quantitative Data

The following tables summarize the key performance indicators for MMT as a corrosion inhibitor for copper, based on available electrochemical studies.

Table 1: Potentiodynamic Polarization Data for Copper in 3.5% NaCl Solution with MMT
MMT ConcentrationCorrosion Potential (Ecorr) (V vs. SCE)Corrosion Current Density (icorr) (µA/cm²)Inhibition Efficiency (η%)
Blank-0.21015.8-
0.1 mM-0.1955.664.6
0.5 mM-0.1802.882.3
1.0 mM-0.1751.689.9
5.0 mM-0.1600.994.3

Data is interpreted from graphical representations in a study by an unspecified author and may be subject to slight inaccuracies. The original source should be consulted for precise values.[2]

Experimental Protocols

The following are detailed protocols for evaluating the effectiveness of MMT as a corrosion inhibitor for electrolytic copper foil. These are generalized protocols based on standard electrochemical and surface analysis techniques.

Materials and Equipment
  • Working Electrode: Electrolytic copper foil of high purity (e.g., 99.9%). The foil should be cut into appropriate dimensions (e.g., 1 cm x 1 cm) and embedded in an insulating resin, leaving a defined surface area exposed.

  • Reference Electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl electrode.

  • Counter Electrode: Platinum foil or graphite (B72142) rod with a surface area significantly larger than the working electrode.

  • Corrosive Medium: A solution relevant to the intended application, such as 3.5% NaCl solution to simulate a saline environment or a dilute acidic solution (e.g., 0.1 M H₂SO₄) for other industrial contexts.

  • Inhibitor Solutions: Solutions of the corrosive medium containing various concentrations of MMT (e.g., 0.1 mM, 0.5 mM, 1.0 mM, 5.0 mM).

  • Electrochemical Workstation: A potentiostat/galvanostat capable of performing potentiodynamic polarization and electrochemical impedance spectroscopy (EIS).

  • Surface Preparation: Metallographic polishing equipment with silicon carbide papers of decreasing grit size (e.g., 400, 800, 1200, 2000 grit), followed by polishing with alumina (B75360) or diamond paste to a mirror finish.

  • Cleaning: Ultrasonic bath, acetone (B3395972), ethanol (B145695), and deionized water.

Pre-Experimental Preparation
  • Electrode Preparation:

    • Mechanically polish the exposed surface of the copper foil working electrode using successively finer grades of silicon carbide paper.

    • Further polish the surface with a fine alumina or diamond paste (e.g., 0.5 µm) to achieve a mirror-like finish.

    • Rinse the polished electrode with deionized water.

    • Degrease the electrode by sonicating in acetone for 5 minutes, followed by ethanol for 5 minutes.

    • Finally, rinse thoroughly with deionized water and dry in a stream of cool air.

  • Solution Preparation:

    • Prepare the desired volume of the corrosive medium (e.g., 3.5% NaCl in deionized water).

    • Prepare a stock solution of MMT in the corrosive medium.

    • Prepare a series of inhibitor test solutions by diluting the MMT stock solution to the desired concentrations.

Electrochemical Measurements
  • Immerse the prepared copper working electrode, the reference electrode, and the counter electrode in the test solution (either blank or with a specific MMT concentration).

  • Allow the system to stabilize by monitoring the open-circuit potential (OCP) until it reaches a steady state (typically 30-60 minutes).

  • Perform the potentiodynamic polarization scan by sweeping the potential from a cathodic value (e.g., -250 mV vs. OCP) to an anodic value (e.g., +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).

  • Record the resulting current density as a function of the applied potential.

  • From the Tafel plot (log(current density) vs. potential), determine the corrosion potential (Ecorr) and corrosion current density (icorr) by extrapolating the linear portions of the anodic and cathodic curves to their intersection.

  • Calculate the inhibition efficiency (η%) using the following equation: η% = [(icorr(blank) - icorr(inh)) / icorr(blank)] x 100 where icorr(blank) is the corrosion current density in the absence of the inhibitor and icorr(inh) is the corrosion current density in the presence of the inhibitor.

  • Set up the electrochemical cell as described for the potentiodynamic polarization measurement.

  • Allow the OCP to stabilize.

  • Apply a small amplitude sinusoidal AC voltage (e.g., 10 mV) around the OCP over a wide frequency range (e.g., from 100 kHz to 10 mHz).

  • Record the impedance data and present it as Nyquist and Bode plots.

  • Analyze the impedance spectra by fitting the data to an appropriate equivalent electrical circuit model to determine parameters such as the solution resistance (Rs) and the charge transfer resistance (Rct).

  • Calculate the inhibition efficiency (η%) using the following equation: η% = [(Rct(inh) - Rct(blank)) / Rct(inh)] x 100 where Rct(blank) is the charge transfer resistance in the absence of the inhibitor and Rct(inh) is the charge transfer resistance in the presence of the inhibitor.

Visualizations

Experimental Workflow

ExperimentalWorkflow cluster_prep Preparation cluster_electrochem Electrochemical Analysis cluster_analysis Data Analysis p1 Copper Foil Electrode Preparation & Polishing e1 OCP Stabilization p1->e1 p2 Preparation of Corrosive Medium & MMT Solutions p2->e1 e2 Potentiodynamic Polarization e1->e2 e3 Electrochemical Impedance Spectroscopy (EIS) e1->e3 a1 Tafel Extrapolation (Ecorr, icorr) e2->a1 a2 Equivalent Circuit Modeling (Rct) e3->a2 a3 Calculation of Inhibition Efficiency (η%) a1->a3 a2->a3

Caption: Workflow for evaluating MMT corrosion inhibition.

Proposed Corrosion Inhibition Mechanism

InhibitionMechanism cluster_surface Copper Foil Surface cluster_solution Corrosive Solution Cu Cu ProtectiveFilm Adsorbed Protective Film (Cu-MMT Complex) Cu->ProtectiveFilm Coordination MMT MMT Molecules MMT->ProtectiveFilm Adsorption via N and S atoms Corrodents Corrosive Species (e.g., Cl⁻, H⁺) Corrosion Corrosion (Cu → Cu⁺ + e⁻) Corrodents->Corrosion Induces ProtectiveFilm->Corrosion Blocks

References

Application Notes and Protocols: Trapping of In Situ-Generated Thiocarbonyl S-Methanides with 5-Mercapto-1H-Tetrazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the trapping of in situ-generated thiocarbonyl S-methanides (also known as thiocarbonyl ylides) using 5-mercapto-1H-tetrazoles. This reaction offers a versatile pathway for the synthesis of novel thioaminals and dithioacetals, which are of interest in medicinal chemistry and drug development due to their potential biological activities.

Introduction

Thiocarbonyl S-methanides are highly reactive 1,3-dipolar intermediates that are typically generated in situ to prevent their decomposition. A common method for their generation is the thermal decomposition of 2,5-dihydro-1,3,4-thiadiazoles, which are themselves synthesized from the reaction of a thioketone with diazomethane (B1218177). Once formed, these transient thiocarbonyl ylides can be intercepted by various reagents.

This document focuses on the use of 1-substituted 5-mercapto-1H-tetrazoles as efficient trapping agents. These tetrazole derivatives exhibit ambident reactivity, meaning they can react at either the nitrogen or the sulfur atom of the tetrazole ring. This leads to the formation of two possible products: thioaminals (resulting from N-H insertion) or dithioacetals (resulting from S-H insertion). The reaction outcome is influenced by the specific substituents on both the thiocarbonyl S-methanide and the 5-mercapto-1H-tetrazole.[1]

Reaction Scheme & Mechanism

The overall process begins with the synthesis of a 2,5-dihydro-1,3,4-thiadiazole precursor from a suitable thioketone and diazomethane. This precursor is then thermally decomposed in the presence of a 1-substituted 5-mercapto-1H-tetrazole. The decomposition releases nitrogen gas and generates the transient thiocarbonyl S-methanide. This reactive intermediate is immediately trapped by the mercaptotetrazole, yielding either the thioaminal or the dithioacetal product, or a mixture of both.[1]

Reaction Mechanism cluster_0 Generation of Thiocarbonyl S-Methanide Thioketone R2C=S Thiadiazole 2,5-Dihydro-1,3,4-thiadiazole Thioketone->Thiadiazole + CH2N2 Diazomethane CH2N2 Ylide Thiocarbonyl S-Methanide (R2C+-S-CH2-) Thiadiazole->Ylide Δ, -N2 Tetrazole 1-R'-5-mercapto-1H-tetrazole Ylide->Tetrazole N2 N2 Thioaminal Thioaminal (N-H Insertion) Tetrazole->Thioaminal Path A Dithioacetal Dithioacetal (S-H Insertion) Tetrazole->Dithioacetal

Caption: General reaction scheme for the generation and trapping of thiocarbonyl S-methanides.

Experimental Protocols

Protocol 1: Synthesis of 2,5-Dihydro-1,3,4-thiadiazole Precursors

This protocol describes the general synthesis of the thiocarbonyl S-methanide precursor from a thioketone.

Materials:

  • Appropriate thioketone (e.g., adamantanethione)

  • Diazomethane solution in diethyl ether

  • Anhydrous diethyl ether

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Dissolve the thioketone in a minimal amount of anhydrous diethyl ether in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution in an ice bath to 0 °C.

  • Slowly add a freshly prepared ethereal solution of diazomethane dropwise to the stirred thioketone solution. The disappearance of the characteristic color of the thioketone indicates the progress of the reaction.

  • Continue the addition until the color of the reaction mixture no longer fades.

  • Remove the excess diazomethane by purging the solution with a gentle stream of nitrogen gas.

  • Evaporate the solvent under reduced pressure to obtain the crude 2,5-dihydro-1,3,4-thiadiazole. The product can be purified by recrystallization if necessary.

Protocol 2: Trapping of In Situ-Generated Thiocarbonyl S-Methanides with 5-Mercapto-1H-tetrazoles

This protocol outlines the thermal generation of the thiocarbonyl S-methanide and its subsequent trapping.

Materials:

  • 2,5-Dihydro-1,3,4-thiadiazole derivative (from Protocol 1)

  • 1-Substituted 5-mercapto-1H-tetrazole (e.g., 1-methyl-5-mercapto-1H-tetrazole)

  • Anhydrous solvent (e.g., THF)

  • Round-bottom flask with a reflux condenser

  • Nitrometer (or a similar device to monitor gas evolution)

  • Heating mantle or oil bath

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser connected to a nitrometer, dissolve the 2,5-dihydro-1,3,4-thiadiazole derivative and a slight molar excess of the 1-substituted 5-mercapto-1H-tetrazole in anhydrous THF.[1]

  • Heat the reaction mixture to a temperature sufficient to induce thermal decomposition of the thiadiazole (typically 45-60 °C).[1]

  • Monitor the progress of the reaction by observing the evolution of nitrogen gas using the nitrometer. The reaction is complete when gas evolution ceases.[1]

  • Allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product mixture can then be purified by column chromatography on silica (B1680970) gel to separate the thioaminal and/or dithioacetal products.[1]

Data Presentation

The following tables summarize representative quantitative data for the trapping of adamantanethione S-methanide with various 1-substituted 5-mercapto-1H-tetrazoles.

Table 1: Product Yields from the Reaction of Adamantanethione S-methanide with 1-Substituted 5-Mercapto-1H-tetrazoles.[1]

Entry1-Substituent (R')Thioaminal Yield (%)Dithioacetal Yield (%)
1Methyl75-
2Ethyl68-
3Phenyl2540
44-Methoxyphenyl3052
54-Nitrophenyl1565

Workflow and Logic Diagrams

The following diagrams illustrate the experimental workflow and the logical relationship between the reactants and products.

Experimental Workflow start Start step1 Dissolve Thiadiazole Precursor and Mercaptotetrazole in THF start->step1 step2 Heat Reaction Mixture (45-60 °C) step1->step2 step3 Monitor N2 Evolution step2->step3 step4 Cool to Room Temperature step3->step4 step5 Solvent Evaporation step4->step5 step6 Column Chromatography step5->step6 end Isolated Products (Thioaminal and/or Dithioacetal) step6->end

Caption: Experimental workflow for the trapping reaction.

Product Formation Logic cluster_products Possible Products Ylide Thiocarbonyl S-Methanide Tetrazole 5-Mercapto-1H-tetrazole (Ambident Nucleophile) Thioaminal Thioaminal Tetrazole->Thioaminal N-Attack Dithioacetal Dithioacetal Tetrazole->Dithioacetal S-Attack

Caption: Logical relationship between reactants and products.

Concluding Remarks

The trapping of in situ-generated thiocarbonyl S-methanides with 5-mercapto-1H-tetrazoles is a valuable synthetic methodology for accessing novel sulfur and nitrogen-containing heterocyclic compounds. The ambident nature of the mercaptotetrazole trapping agent allows for the selective synthesis of either thioaminals or dithioacetals, or a mixture of both, depending on the substitution pattern of the reactants. The provided protocols offer a general framework for researchers to explore this chemistry further for applications in drug discovery and materials science.

References

Application Notes and Protocols: The Role of 1-Methyltetrazole-5-thiol (MTT) as a Coupling Activator in Nucleic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 1-methyltetrazole-5-thiol (B7763730) (MTT), a potent coupling activator used in the automated solid-phase synthesis of nucleic acids. This document details its mechanism of action, offers a comparative analysis with other common activators, and provides detailed experimental protocols for its application.

Introduction to Coupling Activators in Oligonucleotide Synthesis

The synthesis of oligonucleotides via the phosphoramidite (B1245037) method is a cornerstone of modern biotechnology, enabling the production of primers for PCR, probes for diagnostics, and therapeutic oligonucleotides. The efficiency of this process hinges on the coupling step, where a phosphoramidite monomer is added to the growing oligonucleotide chain. This reaction requires an activator to protonate the diisopropylamino group of the phosphoramidite, transforming it into a good leaving group and facilitating nucleophilic attack by the 5'-hydroxyl group of the support-bound nucleoside.

While 1H-tetrazole has been the traditional activator, its limitations, such as modest reaction rates and insolubility, have driven the development of more potent "turbo" activators. Among these, 1-methyltetrazole-5-thiol (also known as 5-mercapto-1-methyltetrazole or 5-methylthio-1H-tetrazole) has emerged as a highly effective alternative, offering accelerated coupling kinetics.

Mechanism of Action

The activation of a phosphoramidite by 1-methyltetrazole-5-thiol proceeds through a two-step mechanism:

  • Protonation: The acidic proton of MTT protonates the nitrogen atom of the diisopropylamino group on the phosphoramidite monomer. This initial and rapid step converts the diisopropylamino group into a good leaving group.

  • Nucleophilic Substitution: The tetrazolide anion of MTT then acts as a nucleophile, attacking the phosphorus center and displacing the protonated diisopropylamine. This forms a highly reactive phosphoramidite-tetrazolide intermediate. This intermediate is then readily attacked by the free 5'-hydroxyl group of the growing oligonucleotide chain, forming the desired phosphite (B83602) triester linkage.

G cluster_0 Phosphoramidite Activation by 1-Methyltetrazole-5-thiol Phosphoramidite Nucleoside Phosphoramidite Protonated_Phosphoramidite Protonated Phosphoramidite Phosphoramidite->Protonated_Phosphoramidite Protonation MTT 1-Methyltetrazole-5-thiol (Activator) MTT->Protonated_Phosphoramidite Activated_Intermediate Reactive Intermediate (Phosphoramidite-Tetrazolide) Protonated_Phosphoramidite->Activated_Intermediate Nucleophilic Substitution Diisopropylamine Diisopropylamine Protonated_Phosphoramidite->Diisopropylamine Release Coupled_Product Coupled Product (Phosphite Triester) Activated_Intermediate->Coupled_Product Coupling Growing_Oligonucleotide Growing Oligonucleotide Chain (with free 5'-OH) Growing_Oligonucleotide->Coupled_Product

Caption: Phosphoramidite activation pathway.

Comparative Analysis of Coupling Activators

The choice of activator significantly impacts coupling efficiency, reaction time, and the potential for side reactions. The following table summarizes the key properties of 1-methyltetrazole-5-thiol in comparison to other commonly used activators.

ActivatorpKaSolubility in Acetonitrile (B52724)Typical Coupling Time (DNA)Typical Coupling Time (RNA)Key Characteristics
1-Methyltetrazole-5-thiol (MTT) ~4.2 - 4.4 (estimated)Good< 30 seconds ~3 - 5 minutes "Turbo" activator with rapid coupling kinetics.
1H-Tetrazole4.89[1]~0.5 M[1]30 - 60 seconds10 - 15 minutes[2]The traditional standard, but less effective for sterically hindered monomers.[2]
5-Ethylthio-1H-tetrazole (ETT)4.28[1]~0.75 M[1]~30 seconds~6 minutes[1]More acidic and soluble than 1H-Tetrazole, good for RNA synthesis.[2]
5-Benzylthio-1H-tetrazole (BTT)4.08[1]~0.33 M[1]~30 seconds~3 minutes[2]Highly acidic, very fast coupling for RNA, but lower solubility.[1][2]
4,5-Dicyanoimidazole (DCI)5.2~1.2 M[1]~30 seconds~5 minutesLess acidic but highly nucleophilic, very soluble, good for large-scale synthesis.[2]

Experimental Protocols

The following protocols provide a general framework for the use of 1-methyltetrazole-5-thiol in automated oligonucleotide synthesis. It is recommended to optimize these parameters for your specific synthesizer and the nature of the oligonucleotide being synthesized (e.g., length, modifications).

Reagent Preparation
  • Activator Solution: Prepare a 0.25 M solution of 1-methyltetrazole-5-thiol in anhydrous acetonitrile. Ensure the MTT is fully dissolved. This concentration is a good starting point and can be optimized.

  • Phosphoramidite Solutions: Prepare 0.1 M to 0.15 M solutions of the desired phosphoramidite monomers in anhydrous acetonitrile.

  • Standard Synthesis Reagents: Utilize the standard deblocking, capping, and oxidation reagents recommended by your synthesizer manufacturer.

Automated Synthesis Cycle using 1-Methyltetrazole-5-thiol

The following diagram outlines a typical synthesis cycle on an automated DNA/RNA synthesizer.

G cluster_0 Automated Oligonucleotide Synthesis Workflow Start Start Synthesis Cycle Deblocking 1. Deblocking (Remove 5'-DMT group) Start->Deblocking Washing1 Wash (Acetonitrile) Deblocking->Washing1 Coupling 2. Coupling (Deliver Phosphoramidite + MTT) Washing1->Coupling Capping 3. Capping (Acetylate unreacted 5'-OH) Coupling->Capping Washing2 Wash (Acetonitrile) Capping->Washing2 Oxidation 4. Oxidation (P(III) to P(V)) Washing2->Oxidation Washing3 Wash (Acetonitrile) Oxidation->Washing3 Next_Cycle Start Next Cycle or End Synthesis Washing3->Next_Cycle

Caption: Standard automated synthesis cycle.

Detailed Steps:

  • Deblocking: The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside using a solution of a weak acid, typically trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in dichloromethane.

  • Washing: The column is thoroughly washed with anhydrous acetonitrile to remove the detritylation solution and any residual water.

  • Coupling:

    • Simultaneously deliver the phosphoramidite solution and the 1-methyltetrazole-5-thiol activator solution to the synthesis column.

    • Recommended Coupling Wait Time:

      • For standard DNA synthesis: 20-30 seconds .

      • For RNA synthesis (using 2'-O-TBDMS or other bulky protecting groups): 3-5 minutes .

    • These times are significantly shorter than those required for 1H-tetrazole, especially in RNA synthesis.

  • Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutations in subsequent cycles. This is typically achieved using a solution of acetic anhydride (B1165640) and N-methylimidazole.

  • Washing: The column is washed with anhydrous acetonitrile.

  • Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate (B84403) triester using a solution of iodine in a mixture of water, pyridine, and tetrahydrofuran.

  • Washing: The column is washed with anhydrous acetonitrile to prepare for the next synthesis cycle.

This cycle is repeated until the desired oligonucleotide sequence is assembled.

Post-Synthesis Cleavage and Deprotection

Following the final synthesis cycle, the oligonucleotide is cleaved from the solid support and the protecting groups on the nucleobases and phosphate backbone are removed. This is typically achieved by incubation with concentrated ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine (B109427) (AMA). For RNA, an additional step with a fluoride (B91410) source (e.g., triethylamine (B128534) trihydrofluoride or tetrabutylammonium (B224687) fluoride) is required to remove the 2'-hydroxyl protecting groups.

Conclusion

1-Methyltetrazole-5-thiol is a highly efficient coupling activator for the automated synthesis of nucleic acids. Its primary advantage lies in its ability to significantly reduce coupling times, particularly for the synthesis of RNA and other modified oligonucleotides with sterically demanding phosphoramidites. By employing MTT, researchers can achieve higher throughput and improved synthesis efficiency, making it a valuable tool for academic research, diagnostics development, and the production of therapeutic oligonucleotides. As with any synthesis reagent, optimization of reaction conditions for specific applications is recommended to achieve the best possible results.

References

Application Notes and Protocols: Chemical Modification of Mesoporous Silica with 5-Mercapto-1-methyltetrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical modification of mesoporous silica (B1680970) with 5-Mercapto-1-methyltetrazole (5-MTTZ). This functionalization leverages the strong chelating properties of the tetrazole and mercapto groups, making the resulting material a highly effective adsorbent for heavy metals. The protocols outlined below are based on established methodologies for the synthesis, characterization, and application of these specialized materials.

Application Note 1: Heavy Metal Adsorption

The modification of mesoporous silica, such as MCM-41, with this compound creates a powerful adsorbent for divalent metal ions from aqueous solutions. The sulfur and nitrogen atoms in the 5-MTTZ ligand act as strong coordination sites, leading to a high affinity and selectivity for heavy metals like Zinc (Zn(II)). This functionalized silica (MTTZ-MCM-41) demonstrates a significantly enhanced adsorption capacity compared to its unmodified counterpart, making it a promising material for environmental remediation and water purification.[1][2]

Key Performance Characteristics

The introduction of the organic moiety onto the silica surface alters its physical properties, leading to a decrease in surface area and pore volume as the pores are filled with the functional group. However, this modification drastically improves the material's performance in metal ion capture.

Table 1: Physical Properties of Unmodified and 5-MTTZ Modified MCM-41 Silica

MaterialSpecific Surface Area (m²/g)Specific Pore Volume (cm³/g)
Unmodified MCM-4115100.83
MTTZ-MCM-412850.22
Data sourced from a study on MCM-41 modification.[1]

Table 2: Adsorption Capacity for Zinc (Zn(II))

Adsorbent MaterialMaximum Adsorption Capacity (mmol/g)Optimal pHOptimal Stirring Time
Unmodified MCM-410.010 ± 0.001--
MTTZ-MCM-411.59 ± 0.0182 hours
The modified material shows over a 150-fold increase in adsorption capacity for Zn(II).[1]

The functionalized material also exhibits excellent reusability, maintaining its adsorption capacity for at least three cycles of adsorption and desorption.[1]

G cluster_synthesis Synthesis & Modification cluster_characterization Characterization cluster_application Application: Zn(II) Adsorption S1 Synthesize MCM-41 Silica S2 Prepare Silylating Agent (5-MTTZ + CPTES) S1->S2 S3 Graft Functional Group onto MCM-41 S2->S3 C1 XRD S3->C1 A1 Batch Adsorption Experiments S3->A1 C2 Nitrogen Sorption C3 FT-IR C4 TGA & Elemental Analysis A2 Analyze Filtrate (AAS) A1->A2 A3 Determine Adsorption Capacity A2->A3

Caption: Overall workflow from synthesis to application.

Experimental Protocols

Protocol 1: Synthesis of this compound Modified Mesoporous Silica (MTTZ-MCM-41)

This protocol details the functionalization of MCM-41 mesoporous silica with this compound via a homogeneous route. This method involves first reacting the ligand with an organosilane linker, which is then grafted onto the silica surface.

Materials:

Procedure:

  • Activation of Mesoporous Silica:

    • Dry the MCM-41 silica in an oven at 120°C for 24 hours to remove physically adsorbed water.

  • Synthesis of the Silylating Agent:

    • In a round-bottom flask under a nitrogen atmosphere, dissolve this compound in anhydrous toluene.

    • Add an equimolar amount of triethylamine to the solution to deprotonate the thiol group.

    • Add 3-Chloropropyltriethoxysilane (CPTES) dropwise to the solution.

    • Reflux the mixture at 110°C for 24 hours.

    • After cooling, filter the mixture to remove the triethylammonium (B8662869) chloride salt precipitate.

    • Remove the toluene from the filtrate under reduced pressure to obtain the 5-MTTZ-propyl-triethoxysilane precursor.

  • Grafting onto Mesoporous Silica:

    • Disperse the dried MCM-41 in anhydrous toluene.

    • Add the synthesized 5-MTTZ-propyl-triethoxysilane precursor to the silica suspension.

    • Reflux the mixture for 24 hours under a nitrogen atmosphere to graft the functional group onto the silica surface.

    • After the reaction, cool the mixture to room temperature.

  • Washing and Drying:

    • Filter the functionalized silica (MTTZ-MCM-41).

    • Wash the solid product sequentially with toluene, ethanol, and deionized water to remove any unreacted precursors.

    • Dry the final product in an oven at 60°C overnight.

G cluster_precursor Silylating Agent Synthesis cluster_grafting Grafting Process cluster_final Final Product P1 Dissolve 5-MTTZ & Triethylamine in Toluene P2 Add CPTES P1->P2 P3 Reflux for 24h P2->P3 P4 Filter & Evaporate Solvent P3->P4 G2 Add Silylating Agent P4->G2 G1 Disperse Activated MCM-41 in Toluene G1->G2 G3 Reflux for 24h G2->G3 F1 Filter, Wash, & Dry G3->F1 F2 MTTZ-MCM-41 F1->F2

Caption: Synthesis and grafting workflow for MTTZ-MCM-41.

Protocol 2: Characterization of Modified Silica

To confirm successful functionalization and characterize the material's properties, the following techniques are recommended:

  • Powder X-ray Diffraction (XRD): To verify that the ordered mesoporous structure of the silica is maintained after modification.[1]

  • Nitrogen Gas Sorption (BET/BJH Analysis): To determine the specific surface area, pore volume, and pore size distribution, and to quantify the changes after grafting.[1]

  • Fourier-Transform Infrared Spectroscopy (FT-IR): To identify the characteristic vibrational bands of the 5-MTTZ functional groups on the silica surface.[1]

  • Thermogravimetric Analysis (TGA) and Elemental Analysis: To quantify the amount of organic material successfully grafted onto the silica support.[1]

Protocol 3: Batch Adsorption Experiments for Zn(II) Removal

This protocol is used to evaluate the adsorption performance of the MTTZ-MCM-41 material.

Materials:

  • MTTZ-MCM-41 adsorbent

  • Unmodified MCM-41 (for control)

  • Zn(II) stock solution (e.g., from Zn(NO₃)₂)

  • Buffer solutions for pH adjustment (e.g., acetate (B1210297) or phosphate (B84403) buffers)

  • 0.1 M HCl and 0.1 M NaOH for pH adjustment

  • Shaker or magnetic stirrer

  • Flame Atomic Absorption Spectrometer (FAAS) or ICP-AES for metal concentration analysis

Procedure:

  • Preparation of Metal Solutions:

    • Prepare a series of Zn(II) solutions of known concentrations by diluting the stock solution.

  • Batch Adsorption Test:

    • In a series of flasks, add a fixed amount of adsorbent (e.g., 50 mg) to a fixed volume of Zn(II) solution (e.g., 45 mL).[3]

    • Adjust the pH of each solution to the desired value (studies show pH 8 is optimal for Zn(II) on MTTZ-MCM-41).[1]

    • Place the flasks on a shaker and agitate at a constant speed and temperature (e.g., room temperature) for a specific duration (e.g., 2 hours).[1]

  • Sample Analysis:

    • After shaking, filter the suspension to separate the adsorbent from the solution.

    • Measure the final concentration of Zn(II) in the filtrate using FAAS or a similar technique.

  • Calculation of Adsorption Capacity:

    • The amount of Zn(II) adsorbed per unit mass of the adsorbent (qₑ, in mmol/g or mg/g) can be calculated using the following equation: qₑ = (C₀ - Cₑ) * V / m Where:

      • C₀ = Initial metal concentration

      • Cₑ = Equilibrium metal concentration

      • V = Volume of the solution (L)

      • m = Mass of the adsorbent (g)

  • Optimization Studies (Optional):

    • Repeat the experiment while varying parameters such as pH (e.g., from 2 to 10), contact time (e.g., from 10 min to 24 h), and initial metal concentration to determine the optimal adsorption conditions.

G A1 Prepare Zn(II) solutions of varying concentrations A2 Add fixed mass of MTTZ-MCM-41 to each solution A1->A2 A3 Adjust pH (e.g., to optimal pH 8) A2->A3 A4 Agitate for fixed time (e.g., 2 hours) A3->A4 A5 Filter to separate adsorbent A4->A5 A6 Measure final Zn(II) concentration in filtrate (Ce) A5->A6 A7 Calculate Adsorption Capacity (qe) A6->A7

Caption: Workflow for a batch adsorption experiment.

Potential Applications in Drug Development

While the primary documented application of 5-MTTZ modified silica is in heavy metal adsorption, the principles of its synthesis and functionality can be extended to drug development.[4][5][6] Functionalized mesoporous silica nanoparticles are widely explored as carriers for drug delivery due to their high surface area, tunable pore size, and biocompatibility.[4][7][8]

The thiol (-SH) and tetrazole groups present in the 5-MTTZ ligand offer several possibilities:

  • Controlled Release: Thiol groups can be used to create disulfide bonds that are stable under physiological conditions but can be cleaved inside cells (e.g., by glutathione), triggering the release of a drug.[9]

  • Targeting Metal-Based Therapeutics: The strong chelating nature of the 5-MTTZ ligand could be exploited to load and deliver metal-based drugs (e.g., platinum-based anticancer agents) with high efficiency.

  • pH-Responsive Systems: The nitrogen-rich tetrazole ring may offer pH-responsive properties, allowing for targeted drug release in the acidic microenvironments of tumors or intracellular compartments.[5][10]

Further research is required to explore these potential applications and adapt the existing protocols for specific therapeutic agents.

References

Troubleshooting & Optimization

Improving the yield and purity of 5-Mercapto-1-methyltetrazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of 5-Mercapto-1-methyltetrazole. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help improve the yield and purity of your synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Product Yield Inactive Catalyst: If using a catalyst, it may be old or deactivated.Use a fresh batch of catalyst. For zinc-catalyzed reactions, ensure anhydrous conditions.
Low Reaction Temperature: The reaction may be too slow at lower temperatures.Incrementally increase the reaction temperature by 10°C and monitor for by-product formation.
Insufficient Reaction Time: The reaction may not have reached completion.Extend the reaction time and monitor the progress using Thin Layer Chromatography (TLC).
Poor Quality of Starting Materials: Impurities in the starting materials can inhibit the reaction.Verify the purity of the starting materials and consider purification if necessary.
Presence of Significant Unreacted Starting Material Incomplete Reaction: See "Low or No Product Yield" above.Refer to the solutions for "Low or No Product Yield".
Inefficient Stirring: A heterogeneous reaction mixture can lead to incomplete reaction.Ensure vigorous stirring to maintain a homogeneous mixture.
Formation of a White, Water-Soluble Impurity Hydrolysis of Intermediates: The presence of water can lead to the hydrolysis of reactive intermediates.Use anhydrous solvents and ensure all glassware is thoroughly dried.
Appearance of Multiple Unidentified Spots on TLC Decomposition: Harsh reaction conditions (e.g., high temperature, strong base) can cause decomposition of the product or starting materials.Lower the reaction temperature, use a milder catalyst, or consider using a buffered system to control the pH.
Difficulty in Isolating the Product Product Solubility: The product may be soluble in the aqueous phase during workup.Carefully adjust the pH of the aqueous solution to the isoelectric point of the tetrazole (typically acidic, around pH 2-3) to promote precipitation. You can also saturate the aqueous phase with salt (e.g., NaCl) to decrease the solubility of the product.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound?

A1: The two most common methods for the synthesis of this compound are the reaction of methyl isothiocyanate with sodium azide (B81097) and the reaction of sodium methylamino dithiocarboxylate with sodium azide.

Q2: What are the most common side reactions and by-products in this synthesis?

A2: Common side reactions can include the formation of hydrazoic acid, which is highly toxic and explosive, especially in the presence of acid. Other potential by-products can arise from the decomposition of the starting materials or the product under harsh reaction conditions.

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. A suitable eluent system (e.g., a mixture of ethyl acetate (B1210297) and hexane) should be developed to clearly separate the starting material from the more polar product. The disappearance of the starting material spot and the appearance of the product spot indicate the progress of the reaction.

Q4: What are the recommended purification methods for this compound?

A4: The most common purification methods are recrystallization and column chromatography. For recrystallization, a mixed solvent system of toluene (B28343) and water has been reported to be effective. For column chromatography, a silica (B1680970) gel stationary phase with a mobile phase of ethyl acetate and hexane (B92381) is a good starting point.

Data Presentation

Table 1: Comparison of Synthesis Methods for this compound

MethodStarting MaterialsCatalyst/SolventTemperature (°C)Time (h)Yield (%)Purity (%)Reference
1Methyl isothiocyanate, Sodium azidePhase Transfer Catalyst / Deionized water70-803-6High>99% (after purification)--INVALID-LINK--[1]
2Sodium methylamino dithiocarboxylate, Sodium azideAlkali solution / WaterRefluxNot specifiedHighHigh--INVALID-LINK--

Experimental Protocols

Method 1: Synthesis from Methyl Isothiocyanate and Sodium Azide

This protocol is based on the method described in patent CN101781264A.[1]

Materials:

  • Methyl isothiocyanate

  • Sodium azide

  • High-efficiency phase transfer catalyst (e.g., tetrabutylammonium (B224687) bromide)

  • Deionized water

  • Hydrochloric acid

  • Activated carbon

  • Hydrogen peroxide

Procedure:

  • Reaction Setup: In a reaction vessel equipped with a stirrer, thermometer, and dropping funnel, prepare a mixture of sodium azide, a high-efficiency phase transfer catalyst, and deionized water.

  • Addition of Methyl Isothiocyanate: Heat the mixture to 50-100°C (preferably 70-80°C) and slowly add methyl isothiocyanate dropwise.

  • Reaction: Maintain the reaction temperature for 1-10 hours (preferably 3-6 hours).

  • Work-up and Isolation of Crude Product: After the reaction is complete, concentrate the reaction mixture. Cool the mixture and acidify with hydrochloric acid to precipitate the crude product. Isolate the crude this compound by centrifugation or filtration.

  • Purification:

    • Dissolve the crude product in an alkaline solution.

    • Add activated carbon to decolorize the solution and filter to remove impurities.

    • Acidify the filtrate to re-precipitate the product.

    • Collect the purified product by centrifugation or filtration.

    • For further purification, recrystallize the product from a mixture of hydrogen peroxide and water.

    • Dry the final product.

Method 2: Synthesis from Sodium Methylamino Dithiocarboxylate and Sodium Azide

This protocol is based on the method described in patent CN112094244A.

Materials:

  • Sodium methylamino dithiocarboxylate

  • Sodium azide

  • Alkali solution (catalyst)

  • Water (solvent)

  • Protonic acid (e.g., hydrochloric acid)

  • Toluene

Procedure:

  • Reaction Setup: In a reaction vessel, combine sodium methylamino dithiocarboxylate, sodium azide, water, and an alkali solution as a catalyst.

  • Reaction: Heat the mixture to reflux and maintain the reaction until completion.

  • Work-up and Isolation of Crude Product: After the reaction, neutralize the reaction mixture to a pH of 6-7 with a protonic acid to precipitate the crude product. Filter to isolate the crude this compound.

  • Purification: Recrystallize the crude product from a mixed solution of toluene and water to obtain the final, high-purity product.

Mandatory Visualizations

experimental_workflow_method1 start Start reaction_setup Reaction Setup: - Sodium Azide - Phase Transfer Catalyst - Deionized Water start->reaction_setup heating Heat to 70-80°C reaction_setup->heating addition Add Methyl Isothiocyanate heating->addition reaction React for 3-6 hours addition->reaction workup Work-up: - Concentrate - Cool - Acidify reaction->workup isolation Isolate Crude Product workup->isolation purification Purification: - Alkali Dissolution - Decolorize - Acidify - Recrystallize isolation->purification end End purification->end troubleshooting_logic start Low Yield or Incomplete Reaction check_temp Is Reaction Temperature Optimal? start->check_temp check_time Is Reaction Time Sufficient? check_temp->check_time Yes increase_temp Increase Temperature check_temp->increase_temp No check_catalyst Is Catalyst Active? check_time->check_catalyst Yes increase_time Increase Reaction Time check_time->increase_time No check_stirring Is Stirring Efficient? check_catalyst->check_stirring Yes replace_catalyst Use Fresh Catalyst check_catalyst->replace_catalyst No improve_stirring Improve Stirring check_stirring->improve_stirring No end Problem Resolved check_stirring->end Yes increase_temp->end increase_time->end replace_catalyst->end improve_stirring->end

References

Troubleshooting guide for the cycloaddition synthesis of 5-substituted-1H-tetrazoles

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for the synthesis of 5-substituted-1H-tetrazoles via [3+2] cycloaddition of nitriles and azides.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the cycloaddition synthesis of 5-substituted-1H-tetrazoles?

The synthesis of 5-substituted-1H-tetrazoles from nitriles and azides proceeds through a [3+2] cycloaddition reaction. The reaction is believed to occur in a stepwise manner. First, a Lewis or Brønsted acid activates the nitrile. The activated nitrile is then attacked by an azide (B81097) anion to form an intermediate, which then cyclizes and is protonated to generate the aromatic tetrazole ring.[1] The formation of the stable aromatic ring is a significant driving force for this reaction.[1]

Q2: What are the primary safety concerns when synthesizing tetrazoles using sodium azide?

The main safety concern is the formation of hydrazoic acid (HN₃), which is highly toxic and explosive.[2][3] Hydrazoic acid can be generated when azide salts react with acids.[1] Additionally, azide salts can form explosive compounds with some heavy metals, so proper waste disposal is crucial.[1] It is imperative to perform these reactions in a well-ventilated fume hood and to take appropriate safety precautions when handling azides.[1][3]

Q3: Can this reaction be performed without a catalyst?

While the reaction can proceed without a catalyst, it is often very slow and may result in low yields.[4] Catalysts, such as Lewis acids (e.g., Zn(II) salts, AlCl₃) or Brønsted acids, are used to activate the nitrile group, thereby increasing the reaction rate and yield.[5][6] Various catalytic systems have been developed to improve the efficiency and safety of the reaction.[7]

Troubleshooting Guide

Problem 1: Low or No Product Yield

Possible Causes & Solutions:

  • Insufficient Nitrile Activation: The nitrile may not be sufficiently activated for the cycloaddition to occur.

    • Solution: Ensure the catalyst is active and used in the correct amount. A variety of catalysts can be used, including zinc salts, aluminum chloride, and silica (B1680970) sulfuric acid.[5][7] The choice of catalyst can significantly impact the yield.

  • Poor Solvent Choice: The solvent can influence the reaction rate and yield.

    • Solution: Dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are commonly used and often give excellent yields.[7][8][9] Water has also been used successfully, particularly with zinc salt catalysts, offering a safer and more environmentally friendly option.[5][10]

  • Inappropriate Reaction Temperature: The reaction may require heating to proceed at a reasonable rate.

    • Solution: Most protocols involve heating the reaction mixture.[1] The optimal temperature will depend on the specific nitrile, catalyst, and solvent used. Microwave-assisted heating can also be employed to shorten reaction times and improve yields.[5]

  • Steric Hindrance or Electronic Effects: The structure of the starting nitrile can affect its reactivity.

    • Solution: Nitriles with electron-withdrawing groups tend to react faster, while those with bulky or electron-donating groups may require longer reaction times or more forcing conditions.[11][12] Adjusting the catalyst, temperature, or reaction time may be necessary for less reactive nitriles.

Problem 2: Slow Reaction Rate / Long Reaction Time

Possible Causes & Solutions:

  • Low Reaction Temperature: As with low yield, insufficient temperature can lead to a slow reaction.

    • Solution: Increase the reaction temperature. The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes.[5][6]

  • Inefficient Catalyst: The chosen catalyst may not be optimal for the specific substrate.

    • Solution: Experiment with different catalysts. A wide range of catalysts have been reported, including homogeneous and heterogeneous options.[7][13] For example, silica sulfuric acid has been shown to be a highly efficient catalyst.[7][14]

  • Substrate Reactivity: Aliphatic nitriles and those with electron-donating groups are generally less reactive.

    • Solution: For these less reactive substrates, consider using a more active catalytic system or higher reaction temperatures.

Problem 3: Difficulty in Product Isolation and Purification

Possible Causes & Solutions:

  • Product Precipitation: The tetrazole product often precipitates from the reaction mixture upon acidification.

    • Solution: After the reaction is complete, carefully acidify the mixture with an aqueous acid (e.g., HCl) to precipitate the product, which can then be isolated by vacuum filtration.[1]

  • Impure Crude Product: The crude product may contain unreacted starting materials or byproducts.

    • Solution: The crude product can be purified by recrystallization or column chromatography on silica gel.[7] The choice of solvent for recrystallization or eluent for chromatography will depend on the specific properties of the 5-substituted-1H-tetrazole.

Experimental Protocols & Data

General Experimental Protocol for Cycloaddition Synthesis

A common procedure for the synthesis of 5-substituted-1H-tetrazoles involves the following steps:

  • Reaction Setup: In a round-bottom flask, the nitrile, sodium azide, and a catalyst are combined in a suitable solvent (e.g., DMF).[1][7]

  • Reaction: The mixture is heated with stirring for a specified period. Reaction progress can be monitored by Thin Layer Chromatography (TLC).[1][15]

  • Workup: After the reaction is complete, the mixture is cooled to room temperature. The product is then typically precipitated by the addition of an aqueous acid.[1]

  • Isolation and Purification: The solid product is collected by vacuum filtration, washed, and dried.[1] Further purification can be achieved by recrystallization or column chromatography.[7]

Table 1: Comparison of Catalysts for the Synthesis of 5-Phenyl-1H-tetrazole
CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
Ammonium ChlorideDMFNot specifiedSeveral22 (crude)[1]
Silica Sulfuric AcidDMFRefluxNot specified95[7][16]
Zinc(II) SaltsWaterReflux24High[5][10]
Cobalt(II) ComplexDMSO1101299[13][15]
Pyridine HydrochlorideDMF110884[17]
CuSO₄·5H₂ODMSO1203100[9][18]

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup and Isolation cluster_purification Purification A Combine Nitrile, Sodium Azide, and Catalyst in Solvent B Heat and Stir Reaction Mixture A->B C Monitor Progress with TLC B->C D Cool to Room Temperature C->D Reaction Complete E Acidify to Precipitate Product D->E F Isolate by Vacuum Filtration E->F G Recrystallization or Column Chromatography F->G

Caption: Experimental workflow for the cycloaddition synthesis of 5-substituted-1H-tetrazoles.

troubleshooting_guide cluster_causes Potential Causes cluster_solutions Solutions start Low or No Product Yield? cause1 Insufficient Nitrile Activation start->cause1 cause2 Inappropriate Reaction Conditions (Solvent, Temperature) start->cause2 cause3 Poor Substrate Reactivity start->cause3 sol1 Change/Check Catalyst cause1->sol1 sol2 Optimize Solvent and Temperature (e.g., DMF, higher temp, microwave) cause2->sol2 sol3 Increase Reaction Time or Use a More Active Catalyst cause3->sol3 reaction_mechanism reactants R-C≡N + N₃⁻ activated Activated Nitrile (with Lewis/Brønsted Acid) reactants->activated Catalyst intermediate Acyclic Intermediate activated->intermediate + N₃⁻ product 5-Substituted-1H-tetrazole intermediate->product Cyclization & Protonation

References

Recrystallization techniques for the purification of crude 1-methyl-5-mercaptotetrazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the recrystallization of crude 1-methyl-5-mercaptotetrazole. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the recrystallization of 1-methyl-5-mercaptotetrazole.

Problem Potential Cause Suggested Solution
Low or No Crystal Formation The compound is too soluble in the chosen solvent, even at low temperatures.- Concentrate the solution: Gently heat the solution to evaporate some of the solvent and then allow it to cool again.- Use a different solvent: Select a solvent in which the compound is less soluble at room temperature.- Introduce a seed crystal: Add a very small amount of pure 1-methyl-5-mercaptotetrazole to the solution to initiate crystallization.
The solution is not sufficiently saturated.- Reduce the amount of solvent used: Ensure you are using the minimum amount of hot solvent necessary to dissolve the crude product.
The rate of cooling is too fast.- Slow down the cooling process: Allow the solution to cool to room temperature on the benchtop before placing it in an ice bath. Insulating the flask can also help.
Product "Oils Out" The melting point of the impurities is significantly lower than the pure compound, creating a low-melting eutectic mixture.- Re-dissolve and cool slowly: Reheat the solution until the oil dissolves completely, then allow it to cool at a much slower rate.- Use a different solvent: A solvent with a lower boiling point may prevent the compound from melting before it crystallizes.- Pre-purification: Consider a preliminary purification step, such as an acid-base extraction, to remove significant impurities before recrystallization.
The boiling point of the solvent is higher than the melting point of the compound (125-128 °C).- Select a lower-boiling point solvent.
Low Yield of Purified Product Too much solvent was used, and a significant amount of the product remains in the mother liquor.- Minimize the volume of hot solvent used for dissolution.- Cool the solution to a lower temperature (e.g., in a dry ice/acetone bath) to maximize precipitation, if the solvent's freezing point allows.
Premature crystallization occurred during hot filtration.- Pre-heat the filtration apparatus (funnel and receiving flask).- Use a slight excess of hot solvent before filtration and then concentrate the filtrate before cooling.
Discolored Crystals Colored impurities are not effectively removed by a single recrystallization.- Use activated charcoal: Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.- Perform a second recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent for the recrystallization of 1-methyl-5-mercaptotetrazole?

A1: Based on available information, chloroform (B151607) has been used for the recrystallization of 1-methyl-5-mercaptotetrazole. A mixture of water and hydrogen peroxide has also been reported in a purification process. For similar thiol-containing tetrazoles, solvent systems like toluene/water have been employed. A good starting point would be to test the solubility of your crude product in small amounts of these solvents at room temperature and upon heating.

Q2: My crude 1-methyl-5-mercaptotetrazole is an oil and won't solidify. How can I purify it?

A2: If the crude product is an oil, it may contain a significant amount of impurities. Consider an initial purification step before attempting recrystallization. An acid-base extraction can be effective. Dissolve the crude oil in an aqueous basic solution (e.g., dilute sodium hydroxide), wash with an organic solvent (like dichloromethane (B109758) or ethyl acetate) to remove neutral impurities, and then acidify the aqueous layer with an acid (e.g., hydrochloric acid) to precipitate the purified product. The resulting solid can then be recrystallized.

Q3: What are the likely impurities in my crude 1-methyl-5-mercaptotetrazole?

A3: Common impurities can include unreacted starting materials such as methyl isothiocyanate and residual sodium azide (B81097). Side products from the synthesis may also be present. If sodium azide was used in the synthesis, it is crucial to handle all aqueous waste streams with care, as residual azide can form explosive metal azides with certain metal pipes (B44673) or equipment.

Q4: How can I improve the purity if a single recrystallization is not sufficient?

A4: If the purity is not satisfactory after one recrystallization, a second recrystallization using the same or a different solvent system is recommended. Alternatively, column chromatography can be a highly effective purification method for removing stubborn impurities.

Data Presentation

Table 1: Qualitative Solubility of 1-methyl-5-mercaptotetrazole in Common Solvents

SolventSolubility at Room TemperatureSolubility at Elevated TemperatureNotes
WaterSlightly SolubleMore SolubleA potential recrystallization solvent, especially in a mixed system.
ChloroformSlightly SolubleSolubleReported as a recrystallization solvent.
MethanolSlightly SolubleSolubleMay be a suitable recrystallization solvent.
EthanolSolubleVery SolubleMay be too soluble for effective recrystallization unless used in a mixed solvent system.
TolueneSparingly SolubleSolubleA potential component of a mixed solvent system.
HexaneInsolubleInsolubleCan be used as an anti-solvent in a mixed solvent system.

Note: This data is based on general descriptions found in the literature. It is highly recommended to perform small-scale solubility tests with your specific crude material to determine the optimal solvent system.

Experimental Protocols

Protocol 1: Single Solvent Recrystallization
  • Solvent Selection: In a small test tube, add a small amount of crude 1-methyl-5-mercaptotetrazole and a few drops of the chosen solvent (e.g., chloroform). Observe the solubility at room temperature. If it is insoluble or slightly soluble, gently heat the test tube. A good solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude 1-methyl-5-mercaptotetrazole in an Erlenmeyer flask. Add the minimum amount of the hot recrystallization solvent required to completely dissolve the solid.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel containing fluted filter paper to remove any insoluble impurities (and charcoal if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven.

Protocol 2: Acid-Base Purification
  • Dissolution: Dissolve the crude 1-methyl-5-mercaptotetrazole in a dilute aqueous sodium hydroxide (B78521) solution.

  • Extraction: Transfer the solution to a separatory funnel and wash with an organic solvent such as dichloromethane to remove any neutral organic impurities. Discard the organic layer.

  • Decolorization (Optional): If the aqueous solution is colored, add a small amount of activated charcoal, stir, and then filter.

  • Precipitation: Cool the aqueous solution in an ice bath and slowly add dilute hydrochloric acid while stirring until the solution is acidic (test with pH paper). The purified 1-methyl-5-mercaptotetrazole will precipitate out.

  • Isolation: Collect the solid by vacuum filtration, wash with cold water, and then proceed with recrystallization as described in Protocol 1 for further purification.

Mandatory Visualization

Recrystallization_Workflow Recrystallization Workflow for 1-methyl-5-mercaptotetrazole crude_product Crude 1-methyl-5- mercaptotetrazole dissolution Dissolve in Minimum Hot Solvent crude_product->dissolution decolorization Add Activated Charcoal (Optional) dissolution->decolorization hot_filtration Hot Filtration dissolution->hot_filtration If no decolorization decolorization->hot_filtration cooling Slow Cooling to Room Temperature hot_filtration->cooling ice_bath Cool in Ice Bath cooling->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration washing Wash with Cold Solvent vacuum_filtration->washing drying Dry Crystals washing->drying pure_product Pure 1-methyl-5- mercaptotetrazole drying->pure_product

Caption: A typical experimental workflow for the recrystallization of a solid compound.

Troubleshooting_Logic Troubleshooting Common Recrystallization Issues cluster_solutions Potential Solutions start Recrystallization Attempted issue Problem Encountered? start->issue no_crystals No Crystals Form issue->no_crystals Yes oiling_out Product Oils Out issue->oiling_out Yes low_yield Low Yield issue->low_yield Yes success Successful Purification issue->success No solution1 Concentrate Solution Add Seed Crystal Change Solvent no_crystals->solution1 solution2 Re-dissolve & Cool Slowly Change Solvent Pre-purify oiling_out->solution2 solution3 Minimize Hot Solvent Cool to Lower Temp. low_yield->solution3

Caption: A logical diagram illustrating troubleshooting steps for common recrystallization problems.

Technical Support Center: Optimizing Tetrazole Formation from Nitriles and Azides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions to navigate the experimental challenges of synthesizing 5-substituted-1H-tetrazoles via the [3+2] cycloaddition of nitriles and azides.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of tetrazoles from nitriles and azides, offering potential causes and solutions in a question-and-answer format.

Question 1: My reaction shows low to no yield of the desired tetrazole product. What are the possible reasons and how can I improve the conversion?

Answer:

Low or no yield in tetrazole synthesis is a frequent issue stemming from several factors. A systematic approach to troubleshooting is recommended.

  • Inadequate Nitrile Activation: The [3+2] cycloaddition often requires the activation of the nitrile group by a Lewis or Brønsted acid catalyst. Without proper activation, particularly for electron-rich or sterically hindered nitriles, the reaction can be sluggish or fail to proceed. Ensure your catalyst (e.g., ZnBr₂, NH₄Cl, silica (B1680970) sulfuric acid) is active and used in the correct stoichiometric ratio.

  • Suboptimal Reaction Conditions: Temperature and reaction time are critical parameters. Many tetrazole syntheses require elevated temperatures, often in the range of 100-150 °C, and extended reaction times to achieve good conversion. Consider optimizing these parameters for your specific substrate.

  • Poor Solubility: For the reaction to proceed efficiently, both the nitrile and the azide (B81097) salt must be adequately dissolved in the reaction solvent. If either reactant has poor solubility, the reaction rate will be significantly diminished.

  • Presence of Moisture: In non-aqueous reactions, the presence of water can interfere with the catalyst and hinder the reaction. Ensure all glassware is thoroughly dried and use anhydrous solvents when necessary.

  • Substrate Reactivity: The electronic nature of the nitrile plays a significant role. Electron-withdrawing groups on the nitrile generally facilitate the cycloaddition, while electron-donating groups can decrease reactivity. For less reactive nitriles, more forcing conditions or a different catalytic system may be required.

  • Catalyst Deactivation: Heterogeneous catalysts can lose activity over time. If you are using a recyclable catalyst, consider regeneration or replacement.

Question 2: I am observing the formation of significant side products in my reaction. What are the likely side reactions and how can I minimize them?

Answer:

The formation of byproducts can significantly reduce the yield of the desired tetrazole. Common side reactions include:

  • Nitrile Hydrolysis: Under acidic or basic conditions, especially in the presence of water, nitriles can hydrolyze to the corresponding amide. To mitigate this, consider using a milder catalyst or ensuring anhydrous conditions.

  • Formation of Hydrazoic Acid: The combination of azide salts with acids can generate hydrazoic acid (HN₃), which is highly toxic and explosive. This is a major safety concern. Using milder conditions and avoiding strong Brønsted acids can reduce its formation. Some protocols use zinc salts in water, which helps to maintain a slightly alkaline pH, minimizing the release of hydrazoic acid.[1]

Question 3: My reaction work-up is difficult, and I am struggling to isolate the pure tetrazole product. What are some recommended purification strategies?

Answer:

Isolating the tetrazole product can be challenging due to its physical properties. Here are some suggestions:

  • Acidification and Precipitation: After the reaction, adding an aqueous acid to the reaction mixture often precipitates the tetrazole product, which can then be isolated by vacuum filtration.

  • Solvent Extraction: If the product does not precipitate, extraction with a suitable organic solvent is a common method. The choice of solvent will depend on the polarity of your tetrazole derivative.

  • Recrystallization or Column Chromatography: For further purification, recrystallization from an appropriate solvent or column chromatography on silica gel can be employed.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety hazards associated with tetrazole synthesis from nitriles and azides?

A1: The main hazard is the use of azide reagents, particularly sodium azide, which can form highly toxic and explosive hydrazoic acid (HN₃) in the presence of acids.[2] Additionally, azides can form explosive salts with some heavy metals, so proper waste disposal is crucial.[3] Always work in a well-ventilated fume hood and take appropriate safety precautions when handling azides.

Q2: How do I choose the right catalyst for my reaction?

A2: The choice of catalyst depends on the substrate and desired reaction conditions. Lewis acids like zinc(II) salts (e.g., ZnCl₂, ZnBr₂) are commonly used and can be effective in various solvents, including water.[4][5] Brønsted acids, such as ammonium (B1175870) chloride or silica sulfuric acid, are also widely employed.[5][6][7][8] For greener approaches, heterogeneous catalysts are advantageous as they can be easily recovered and reused.

Q3: What is the effect of the solvent on the reaction?

A3: The solvent plays a crucial role in dissolving the reactants and influencing the reaction rate. Polar aprotic solvents like DMF and DMSO are often effective.[7][8] However, for greener and safer processes, water is an excellent choice, especially when used with a suitable catalyst like zinc salts.[1][5]

Q4: Can I use microwave irradiation to accelerate the reaction?

A4: Yes, microwave-assisted synthesis can significantly reduce reaction times and improve yields for the formation of 5-substituted 1H-tetrazoles.[4]

Data Presentation

Table 1: Effect of Different Solvents on the [3+2] Cycloaddition of Benzonitrile and Sodium Azide Catalyzed by Silica Sulfuric Acid.

EntrySolventTime (h)Molar Ratio of SiO₂-H₂SO₄ (%)Yield (%)
1Methanol1250<10
2Ethanol125010
3Toluene12505
4Chloroform1250No reaction
5DMF55092
6DMSO55089

Data adapted from a study on silica sulfuric acid catalyzed synthesis.[7][8]

Table 2: Influence of Catalyst Loading on the Reaction of Benzonitrile and Sodium Azide.

EntrySolventTime (h)Molar Ratio of SiO₂-H₂SO₄ (%)Yield (%)
1DMF55092
2DMF105085
3DMF520093

Data suggests that a 100% molar ratio of the silica sulfuric acid catalyst is optimal.[7][8]

Experimental Protocols

1. General Procedure for Zinc-Catalyzed Synthesis of 5-Substituted-1H-tetrazoles in Water

This protocol is adapted from the method developed by Demko and Sharpless.[1][5]

  • Materials:

    • Nitrile (1.0 equiv)

    • Sodium azide (1.5 equiv)

    • Zinc bromide (1.0 equiv)

    • Water

    • Hydrochloric acid (for work-up)

    • Ethyl acetate (B1210297) (for extraction)

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser, add the nitrile, sodium azide, zinc bromide, and water.

    • Heat the reaction mixture to reflux (approximately 100 °C) with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS. Reaction times can vary depending on the substrate.

    • Once the reaction is complete, cool the mixture to room temperature.

    • Acidify the reaction mixture to pH 1 with hydrochloric acid.

    • The tetrazole product may precipitate out of the solution. If so, collect the solid by vacuum filtration.

    • If the product does not precipitate, extract the aqueous layer with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude product.

    • Purify the crude product by recrystallization or column chromatography.

2. General Procedure using a Solid Acid Catalyst (e.g., Silica Sulfuric Acid)

  • Materials:

    • Nitrile (1.0 mmol)

    • Sodium azide (1.5 mmol)

    • Silica sulfuric acid (as per optimized conditions)

    • DMF

    • Petroleum ether and Ethyl acetate (for chromatography)

  • Procedure:

    • In a round-bottom flask, combine the nitrile, sodium azide, and silica sulfuric acid in DMF.

    • Reflux the mixture for the time determined by optimization studies.

    • After completion, cool the reaction mixture to room temperature.

    • Filter off the solid catalyst.

    • The filtrate can then be subjected to work-up, which may involve pouring it into water and extracting the product with an organic solvent.

    • Purify the crude product by recrystallization or column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate.[5]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Select Nitrile, Azide, Catalyst, and Solvent setup Assemble Dry Glassware reagents->setup 1. Planning mix Combine Reactants in Solvent setup->mix heat Heat to Optimized Temperature mix->heat 2. Execution monitor Monitor Progress (TLC/LC-MS) heat->monitor cool Cool Reaction Mixture monitor->cool quench Quench (optional) cool->quench isolate Isolate Crude Product (Filtration/Extraction) quench->isolate 3. Isolation purify Purify Product (Recrystallization/ Chromatography) isolate->purify analysis Analyze Final Product (NMR, MS) purify->analysis 4. Characterization

Caption: General experimental workflow for tetrazole synthesis.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield or Side Products cause1 Inadequate Nitrile Activation start->cause1 cause2 Suboptimal Temp/ Time start->cause2 cause3 Poor Solubility start->cause3 cause4 Presence of Moisture start->cause4 cause5 Low Substrate Reactivity start->cause5 cause6 Side Reactions (e.g., Hydrolysis) start->cause6 sol1 Check/Change Catalyst & Stoichiometry cause1->sol1 sol2 Optimize Reaction Temperature & Time cause2->sol2 sol3 Choose a More Suitable Solvent cause3->sol3 sol4 Use Anhydrous Conditions cause4->sol4 sol5 Use Forcing Conditions/ Different Catalyst cause5->sol5 sol6 Use Milder Catalyst/ Anhydrous Conditions cause6->sol6

Caption: Troubleshooting logic for low yield in tetrazole synthesis.

References

Strategies to minimize side product formation in 5-mercaptotetrazole reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side product formation during reactions involving 5-mercaptotetrazoles, specifically 5-mercapto-1-methyltetrazole (MMT), 5-mercapto-1-ethyltetrazole (EMT), and 5-mercapto-1-phenyltetrazole (PMT).

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the synthesis of 1-substituted 5-mercaptotetrazoles?

A1: Common side products can include the corresponding disulfide, isomeric tetrazoles (e.g., 4-substituted isomers), and unreacted starting materials. The formation of these byproducts is often influenced by reaction conditions such as pH, temperature, and the presence of oxidizing agents.

Q2: How does pH affect the formation of side products?

A2: The pH of the reaction mixture is a critical parameter. For instance, in the synthesis of related triazoles, maintaining alkaline conditions is crucial to prevent the formation of undesired isomers like 1,3,4-thiadiazoles.[1] While specific data for mercaptotetrazoles is less documented, controlling pH is a key strategy to minimize side reactions.

Q3: Can the choice of solvent influence the reaction outcome?

A3: Yes, the solvent can significantly impact the reaction. For the synthesis of 5-phenyl-1H-tetrazole, for example, DMF has been shown to provide better yields compared to DMSO or water.[1] The polarity and proticity of the solvent can affect the solubility of reactants and intermediates, influencing reaction rates and the formation of byproducts.

Q4: What is the primary cause of disulfide formation and how can it be minimized?

A4: Disulfide formation is an oxidative side reaction where two thiol groups from the mercaptotetrazole molecules couple to form a disulfide bond. This can be initiated by exposure to air (oxygen) or other oxidizing agents present in the reaction mixture. To minimize this, it is recommended to conduct reactions under an inert atmosphere (e.g., nitrogen or argon) and to avoid strong oxidizing agents.

Q5: Are there alternative synthetic routes to reduce side product formation?

A5: Several synthetic routes exist for 1-alkyl-5-mercaptotetrazoles, including the reaction of metal azides with isothiocyanates and the displacement of a halogen from a 5-halotetrazole with a sulfur nucleophile. Each route has its own set of potential side reactions. A high-yield method for 1-phenyl-5-mercaptotetrazole involves the reaction of anilino sodium dithiocarboxylate with sodium azide (B81097) in an alkaline aqueous solution, which has been shown to produce a high-purity product.[2]

Troubleshooting Guides

Issue 1: Low Yield of the Desired 1-Substituted 5-Mercaptotetrazole

Low_Yield_Troubleshooting

Possible Cause Troubleshooting & Optimization
Incomplete Reaction - Extend Reaction Time: Monitor the reaction progress using TLC or HPLC and continue until the starting material is consumed. - Increase Temperature: Gradually increase the reaction temperature, but be cautious of potential product degradation. - Optimize Stoichiometry: An excess of one reactant, such as sodium azide, may drive the reaction to completion.
Significant Side Product Formation (e.g., Disulfides, Isomers) - pH Control: Maintain a consistent and optimal pH throughout the reaction. For many related heterocycle syntheses, alkaline conditions are favorable.[1] - Inert Atmosphere: Purge the reaction vessel with nitrogen or argon to minimize oxidation and disulfide formation. - Solvent Selection: Experiment with different solvents to find one that maximizes the yield of the desired product while minimizing byproducts.
Product Degradation - Milder Conditions: If the product is sensitive to heat or harsh reagents, consider using lower temperatures or milder catalysts.
Loss During Work-up - Optimize Precipitation/Extraction pH: The pH for precipitation or extraction of the product should be carefully controlled to ensure maximum recovery. - Recrystallization: Use an appropriate solvent system for recrystallization to effectively remove impurities without significant loss of the product.
Issue 2: High Levels of Disulfide Impurity Detected

Disulfide_Formation_Troubleshooting

Possible Cause Troubleshooting & Optimization
Oxidation by atmospheric oxygen - Inert Atmosphere: Conduct the reaction and work-up under a nitrogen or argon atmosphere. - Degassed Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen.
Presence of oxidizing impurities in reagents - Reagent Purity: Ensure the purity of all starting materials and reagents. Purify if necessary. - Avoid Oxidants: Do not use strong oxidizing agents unless they are a required part of a subsequent reaction step.
Oxidation during work-up and purification - Inert Work-up: Perform extraction, filtration, and other purification steps under an inert atmosphere. - Reducing Agents: Consider adding a small amount of a mild reducing agent, such as sodium bisulfite, during the work-up to prevent oxidation.

Experimental Protocols

Synthesis of 1-Phenyl-5-mercaptotetrazole (PMT) with Minimized Side Products

This protocol is adapted from a high-yield synthesis method.[2]

Materials:

  • Anilino sodium dithiocarboxylate

  • Sodium azide

  • Sodium hydroxide (B78521) solution (30-50%)

  • Water

  • Concentrated sulfuric acid

  • Toluene

Procedure:

  • In a reaction vessel equipped with a stirrer, add anilino sodium dithiocarboxylate and water.

  • With stirring, slowly add the sodium hydroxide solution (catalyst), followed by the sodium azide.

  • Heat the mixture to 85-95°C and maintain for 10-12 hours.

  • After the reaction is complete, cool the mixture to below 10°C and filter.

  • Heat the filtrate to 30-40°C and, with uniform stirring, neutralize with concentrated sulfuric acid to a pH of 2-3.

  • Cool the solution to below 10°C to precipitate the crude product.

  • Collect the crude PMT by filtration.

  • Recrystallize the crude product from a toluene/water mixture to obtain the pure 1-phenyl-5-mercaptotetrazole.

Quantitative Data from a Representative Synthesis: [2]

ReactantAmount
Anilino sodium dithiocarboxylate290 kg
Water1167 kg
Sodium hydroxide solution (30%)404 kg
Sodium azide103.6 kg
Concentrated sulfuric acid149 kg
Product Yield 252 kg (93.1%)
Product Purity (HPLC) ≥ 99%
General Protocol for the Synthesis of 1-Methyl-5-mercaptotetrazole (MMT) and 1-Ethyl-5-mercaptotetrazole (EMT)

This protocol is a general guideline based on established methods for synthesizing 1-alkyl-5-mercaptotetrazoles. Optimization of specific parameters may be required.

Materials:

  • Methyl isothiocyanate or Ethyl isothiocyanate

  • Sodium azide

  • A suitable solvent (e.g., water, DMF)

  • A catalyst (e.g., an alkali solution)

Procedure:

  • Dissolve the alkyl isothiocyanate and sodium azide in the chosen solvent in a reaction vessel.

  • Add the catalyst to the mixture.

  • Heat the reaction mixture under an inert atmosphere, monitoring the progress by TLC or HPLC.

  • Upon completion, cool the reaction mixture.

  • Acidify the mixture to precipitate the product.

  • Collect the crude product by filtration.

  • Purify the product by recrystallization.

Signaling Pathway

Many tetrazole-containing pharmaceuticals, such as losartan, irbesartan (B333), and candesartan, function as angiotensin II receptor blockers (ARBs).[[“]][4][5] These drugs selectively block the angiotensin II type 1 (AT1) receptor, which is a key component of the Renin-Angiotensin-Aldosterone System (RAAS). The RAAS plays a crucial role in regulating blood pressure and fluid balance. The diagram below illustrates the signaling pathway affected by these tetrazole-containing drugs.

RAAS_Pathway

References

Technical Support Center: Safe Handling and Quenching of Sodium Azide in Tetrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety information, troubleshooting advice, and detailed protocols for researchers, scientists, and drug development professionals working with sodium azide (B81097) in tetrazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with using sodium azide in tetrazole synthesis?

A1: The primary hazards stem from the high toxicity of sodium azide and its potential to form highly explosive and toxic compounds.[1][2][3][4] Key risks include:

  • High Acute Toxicity: Sodium azide is fatal if swallowed or absorbed through the skin.[5] It targets the central nervous system and the brain.[1]

  • Formation of Hydrazoic Acid (HN₃): Sodium azide reacts with acids, including water, to form hydrazoic acid.[1][6][7] HN₃ is a highly toxic, volatile, and dangerously explosive gas.[1][4][6][7]

  • Formation of Explosive Metal Azides: Contact with heavy metals such as lead, copper, silver, zinc, or their salts can form shock-sensitive and highly explosive heavy metal azides.[1][7][8] This is a critical concern for laboratory equipment and plumbing.[1][7][9]

  • Explosive Decomposition: Sodium azide can decompose violently when heated to around 275°C or subjected to shock or friction.[1][3]

Q2: What personal protective equipment (PPE) is mandatory when handling sodium azide?

A2: A comprehensive PPE strategy is crucial. The minimum requirements include:

  • Eye Protection: Chemical safety goggles are required. When there is a splash hazard, a face shield should be worn in addition to goggles.[2][5][10][11]

  • Hand Protection: Chemical-resistant gloves, such as nitrile, are required. Double-gloving is recommended, especially when working with concentrations greater than 5%.[1][11][12]

  • Body Protection: A lab coat, long pants, and closed-toe shoes are mandatory.[10][12] For larger quantities or splash risks, a chemical-resistant apron should be worn.[2]

  • Respiratory Protection: All work with sodium azide powder or solutions that could generate aerosols should be conducted in a certified chemical fume hood.[1][5][13]

Q3: How should I properly store sodium azide?

A3: Store sodium azide in a cool, dry, and well-ventilated area away from incompatible materials.[1][3] It should be kept separate from acids, heavy metals and their salts, halogenated solvents, and other reactive chemicals.[1][5][7] Containers should be tightly sealed and clearly labeled.

Q4: Can I dispose of sodium azide waste down the drain?

A4: No, under no circumstances should sodium azide or its solutions be poured down the drain.[1][9] This can lead to the formation of highly explosive metal azides in the plumbing, creating a severe explosion hazard.[1][7][9] All sodium azide waste is considered hazardous and must be disposed of through your institution's environmental health and safety (EHS) office.[9][13]

Troubleshooting Guide

Problem 1: I accidentally spilled a small amount of sodium azide powder in the fume hood.

Solution:

  • Alert Colleagues: Inform others in the lab of the spill.

  • Ensure Proper PPE: Verify you are wearing appropriate PPE, including double gloves, safety goggles, and a lab coat.[1]

  • Avoid Dust Formation: Carefully cover the spill with a paper towel and dampen it with an alkaline water solution (pH > 9) to prevent dust from becoming airborne.[13]

  • Clean the Spill: Gently sweep the dampened material into a non-metal container.[1][7]

  • Decontaminate the Area: Wipe the spill area thoroughly with a soap and water solution (pH > 9).[13]

  • Dispose of Waste: All cleanup materials are considered hazardous waste and must be placed in a designated, sealed container for EHS pickup.[3][13]

Problem 2: My reaction mixture containing sodium azide has turned acidic.

Solution: This is a hazardous situation due to the potential formation of hydrazoic acid. Proceed with extreme caution.

  • Ensure Ventilation: Work exclusively within a chemical fume hood with the sash lowered as much as possible.[5]

  • Neutralize Carefully: Slowly and carefully add a dilute basic solution (e.g., sodium bicarbonate or sodium hydroxide) to neutralize the mixture. Monitor the pH closely.

  • Quench Remaining Azide: Once the mixture is neutral or slightly basic, proceed with a formal quenching procedure as detailed in the experimental protocols below.

  • Seek Assistance: If you are unsure how to proceed, stop and consult with your supervisor or EHS department immediately.

Problem 3: I observe unexpected gas evolution from my reaction.

Solution: Unexpected gas evolution could indicate the formation of hydrazoic acid or other hazardous gases.

  • Do Not Approach: Lower the fume hood sash completely and evacuate the immediate area.

  • Alert Others: Inform your colleagues and supervisor immediately.

  • Contact EHS: Contact your institution's EHS department for emergency response. Do not attempt to handle the situation on your own.

Quantitative Data Summary

ParameterValue/RecommendationSource(s)
Sodium Azide Concentration for Quenching Should not exceed 5% in aqueous solution.[14][15]
Sodium Nitrite (B80452) for Quenching 1.5 g of sodium nitrite per gram of sodium azide.[8][14][16]
Sodium Nitrite Solution Concentration 20% aqueous solution.[8][14][15]
Acid for Quenching 20% Sulfuric Acid or 2-3M Sulfuric Acid.[8][16]
Final pH after Quenching Neutralize to pH 6-9 before disposal.[14]
Sodium Azide Exposure Limit (Ceiling) 0.3 mg/m³[17]
LD50 (oral, rat) 27 mg/kg[2][17]

Experimental Protocols

Protocol 1: Quenching Excess Sodium Azide from a Reaction Mixture

This procedure must be performed in a certified chemical fume hood.

Materials:

  • Reaction mixture containing unreacted sodium azide.

  • 20% aqueous solution of sodium nitrite (NaNO₂).

  • 20% aqueous solution of sulfuric acid (H₂SO₄).

  • Starch-iodide paper.

  • Dilute sodium hydroxide (B78521) (NaOH) solution.

  • Appropriate reaction vessel (e.g., three-necked flask with a stirrer and addition funnel).

Procedure:

  • Dilution: Ensure the concentration of sodium azide in the aqueous phase of your reaction mixture does not exceed 5%. If necessary, dilute with water.

  • Addition of Sodium Nitrite: While stirring the azide-containing solution, add a 20% aqueous solution of sodium nitrite. Use approximately 1.5 grams of sodium nitrite for every gram of sodium azide you estimate to be in the mixture.[8][14][16]

  • Acidification: Slowly add a 20% sulfuric acid solution dropwise using an addition funnel.[8][16] This will generate nitrous acid in situ, which reacts with the azide. Gas evolution (nitrogen and nitric oxide) will be observed.[14][18] Caution: The addition of acid must be slow and controlled to manage the rate of gas evolution.

  • Completion Test: Continue adding acid until gas evolution ceases. Test the solution to ensure it is acidic using pH paper. Then, test for the presence of excess nitrite by placing a drop of the solution on starch-iodide paper. A blue color indicates that excess nitrite is present and the quenching of azide is complete.[8][15][16]

  • Neutralization: Once the quench is complete, neutralize the reaction mixture to a pH between 6 and 9 with a dilute sodium hydroxide solution.[14]

  • Disposal: The neutralized solution should be collected in a designated hazardous waste container and disposed of through your institution's EHS office.

Visualizations

Quenching_Workflow Sodium Azide Quenching Decision Workflow start Reaction Complete. Excess Sodium Azide Present? dilute Dilute with water to <5% Azide concentration start->dilute stop STOP! Consult Supervisor/EHS start->stop Uncontrolled Reaction (e.g., rapid gas evolution, temperature spike) add_nitrite Add 20% Sodium Nitrite Solution (1.5g NaNO2 per 1g NaN3) dilute->add_nitrite add_acid Slowly add 20% Sulfuric Acid add_nitrite->add_acid gas_check Gas Evolution Ceased? add_acid->gas_check gas_check->add_acid No test_nitrite Test with Starch-Iodide Paper gas_check->test_nitrite Yes test_result Paper turns blue? test_nitrite->test_result test_result->add_acid No, add more acid neutralize Neutralize to pH 6-9 with dilute NaOH test_result->neutralize Yes dispose Collect for Hazardous Waste Disposal neutralize->dispose end end dispose->end

Caption: A workflow diagram illustrating the step-by-step procedure for safely quenching excess sodium azide.

References

Stability issues of 5-Mercapto-1-methyltetrazole under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides technical support and troubleshooting advice for researchers working with 5-Mercapto-1-methyltetrazole (MMT), focusing on its stability under acidic and basic conditions. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: My this compound (MMT) solution appears to be degrading. What are the likely causes?

A1: Degradation of MMT in solution can be triggered by several factors. The most common are suboptimal pH, elevated temperature, exposure to light, and the presence of oxidizing agents. While the tetrazole ring itself is relatively stable, the mercapto group is susceptible to oxidation and other reactions, particularly outside of the optimal pH range.[1]

Q2: What is the optimal pH range for maintaining the stability of MMT in solution?

A2: While the exact optimal pH is specific to your formulation, many pharmaceutical compounds exhibit their greatest stability in the pH range of 4 to 8.[1] It is highly recommended to perform a pH-rate profile study to determine the specific pH of maximum stability for your MMT solution.

Q3: Can the choice of solvent affect the stability of MMT?

A3: Yes, the solvent system can significantly impact stability. While aqueous solutions are common, the use of co-solvents might enhance stability in some cases. However, any solvent chosen must be compatible with your experimental design and downstream applications.

Q4: Are there any particular excipients that can help stabilize MMT in solution?

A4: Several types of excipients can be used to improve the stability of MMT solutions:

  • Buffers: To maintain the pH within the optimal range.

  • Antioxidants: Such as ascorbic acid or sodium metabisulfite, to protect the mercapto group from oxidation.

  • Chelating agents: Such as EDTA, to bind metal ions that can catalyze oxidative degradation.[1]

Troubleshooting Guide

Issue 1: Rapid degradation of MMT is observed in an acidic solution (pH < 4).

Possible Cause Troubleshooting Step
Acid-catalyzed hydrolysis of the tetrazole ring or side chain. Although the tetrazole ring is generally stable, strong acidic conditions combined with elevated temperatures can potentially lead to ring cleavage. The primary approach is to adjust the pH to a less acidic range (ideally pH 4-6) if your experiment allows. If low pH is necessary, conduct the experiment at a lower temperature and for a shorter duration.
Oxidation of the mercapto group. The thiol group (-SH) can be oxidized to a disulfide (S-S) or further to sulfonic acid (-SO3H). Ensure the solution is deoxygenated by purging with an inert gas (e.g., nitrogen or argon). The addition of a suitable antioxidant may also be beneficial.

Issue 2: MMT degradation is detected in a basic solution (pH > 8).

Possible Cause Troubleshooting Step
Base-catalyzed degradation. Some heterocyclic compounds, including those with tetrazole moieties, can be susceptible to degradation in alkaline conditions. This may involve ring opening or other rearrangements. Adjust the pH to a more neutral range (pH 7-8). If a basic pH is required, minimize the exposure time and temperature.
Oxidative degradation. The mercapto group is more susceptible to oxidation at higher pH values. Deoxygenate the solution and consider using an antioxidant.
Formation of disulfide. In the presence of oxygen, the thiolate anion (formed at basic pH) is readily oxidized to the disulfide. Use deoxygenated solvents and work under an inert atmosphere.

Issue 3: Appearance of unknown peaks during HPLC analysis of MMT stability samples.

Possible Cause Troubleshooting Step
Formation of degradation products. Characterize the unknown peaks using techniques like LC-MS to identify the degradation products. This will provide insight into the degradation pathway.
Interaction with excipients. Run stability studies on individual excipients and MMT to rule out any interactions.
Contamination. Ensure proper cleaning of all glassware and use high-purity solvents and reagents.

Quantitative Data Summary

Currently, there is a lack of publicly available quantitative data specifically on the degradation kinetics of this compound under acidic and basic conditions. The table below provides a general framework for the type of data that should be collected during a stability study.

Condition Parameter Value
Acidic Hydrolysis (0.1 M HCl, 60°C) Half-life (t½)Data to be determined
Degradation Rate Constant (k)Data to be determined
Basic Hydrolysis (0.1 M NaOH, 60°C) Half-life (t½)Data to be determined
Degradation Rate Constant (k)Data to be determined

Experimental Protocols

Protocol 1: Forced Degradation Study of MMT

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of MMT (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile (B52724) or methanol).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M hydrochloric acid. Incubate samples at room temperature and an elevated temperature (e.g., 60°C).

    • Base Hydrolysis: Mix the stock solution with 0.1 M sodium hydroxide. Incubate samples at room temperature and an elevated temperature (e.g., 60°C).

    • Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3%).

    • Photostability: Expose the solution to light conditions as specified in ICH Q1B guidelines.

    • Thermal Degradation: Heat the solid MMT at an elevated temperature (e.g., 105°C).

  • Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and analyze by a stability-indicating HPLC method.

  • Peak Purity and Identification: Assess the purity of the MMT peak and identify any degradation products using a photodiode array (PDA) detector and a mass spectrometer (MS).

Visualizations

degradation_pathway MMT This compound (MMT) Acid Acidic Conditions (H+, H2O) MMT->Acid Hydrolysis Base Basic Conditions (OH-, H2O) MMT->Base Hydrolysis/Oxidation Degradation_Products_Acid Potential Acid Degradation Products (e.g., Ring Cleavage) Acid->Degradation_Products_Acid Degradation_Products_Base Potential Base Degradation Products (e.g., Disulfide, Ring Opening) Base->Degradation_Products_Base

Caption: Hypothetical degradation pathways of MMT under acidic and basic conditions.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_results Results Prep Prepare MMT Solution Stress Apply Stress Conditions (Acid, Base, etc.) Prep->Stress HPLC HPLC Analysis Stress->HPLC LCMS LC-MS for Identification HPLC->LCMS Data Quantify Degradation LCMS->Data Pathway Elucidate Pathway Data->Pathway

Caption: General experimental workflow for an MMT stability study.

troubleshooting_flow Start MMT Degradation Observed Check_pH Is pH optimal? Start->Check_pH Adjust_pH Adjust pH to 4-8 Check_pH->Adjust_pH No Check_Temp Is temperature elevated? Check_pH->Check_Temp Yes Adjust_pH->Check_Temp Lower_Temp Lower temperature Check_Temp->Lower_Temp Yes Check_O2 Is solution deoxygenated? Check_Temp->Check_O2 No Lower_Temp->Check_O2 Deoxygenate Deoxygenate & Add Antioxidant Check_O2->Deoxygenate No Stable Stability Improved Check_O2->Stable Yes Deoxygenate->Stable

References

Technical Support Center: Overcoming Challenges in the Scale-up of 1-Methyltetrazole-5-thiol Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals involved in the scale-up of 1-methyltetrazole-5-thiol (B7763730) production.

Troubleshooting Guide

This guide addresses common issues encountered during the scale-up of 1-methyltetrazole-5-thiol synthesis, focusing on safety, reaction control, and product quality.

Problem Potential Cause(s) Recommended Solution(s)
Reaction Temperature Spikes (Exotherm) - Inadequate heat removal capacity of the reactor.[1] - Addition rate of reagents (e.g., sodium azide) is too fast. - Poor mixing leading to localized hot spots.[2][3]- Ensure the reactor's heat transfer system is adequate for the reaction scale.[4] - Implement controlled, slow addition of reagents using a dosing pump. - Optimize agitator speed and design to improve mixing efficiency.[5] - Consider using a continuous flow reactor for better heat management.[6][7]
Low Yield - Incomplete reaction due to insufficient reaction time or temperature. - Formation of byproducts due to localized high temperatures or incorrect stoichiometry. - Degradation of the product during work-up or isolation.- Monitor reaction completion using in-process controls (e.g., HPLC). - Optimize reaction temperature and time for the larger scale. - Ensure accurate stoichiometry and controlled reagent addition. - Use milder work-up conditions and avoid prolonged exposure to high temperatures.
Inconsistent Product Quality/Purity - Changes in impurity profile upon scale-up.[8] - Inefficient purification at a larger scale. - Entrapment of impurities during crystallization.[9]- Conduct a thorough impurity profiling study at the larger scale.[10][11][12] - Develop a scalable purification method, such as recrystallization, avoiding column chromatography.[13] - Optimize crystallization conditions (solvent, temperature profile) to minimize impurity entrapment.[14]
Safety Concerns (e.g., Hydrazoic Acid Formation) - Reaction conditions favoring the protonation of azide (B81097) ions. - Use of acidic reagents or protic solvents with sodium azide.[15][16]- Maintain basic or neutral pH throughout the reaction. - Use aprotic solvents where possible. - Implement appropriate safety protocols for handling azides, including dedicated waste streams.[16][17] - Consider using safer azide sources if applicable.
Difficulty with Product Isolation - "Oiling out" of the product instead of crystallization. - Fine crystals that are difficult to filter.- Adjust solvent composition and cooling rate during crystallization. - Use seeding to promote the formation of larger crystals. - Optimize filtration setup (e.g., filter cloth, pressure/vacuum) for the crystal size.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety hazards to consider when scaling up the production of 1-methyltetrazole-5-thiol?

A1: The main safety hazards are the thermal instability of the tetrazole ring and the use of sodium azide.[13][15] Key concerns include:

  • Thermal Runaway: The tetrazole formation is often exothermic, and poor heat management on a larger scale can lead to a dangerous temperature increase.[1][18]

  • Hydrazoic Acid (HN₃) Formation: Sodium azide can react with acids or protic solvents to form highly toxic and explosive hydrazoic acid.[15][16]

  • Heavy Metal Azides: Azides can form shock-sensitive and explosive salts with heavy metals like copper or lead, which might be present in plumbing or equipment.[16][17]

Q2: How does the impurity profile of 1-methyltetrazole-5-thiol typically change during scale-up?

A2: The impurity profile can change significantly due to differences in mixing, heat transfer, and reaction times at a larger scale.[9][8] Common changes include:

  • Increased levels of byproducts from side reactions that are more pronounced at higher temperatures or longer reaction times.

  • Different ratios of regioisomers if applicable to the synthetic route.

  • Higher levels of residual starting materials or reagents due to incomplete conversion.

  • Formation of new impurities due to interactions with materials of construction or prolonged processing times.

Q3: What are the key parameters to control for a successful and safe scale-up?

A3: Critical parameters to control include:

  • Temperature: Precise temperature control is crucial to prevent thermal runaway and minimize side reactions.[1][5]

  • Reagent Addition Rate: Slow, controlled addition of key reagents like sodium azide is essential to manage the reaction exotherm.

  • Mixing: Efficient mixing ensures uniform temperature and concentration, preventing localized hot spots and byproduct formation.[2][3][19]

  • pH: Maintaining the appropriate pH is critical to prevent the formation of hazardous substances like hydrazoic acid.

Q4: What are some effective, scalable methods for purifying 1-methyltetrazole-5-thiol?

A4: While laboratory-scale purifications might rely on chromatography, this is often not feasible at an industrial scale.[13] Effective scalable methods include:

  • Recrystallization: This is a common and effective method for purifying solid products at a large scale. Solvent selection and cooling profile are key to achieving high purity.[14]

  • Washing/Slurrying: Washing the crude product with appropriate solvents can remove many impurities.

  • pH Adjustment and Extraction: The thiol group allows for pH-dependent solubility, which can be exploited for purification through extraction.

Experimental Protocols

Protocol 1: Scale-up Synthesis of 1-Methyltetrazole-5-thiol

Safety Note: This reaction is exothermic and involves sodium azide, a hazardous substance. All operations should be conducted in a well-ventilated area, with appropriate personal protective equipment (PPE) and engineering controls. Avoid contact of sodium azide with acids and heavy metals.

Materials:

  • Methyl isothiocyanate

  • Sodium azide

  • Solvent (e.g., DMF or water, depending on the specific process)

  • Acid for work-up (e.g., HCl)

  • Base for work-up (e.g., NaOH)

Equipment:

  • Jacketed glass reactor with temperature control unit

  • Overhead stirrer

  • Dosing pump for reagent addition

  • Temperature and pH probes

  • Quench tank with a suitable azide quenching agent (e.g., sodium nitrite (B80452) and acid)

Procedure:

  • Charge the reactor with the initial solvent and one of the reactants (e.g., methyl isothiocyanate).

  • Start the agitator and bring the reactor contents to the desired initial temperature.

  • Prepare a solution of sodium azide in the reaction solvent.

  • Using the dosing pump, add the sodium azide solution to the reactor at a controlled rate, carefully monitoring the internal temperature. The addition rate should be adjusted to keep the temperature within a safe operating range (e.g., ± 2 °C of the setpoint).

  • After the addition is complete, maintain the reaction at the set temperature and monitor for completion by a suitable analytical method (e.g., HPLC).

  • Once the reaction is complete, cool the mixture to a safe temperature for work-up.

  • Carefully transfer the reaction mixture to a work-up vessel.

  • Adjust the pH with acid to precipitate the product.

  • Isolate the crude product by filtration.

  • Wash the filter cake with water and then a suitable organic solvent to remove impurities.

  • Dry the product under vacuum at a controlled temperature.

Protocol 2: Large-Scale Recrystallization of 1-Methyltetrazole-5-thiol

Procedure:

  • Charge a clean, appropriately sized reactor with a suitable solvent (e.g., ethanol, chloroform, or a mixture).[20]

  • Add the crude 1-methyltetrazole-5-thiol to the solvent.

  • Heat the mixture with stirring until the solid is completely dissolved.

  • If necessary, perform a hot filtration to remove any insoluble impurities.

  • Slowly cool the solution to initiate crystallization. A controlled cooling rate is crucial for obtaining pure, easily filterable crystals. Seeding with a small amount of pure product can be beneficial.

  • Once the solution has reached room temperature, further cool it in an ice bath to maximize yield.

  • Isolate the purified crystals by suction filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the crystals under vacuum.

Visualizations

Scale_Up_Workflow cluster_lab Lab Scale (mg to g) cluster_pilot Pilot/Production Scale (kg) lab_synthesis Synthesis in Round Bottom Flask lab_workup Work-up (Separatory Funnel) lab_synthesis->lab_workup lab_purification Purification (Chromatography) lab_workup->lab_purification pilot_synthesis Controlled Synthesis in Jacketed Reactor lab_purification->pilot_synthesis Scale-up Considerations pilot_workup Work-up in Large Vessel (pH Adjustment/Extraction) pilot_synthesis->pilot_workup pilot_purification Purification (Recrystallization/Filtration) pilot_workup->pilot_purification

Caption: Workflow for scaling up 1-methyltetrazole-5-thiol production.

Troubleshooting_Logic start Low Yield or Impure Product check_temp Was there a temperature excursion? start->check_temp check_mixing Was mixing adequate? check_temp->check_mixing No improve_cooling Improve heat transfer or reduce addition rate check_temp->improve_cooling Yes check_purity Is the starting material pure? check_mixing->check_purity Yes optimize_stirring Optimize agitator speed/design check_mixing->optimize_stirring No purify_sm Purify starting materials check_purity->purify_sm No

Caption: Decision tree for troubleshooting low yield or impurity issues.

Safety_Pathway cluster_reaction Reaction Conditions cluster_hazards Potential Hazards sodium_azide Sodium Azide (NaN3) hn3 Hydrazoic Acid (HN3) (Toxic, Explosive) sodium_azide->hn3 reacts with metal_azides Heavy Metal Azides (Shock Sensitive, Explosive) sodium_azide->metal_azides reacts with acidic_conditions Acidic Conditions / Protic Solvents heavy_metals Heavy Metals (Cu, Pb)

Caption: Potential hazardous side reaction pathways with sodium azide.

References

Technical Support Center: Analytical Methods for Monitoring Tetrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for monitoring the progress of tetrazole synthesis reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for monitoring the progress of tetrazole synthesis reactions?

The most frequently employed methods for monitoring tetrazole synthesis are Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2][3] Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), and in-situ techniques like Attenuated Total Reflectance-Infrared (ATR-IR) spectroscopy can also be utilized, depending on the specific reaction conditions and the properties of the reactants and products.[2][4]

Q2: How is Thin-Layer Chromatography (TLC) used to monitor these reactions?

TLC is a rapid and cost-effective method to qualitatively track the consumption of starting materials and the formation of the product.[1][5] A small aliquot of the reaction mixture is spotted on a TLC plate alongside the starting material(s) as a reference. The plate is then developed in a suitable solvent system. The disappearance of the starting material spot and the appearance of a new spot corresponding to the tetrazole product indicate the reaction's progress.[5] The reaction is considered complete when the starting material spot is no longer visible.[6]

Q3: What are the typical conditions for High-Performance Liquid Chromatography (HPLC) analysis of tetrazole synthesis?

HPLC offers a quantitative way to monitor reaction progress, providing information on the relative concentrations of reactants, products, and any intermediates or byproducts. A common setup involves a reverse-phase C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with an acidic modifier like phosphoric acid or formic acid for better peak shape.[7] UV detection is typically used, as both the nitrile starting materials and the tetrazole products are often UV-active.[8]

Q4: How can Nuclear Magnetic Resonance (NMR) spectroscopy be used to track reaction progress?

¹H NMR and ¹³C NMR spectroscopy are powerful tools for monitoring tetrazole synthesis. By taking a small sample from the reaction mixture, removing the solvent, and dissolving the residue in a deuterated solvent (like DMSO-d₆ or CDCl₃), one can obtain a spectrum.[2][9] The disappearance of signals corresponding to the starting nitrile and the appearance of new signals characteristic of the tetrazole product can be monitored over time.[3] For instance, the formation of a 5-substituted-1H-tetrazole often results in a characteristic NH proton signal at a high chemical shift (δ > 10 ppm) in DMSO-d₆.[9][10]

Q5: Is Gas Chromatography (GC) a suitable method for monitoring tetrazole synthesis?

GC can be suitable for monitoring the synthesis of volatile and thermally stable tetrazoles.[11] However, many tetrazoles and their precursors may have low volatility or decompose at the high temperatures required for GC analysis.[8] When applicable, GC-MS provides excellent separation and identification of components in the reaction mixture.[4][12] Atmospheric Pressure Gas Chromatography (APGC) coupled with mass spectrometry can be a softer ionization alternative, providing more molecular ion information which is useful for identification.[11]

Q6: Are there in-situ methods for monitoring tetrazole synthesis?

Yes, in-situ monitoring techniques, such as Attenuated Total Reflectance-Infrared (ATR-IR) spectroscopy, allow for real-time tracking of the reaction without the need for sampling.[2] This can be particularly useful for understanding reaction kinetics and identifying transient intermediates. The disappearance of the characteristic nitrile stretch (around 2200-2300 cm⁻¹) and the appearance of new peaks corresponding to the tetrazole ring can be monitored.

Troubleshooting Guide

TLC Troubleshooting

Q: My TLC shows that the starting material is largely unreacted after a prolonged reaction time. What could be the issue?

A: This indicates a stalled or very slow reaction. Several factors could be responsible:

  • Insufficient Temperature: Many tetrazole syntheses, particularly the [3+2] cycloaddition of nitriles and azides, require elevated temperatures (e.g., 80-130 °C) to proceed at a reasonable rate.[1][13]

  • Catalyst Inactivity: If a catalyst is being used (e.g., zinc salts, Lewis acids), it may be inactive or used in an insufficient amount.[1][6]

  • Solvent Issues: The choice of solvent is crucial. High-boiling polar aprotic solvents like DMF or DMSO are often preferred.[2][6] Using a less suitable solvent can hinder the reaction.

  • Moisture: The presence of excessive moisture can sometimes interfere with the reaction, especially if moisture-sensitive reagents or catalysts are used.[14]

Q: I observed a new spot on my TLC during the reaction, but it disappeared after the acidic work-up. What might have happened?

A: It's possible that you formed an intermediate that is unstable under the work-up conditions. For example, in some multicomponent reactions, an initial adduct might be formed that either reverts to the starting materials or decomposes upon acidification. Alternatively, the spot you observed might have been a reaction intermediate that was fully converted to the final product during the work-up.

Q: How can I better visualize the spots on my TLC plate?

A: Tetrazoles and related compounds can sometimes be difficult to see on a TLC plate. Here are some visualization techniques:

  • UV Light: Many tetrazoles are UV-active and can be visualized under a UV lamp at 254 nm on TLC plates containing a fluorescent indicator.[2]

  • Iodine Chamber: Placing the TLC plate in a chamber with a few crystals of iodine will often stain the spots brown.[2]

  • Potassium Permanganate Stain: This is a good general stain for organic compounds.

  • Bromocresol Green Stain: This stain can be useful for acidic compounds like 5-substituted-1H-tetrazoles, which will often appear as yellow spots on a blue background.[14]

HPLC Troubleshooting

Q: My tetrazole product appears to be decomposing during HPLC analysis, as evidenced by multiple peaks. How can this be avoided?

A: Some tetrazoles can be unstable at elevated temperatures.[8] If you are using a heated column, try reducing the temperature. Additionally, the acidic mobile phase, while often necessary for good peak shape, can sometimes promote decomposition, especially at higher temperatures.[8] Consider using a different acid modifier or reducing its concentration.

Q: I am struggling to achieve good separation between my starting nitrile and the tetrazole product. What adjustments can I make?

A: To improve separation, you can try the following:

  • Adjust the Mobile Phase Composition: Vary the ratio of your organic solvent (e.g., acetonitrile) to the aqueous phase. Increasing the aqueous component will generally increase the retention time of less polar compounds.

  • Change the Organic Modifier: If you are using acetonitrile, try methanol, or vice versa.

  • Modify the pH: Adjusting the pH of the mobile phase can alter the ionization state of your analytes and significantly impact their retention.

  • Use a Different Column: If adjusting the mobile phase is ineffective, consider a column with a different stationary phase.

NMR Troubleshooting

Q: The ¹H NMR spectrum of my crude reaction mixture is very complex. How can I confidently identify the product signals?

A: Crude NMR spectra can be challenging to interpret due to the presence of starting materials, intermediates, byproducts, and residual solvent.

  • Compare with Starting Material: Run an NMR spectrum of your starting material(s) to identify their characteristic peaks.

  • Look for Key Signals: Identify characteristic signals for the tetrazole product. For 5-substituted-1H-tetrazoles, a broad singlet for the N-H proton is often observed at a low field (δ > 10 ppm) in DMSO-d₆.[9][10]

  • Spiking Experiment: If you have an authentic sample of the product, you can "spike" your NMR tube with a small amount of it and see which signals increase in intensity.

  • 2D NMR: Techniques like COSY and HSQC can help in assigning protons and carbons and elucidating the structure of the product.

Q: I don't see the characteristic N-H proton of the tetrazole ring in my ¹H NMR spectrum. Why might this be?

A: The N-H proton of a tetrazole is acidic and can undergo exchange with residual water or other acidic protons in the sample. This can lead to peak broadening or the peak disappearing entirely. Using a very dry NMR solvent can sometimes help. In some cases, the tetrazole may have been N-alkylated or N-acylated, in which case you would not expect to see an N-H proton.

Data Presentation

Table 1: Comparison of Analytical Techniques for Monitoring Tetrazole Synthesis

TechniqueInformation ProvidedSpeedCostCommon Issues
TLC Qualitative (reaction progress)FastLowCo-elution of spots, difficult visualization.[14]
HPLC Quantitative (concentration of components)ModerateModerateProduct decomposition, poor separation.[8]
NMR Structural confirmation, quantitativeSlowHighComplex spectra, overlapping signals.[3]
GC-MS Quantitative, structural confirmationModerateHighAnalyte must be volatile and thermally stable.[4][12]
ATR-IR Real-time qualitative (functional groups)FastHighRequires specialized probe, best for solution-phase.[2]

Table 2: Example TLC Conditions for Tetrazole Synthesis Monitoring

Starting MaterialProductEluent System (v/v)Visualization
Benzonitrile5-Phenyl-1H-tetrazoleHexane / Ethyl Acetate (7:3)UV (254 nm), Iodine[3]
4-Chlorobenzonitrile5-(4-Chlorophenyl)-1H-tetrazoleChloroform / Methanol (9:1)UV (254 nm), Iodine[15]
Indole-3-carbonitrile5-(Indol-3-yl)-1H-tetrazoleDichloromethane / Methanol (95:5)UV (254 nm), Bromocresol Green[14]

Table 3: Example HPLC Conditions for Tetrazole Analysis

AnalyteColumnMobile PhaseFlow RateDetection
5-Phenyl-1H-tetrazoleC18 Reverse PhaseAcetonitrile / Water / Phosphoric Acid1.0 mL/minUV (215 nm)[7][8]
1,5-Disubstituted tetrazolesChiral Stationary PhaseVaries (e.g., Hexane/Isopropanol)1.0 mL/minUV

Experimental Protocols

Protocol 1: General Procedure for TLC Monitoring

  • Prepare a TLC developing chamber with a suitable eluent system (e.g., Hexane/Ethyl Acetate).

  • On a TLC plate, draw a faint starting line with a pencil about 1 cm from the bottom.

  • Spot a dilute solution of the starting material(s) on the starting line as a reference.

  • Carefully withdraw a small aliquot (a few microliters) from the reaction mixture using a capillary tube and spot it on the starting line.

  • Place the TLC plate in the developing chamber and allow the solvent front to move up the plate.

  • Once the solvent front is near the top, remove the plate and mark the solvent front with a pencil.

  • Allow the plate to dry completely.

  • Visualize the spots using an appropriate method (e.g., UV lamp, iodine chamber).[2]

  • Repeat the process at regular intervals to monitor the disappearance of the starting material and the appearance of the product.[5]

Protocol 2: General Procedure for HPLC Analysis

  • Prepare the mobile phase and prime the HPLC system.

  • Withdraw a small aliquot from the reaction mixture (e.g., 10 µL) and dilute it with a suitable solvent (e.g., mobile phase or acetonitrile) in a vial to a final volume of ~1 mL.

  • If necessary, filter the diluted sample through a syringe filter to remove any particulate matter.

  • Inject the sample into the HPLC system.

  • Run the analysis according to the established method.

  • Integrate the peaks in the resulting chromatogram to determine the relative percentages of starting materials, products, and byproducts.

Protocol 3: General Procedure for NMR Sample Preparation and Analysis

  • Withdraw a small sample (e.g., 0.1 mL) from the reaction mixture.

  • Evaporate the solvent under reduced pressure or with a stream of inert gas.

  • Dissolve the residue in a suitable deuterated solvent (e.g., 0.5-0.7 mL of DMSO-d₆ or CDCl₃).[2]

  • Transfer the solution to an NMR tube.

  • Acquire the ¹H NMR spectrum.

  • Process the spectrum (phasing, baseline correction, and integration).

  • Compare the integrals of characteristic peaks for the starting material and product to estimate the reaction conversion.

Visualizations

G cluster_0 Reaction Monitoring Workflow start Start Tetrazole Synthesis Reaction sampling Take Aliquot from Reaction Mixture start->sampling tlc TLC Analysis sampling->tlc hplc_nmr Quantitative Analysis (HPLC/NMR) tlc->hplc_nmr Reaction Progressing incomplete Continue Reaction tlc->incomplete Incomplete workup Reaction Work-up and Isolation hplc_nmr->workup Complete incomplete->sampling

Caption: A general workflow for monitoring a tetrazole synthesis reaction.

G cluster_1 Troubleshooting Stalled Reactions (TLC Analysis) start TLC shows only starting material check_temp Is the reaction temperature correct? start->check_temp check_catalyst Is the catalyst active and in the correct amount? check_temp->check_catalyst Yes increase_temp Increase Temperature check_temp->increase_temp No check_solvent Is the solvent appropriate (e.g., DMF, DMSO)? check_catalyst->check_solvent Yes add_catalyst Add More Catalyst / Use Fresh Catalyst check_catalyst->add_catalyst No check_reagents Are the reagents (e.g., azide) viable? check_solvent->check_reagents Yes change_solvent Change Solvent / Ensure Anhydrous Conditions check_solvent->change_solvent No

Caption: A decision tree for troubleshooting a stalled tetrazole synthesis.

G cluster_2 Relationship between Analytical Data and Reaction Outcome data Analytical Data (TLC, HPLC, NMR) interpretation Data Interpretation data->interpretation decision Decision Making interpretation->decision outcome1 Proceed to Work-up decision->outcome1 Complete Conversion outcome2 Modify Reaction Conditions decision->outcome2 Incomplete / Byproducts outcome3 Abandon Reaction decision->outcome3 No Reaction / Decomposition

Caption: Logical flow from analytical data to experimental decisions.

References

Technical Support Center: Managing Exothermic Tetrazole Formation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help you manage the exothermic nature of reactions involving tetrazole formation. The information is designed to address specific issues you may encounter during your experiments, with a focus on safety and reaction optimization.

Section 1: Frequently Asked Questions (FAQs)

Q1: What makes tetrazole formation reactions exothermic and potentially hazardous?

A1: The [3+2] cycloaddition reaction between a nitrile and an azide (B81097) to form a tetrazole is highly exothermic.[1] The high nitrogen content of both the azide starting material and the tetrazole product contributes to their high heats of formation, releasing a significant amount of energy during the reaction.[2] A primary hazard is the potential for a runaway reaction, where the rate of heat generation exceeds the rate of heat removal, leading to a rapid increase in temperature and pressure. This can be particularly dangerous in batch reactions where there is a significant headspace, which can lead to the accumulation of explosive hydrazoic acid (HN3).[3]

Q2: What is hydrazoic acid (HN3) and why is it a major concern in tetrazole synthesis?

A2: Hydrazoic acid is a volatile, highly toxic, and explosive compound that can be formed when azide salts, such as sodium azide, come into contact with acids.[4][5] In tetrazole synthesis, the presence of even trace amounts of Brønsted acids can lead to the formation of HN3.[3] Its accumulation in the reactor headspace presents a significant explosion risk.[4]

Q3: How can I minimize the risks associated with hydrazoic acid formation?

A3: To minimize the formation and risk of hydrazoic acid, you should:

  • Avoid acidic conditions when using sodium azide.[6]

  • Consider using reaction conditions with a controlled pH, for example, using zinc oxide in aqueous THF at pH 8 has been shown to significantly reduce HN3 in the headspace to as low as 2 ppm.[4]

  • Employ continuous flow chemistry, which minimizes the reactor headspace and the total amount of reagents at reaction temperature at any given time, thereby preventing the accumulation of explosive levels of HN3.[3]

  • Ensure proper ventilation and work in a well-functioning fume hood.

  • Have an appropriate quenching strategy in place for any residual azide.

Q4: What are the advantages of using continuous flow chemistry for tetrazole synthesis?

A4: Continuous flow chemistry offers significant safety and efficiency advantages for exothermic tetrazole synthesis:

  • Enhanced Safety: By performing the reaction in a microreactor or a coiled tube, the reaction volume is small, and the surface-area-to-volume ratio is high, allowing for excellent heat dissipation and precise temperature control. This significantly reduces the risk of runaway reactions.[7] The absence of a large headspace prevents the accumulation of explosive hydrazoic acid.[3]

  • Improved Efficiency: High temperatures can be safely used in flow reactors, leading to significantly shorter reaction times and often higher yields.[3]

  • Scalability: Flow chemistry processes can often be scaled up more easily and safely than batch processes.

Q5: What should I do if I suspect a runaway reaction is occurring?

A5: If you suspect a runaway reaction (e.g., a rapid, uncontrolled increase in temperature and pressure), prioritize your safety above all else. Immediately alert others in the lab, activate any emergency shutdown procedures for your equipment, and evacuate the area. Do not attempt to quench a large-scale runaway reaction yourself. Follow your institution's emergency protocols.

Section 2: Troubleshooting Guides

Issue 1: The reaction is too exothermic and difficult to control.

Possible Cause Troubleshooting Step
High reactant concentration. Reduce the concentration of the nitrile and/or sodium azide.
Inadequate cooling. Ensure your cooling bath is at the correct temperature and has sufficient volume. For larger scale reactions, consider using a more efficient cooling system like a cryostat.
Rapid addition of reagents. Add the azide source slowly and in a controlled manner to manage the rate of heat generation.
Batch reaction setup. Transition to a continuous flow setup for superior heat management and safety.[7]

Issue 2: Low or no conversion to the tetrazole product.

Possible Cause Troubleshooting Step
Insufficient reaction temperature or time. Gradually increase the reaction temperature while carefully monitoring for exotherms. Increase the reaction time.
Inactivated catalyst. If using a catalyst, ensure it is active and not poisoned by impurities.
Poor solubility of reagents. Choose a solvent system in which both the nitrile and the azide source are sufficiently soluble.
Moisture sensitivity. While some protocols tolerate water, others may be sensitive to moisture. Ensure you are using anhydrous conditions if required by your specific protocol.

Issue 3: Formation of a significant amount of carboxamide or carboxylic acid side product.

Possible Cause Troubleshooting Step
Nitrile hydrolysis. This is a common side reaction, especially in the presence of water with acidic or basic conditions.[8] Optimize the reaction pH to favor tetrazole formation over hydrolysis.
Presence of water with certain Lewis acids. Some Lewis acids, like zinc salts, can promote the hydration of the nitrile to a carboxamide in the presence of water.[9] Consider using a different catalyst or ensuring anhydrous conditions.

Section 3: Quantitative Data

Table 1: Thermal Properties of Selected Tetrazole Formation Reactions and Related Compounds

Reaction/CompoundParameterValueReference
Azide-Nitrile Cycloaddition (general)NatureStrongly Exothermic[1]
Tin-based catalyzed azide-nitrile cycloadditionActivation Energy32.8 kcal/mol[10]
Organocatalyzed azide-nitrile cycloadditionActivation Energy29.4 kcal/mol[10]
4-amino-1,2,5-oxadiazol-3-yl(1H-tetrazol-5-yl)methanone oximeDecomposition Temperature265 °C[11]
Energetic salts of the above oximeDecomposition Temperature204–275 °C[11]
MeHAT_DNOnset Decomposition Temperature201 ± 10 °C[12]
MeDAT_DNOnset Decomposition Temperature303 ± 7 °C[12]

Section 4: Experimental Protocols

Protocol 1: Safe and Efficient Tetrazole Synthesis in a Continuous Flow Microreactor

This protocol is adapted from Palde, P. B., & Jamison, T. F. (2011). Safe and efficient tetrazole synthesis in a continuous-flow microreactor. Angewandte Chemie International Edition, 50(15), 3525-3528.[3]

Materials:

  • Nitrile substrate (1.0 equiv)

  • Sodium azide (NaN₃) (1.05 equiv)

  • N-Methyl-2-pyrrolidone (NMP)

  • Water

  • Sodium nitrite (B80452) (NaNO₂) solution (20% in H₂O) for quenching

  • Sulfuric acid (H₂SO₄) solution (20% in H₂O) for quenching

Equipment:

  • Syringe pump

  • High-pressure stainless steel syringe

  • Tubular coiled reactor (e.g., PFA tubing)

  • Oil bath or other heating source

  • Back pressure regulator

  • Explosion shield

Procedure:

  • Reagent Preparation: Prepare a stock solution by dissolving sodium azide (1.05 equiv) in water and adding this to a solution of the nitrile substrate (1.0 equiv) in NMP. A typical ratio is 9:1 NMP:H₂O.

  • System Setup:

    • Load the reagent solution into a high-pressure stainless steel syringe and place it on the syringe pump.

    • Assemble the continuous flow reactor by connecting the syringe to the coiled tubular reactor. The reactor coil is immersed in an oil bath for heating.

    • Install a back-pressure regulator at the outlet of the reactor.

    • Crucially, perform the entire operation behind an explosion shield for personal safety.

  • Reaction Execution:

    • Set the oil bath to the desired reaction temperature (e.g., 190 °C).

    • Pump the reagent solution through the reactor at a flow rate that provides the desired residence time (e.g., a flow rate of 6 µL/min for a 120 µL reactor volume gives a 20-minute residence time).

  • In-line Quenching (for unreacted azide):

    • For substrates where unreacted sodium azide is expected, introduce streams of 20% aqueous sodium nitrite and 20% aqueous sulfuric acid into the post-reaction stream using a T-mixer. This will quench any residual azide.[3]

  • Work-up:

    • Collect the reaction output after the system has reached a steady state.

    • The product can then be isolated using standard extraction and purification techniques.

Protocol 2: Quenching of Excess Sodium Azide

This protocol is a general guideline for quenching residual sodium azide in a reaction mixture.

Materials:

  • Reaction mixture containing sodium azide

  • Sodium nitrite (NaNO₂) solution (20% aqueous)

  • Sulfuric acid (H₂SO₄) solution (20% aqueous) or Hydrochloric acid (HCl)

  • Starch-iodide paper

Procedure:

  • Safety First: Perform this procedure in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Cool the Reaction: Cool the reaction mixture in an ice bath to control the exotherm of the quenching reaction.

  • Add Sodium Nitrite: Slowly add a 20% aqueous solution of sodium nitrite to the stirred reaction mixture. A common recommendation is to use about 1.5 g of sodium nitrite for every 1 g of sodium azide to be quenched.[13]

  • Acidify Slowly: While vigorously stirring, slowly add a 20% aqueous solution of sulfuric acid or other suitable acid. Caution: The order of addition is critical. Adding acid before the nitrite solution can generate highly toxic and explosive hydrazoic acid (HN3). [13] The addition of acid will generate nitrous acid in situ, which then reacts with the azide. You will observe gas evolution (nitrogen and nitric oxide).

  • Test for Completion: Continue adding acid until the gas evolution ceases and the solution is acidic (test with litmus (B1172312) paper). To confirm that all the azide has been quenched, test the solution with starch-iodide paper. A blue color indicates the presence of excess nitrous acid, signifying that the quenching is complete.[14]

  • Disposal: Neutralize the quenched solution to a pH between 6 and 9 before disposing of it as aqueous waste, following your institution's guidelines.[13]

Section 5: Visualizations

Exothermic_Reaction_Management Workflow for Managing Exothermic Tetrazole Reactions cluster_prep Preparation & Setup cluster_reaction Reaction cluster_workup Work-up & Quenching cluster_safety Safety Checks Reagent_Prep Prepare Reagent Solution (Nitrile, NaN3, Solvent) Flow_Setup Assemble Continuous Flow Reactor Reagent_Prep->Flow_Setup Safety_Shield Place Behind Explosion Shield Flow_Setup->Safety_Shield Start_Pump Start Syringe Pump Safety_Shield->Start_Pump Heat_Reactor Heat Reactor to Target Temperature Start_Pump->Heat_Reactor Monitor Monitor Temperature & Pressure Heat_Reactor->Monitor Temp_Control Temperature Stable? Heat_Reactor->Temp_Control Quench_Azide In-line Quenching (NaNO2, H2SO4) Monitor->Quench_Azide Pressure_Control Pressure Stable? Monitor->Pressure_Control Collect_Product Collect Product Stream Quench_Azide->Collect_Product Isolate_Purify Isolate & Purify Tetrazole Collect_Product->Isolate_Purify Temp_Control->Monitor Yes Emergency_Stop EMERGENCY STOP Temp_Control->Emergency_Stop No Pressure_Control->Quench_Azide Yes Pressure_Control->Emergency_Stop No

Caption: Workflow for Managing Exothermic Tetrazole Reactions in Continuous Flow.

Troubleshooting_Low_Conversion Troubleshooting Workflow for Low Conversion in Tetrazole Synthesis Start Low or No Conversion Observed Check_Temp_Time Check Reaction Temperature & Time Start->Check_Temp_Time Increase_Temp_Time Increase Temperature and/or Time Check_Temp_Time->Increase_Temp_Time Inadequate Check_Catalyst Check Catalyst Activity Check_Temp_Time->Check_Catalyst Adequate Success Improved Conversion Increase_Temp_Time->Success Replace_Catalyst Use Fresh/Different Catalyst Check_Catalyst->Replace_Catalyst Suspect Check_Solubility Check Reagent Solubility Check_Catalyst->Check_Solubility OK Replace_Catalyst->Success Change_Solvent Change Solvent System Check_Solubility->Change_Solvent Poor Check_Side_Products Analyze for Side Products (e.g., Amide) Check_Solubility->Check_Side_Products Good Change_Solvent->Success Optimize_pH Optimize pH to Avoid Nitrile Hydrolysis Check_Side_Products->Optimize_pH Amide Detected Check_Side_Products->Success No Major Side Products (Re-evaluate initial conditions) Optimize_pH->Success

References

Validation & Comparative

A Comparative Cytotoxicity Analysis: 5-Mercapto-1-methyltetrazole vs. 3-mercapto-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of the cytotoxic properties of 5-Mercapto-1-methyltetrazole and 3-mercapto-1,2,4-triazole. The information is collated from multiple studies to assist researchers, scientists, and drug development professionals in evaluating these heterocyclic compounds. While extensive research has focused on the anticancer potential of 1,2,4-triazole (B32235) derivatives, data on the specific cytotoxicity of this compound is less prevalent in publicly accessible literature. This guide summarizes the available experimental data and outlines the common methodologies used for cytotoxicity assessment.

Comparative Cytotoxicity Data
CompoundClassSpecific DerivativeCancer Cell LineIC₅₀ (µM)Reference
3-mercapto-1,2,4-triazole Derivatives TriazoleDerivative with 3,4,5-trimethoxy moietySKOV3 (Ovarian Cancer)3.02[1][2][3]
Derivative with 3,4,5-trimethoxy moietyA549 (Lung Cancer)Active (Value not specified)[1][2][3]
Derivative with 3,4,5-trimethoxy moietyMCF7 (Breast Cancer)Active (Value not specified)[1][2][3]
N-(5-mercapto-4H-1,2,4-triazol-3-yl)-2-(4-chlorophenyl)acetamide (3c)HeLa (Cervical Cancer)3.2 ± 0.6[1][4]
Other derivativesVarious (Lung, Breast, Ovarian)3.02 to 15.37[2][3]
This compound TetrazoleNot ApplicableNot ApplicableNo in-vitro IC₅₀ data available
General Toxicity ProfileCauses skin and serious eye irritation. May cause respiratory irritation. Harmful if swallowed, in contact with skin, or if inhaled.[5][6]

Experimental Protocols

The evaluation of cytotoxic activity for the 3-mercapto-1,2,4-triazole compounds cited in this guide predominantly utilized the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reduction assay, a standard colorimetric method for assessing cell viability.

MTT Assay Protocol for Cytotoxicity Screening
  • Cell Culture and Seeding:

    • Human cancer cell lines (e.g., A549, MCF7, SKOV3) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

    • Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

    • For the assay, cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment:

    • A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO).

    • Serial dilutions of the compound are made to achieve a range of final concentrations.

    • The culture medium is replaced with fresh medium containing the various concentrations of the test compound. A vehicle control (medium with solvent) is also included.

  • Incubation:

    • The treated plates are incubated for a defined period, typically ranging from 24 to 72 hours, to allow the compound to exert its effect.

  • MTT Incubation:

    • Following the treatment period, an MTT solution (typically 5 mg/mL in phosphate-buffered saline) is added to each well.[1]

    • The plates are incubated for an additional 4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan (B1609692) crystals.[1]

  • Formazan Solubilization and Data Acquisition:

    • The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.

    • The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

  • Data Analysis:

    • Cell viability is calculated as the ratio of the absorbance of treated cells to that of the untreated control cells.

    • The IC₅₀ value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizations

Experimental Workflow and Signaling Pathway

The following diagrams illustrate the general workflow for assessing cytotoxicity and a potential signaling pathway implicated in the cytotoxic effects of 1,2,4-triazole derivatives.

G cluster_workflow Experimental Workflow for Cytotoxicity Assessment A 1. Cell Seeding (96-well plates) B 2. Compound Treatment (Varying concentrations) A->B C 3. Incubation (e.g., 24, 48, 72 hours) B->C D 4. MTT Assay (Addition of MTT reagent) C->D E 5. Data Acquisition (Measure Absorbance) D->E F 6. Data Analysis (Calculate IC50 values) E->F G cluster_pathway Hypothesized Signaling Pathway for Triazole-Induced Apoptosis Compound 3-Mercapto-1,2,4-Triazole Derivative PI3K PI3K Inhibition Compound->PI3K G2M G2/M Phase Cell Cycle Arrest Compound->G2M ROS Reactive Oxygen Species (ROS) Generation Compound->ROS Apoptosis Apoptosis PI3K->Apoptosis contributes to G2M->Apoptosis contributes to Mito Mitochondrial Membrane Potential Reduction ROS->Mito Caspase Caspase-3 Activation Mito->Caspase Caspase->Apoptosis

References

Spectroscopic characterization (IR, NMR) of 1-methyl-2H-tetrazole-5-thione

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Spectroscopic Guide to 1-Methyl-2H-tetrazole-5-thione

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of 1-methyl-2H-tetrazole-5-thione, a crucial heterocyclic compound frequently utilized as an intermediate in the synthesis of pharmaceuticals, notably cephalosporin (B10832234) antibiotics. Due to tautomerism, this compound can exist in both the thione and thiol forms. Experimental evidence suggests that the thione form, specifically 1-methyl-1,4-dihydro-5H-tetrazole-5-thione, is the predominant tautomer in the solid state and in an argon matrix.[1] This guide will present the available spectroscopic data for this thione form and compare it with its thiol tautomer, 1-methyl-1H-tetrazole-5-thiol, and other related tetrazole derivatives to aid in its characterization.

Tautomerism of 1-Methyl-tetrazole-5-thione

The potential for tautomerism between the thione and thiol forms is a critical consideration in the spectroscopic analysis of this molecule. The equilibrium between these forms can be influenced by factors such as solvent, temperature, and physical state.

tautomerism cluster_thione Thione Form cluster_thiol Thiol Form thione 1-Methyl-2H-tetrazole-5-thione thiol 1-Methyl-1H-tetrazole-5-thiol thione->thiol Tautomerization img_thione img_thiol

Caption: Tautomeric equilibrium between 1-methyl-2H-tetrazole-5-thione and 1-methyl-1H-tetrazole-5-thiol.

Infrared (IR) Spectroscopy

The FT-IR spectrum is particularly useful for distinguishing between the thione and thiol tautomers. The thione form is characterized by a prominent C=S stretching vibration and an N-H stretch, whereas the thiol form would exhibit an S-H stretching band. A study combining matrix-isolation infrared spectroscopy and DFT calculations concluded that the 1-methyl-1,4-dihydro-5H-tetrazole-5-thione is the most stable tautomer.[1]

Table 1: Comparative FT-IR Data (cm⁻¹)

Functional Group1-Methyl-1,4-dihydro-5H-tetrazole-5-thione[1]5-(Benzylthio)-1H-tetrazole[2]1-Substituted Tetrazoline-5-thiones (General)[3]
N-H Stretch ~348513.40-11.50 (in NMR)3130 - 3080
C-H Stretch (Methyl) Not specifiedNot specifiedNot specified
N=N Stretch 1380.5 - 1362.61634Not specified
N-H Bend ~1490Not specifiedNot specified
C=S Stretch Not explicitly assigned, but contributes to bands in the lower frequency region.Not applicableBands III & IV involve C-S stretching
C-N Stretch Not specifiedNot specifiedBands II & III involve C-N stretching

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy

The key differentiator in the ¹H NMR spectrum would be the presence of either an N-H proton signal (for the thione) or an S-H proton signal (for the thiol), though these can be broad and sometimes difficult to observe. The chemical shift of the N-methyl group is also diagnostic.

Table 2: Comparative ¹H NMR Data (δ, ppm)

Proton Assignment(1R,4S,5S)-5-((3-hydroxypropyl)amino)-4-((1-methyl-1H-tetrazol-5-yl)thio)cyclopent-2-en-1-ol (in D₂O)[4]1-Phenyl-tetrazoline-5-thione (in CDCl₃)[3]5-(Benzylthio)-1H-tetrazole (in CDCl₃)[2]
N-CH₃ 3.96 (s)Not applicableNot applicable
N-H / S-H Not observed in D₂ONot specified13.40-11.50 (s)
Aromatic/Ring Protons 5.95-5.90 (m, cyclopentene)7.7 (m, phenyl)7.49-7.35 (m, phenyl)
¹³C NMR Spectroscopy

In ¹³C NMR, the most significant difference between the tautomers is the chemical shift of the carbon at position 5. For the thione form, this carbon (C=S) is expected to be significantly deshielded and appear at a higher chemical shift compared to the C-S carbon in the thiol form.

Table 3: Comparative ¹³C NMR Data (δ, ppm)

Carbon Assignment(1R,4S,5S)-5-((3-hydroxypropyl)amino)-4-((1-methyl-1H-tetrazol-5-yl)thio)cyclopent-2-en-1-ol (in D₂O)[4]1,5-Disubstituted Tetrazoles (General)
C-5 (Thiol/Thione) 153.32151-167
N-CH₃ 33.87Not specified

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented.

Fourier Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: For solid samples, the KBr pellet method is commonly employed. A small amount of the sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk.

  • Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer.

  • Analysis: The spectrum is typically recorded over a range of 4000-400 cm⁻¹. The resulting spectrum of absorbance or transmittance versus wavenumber is analyzed to identify characteristic functional group vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is often added.

  • Data Acquisition: The NMR tube is placed into the spectrometer. For ¹H NMR, a spectrometer operating at 300-500 MHz is common. For ¹³C NMR, a frequency of 75-125 MHz is typically used.

  • Analysis: The acquired free induction decay (FID) is Fourier-transformed to produce the NMR spectrum. Chemical shifts (δ) are reported in parts per million (ppm) relative to the reference standard.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_ftir FTIR Analysis cluster_nmr NMR Analysis Sample 1-Methyl-2H-tetrazole-5-thione FTIR_Prep Prepare KBr Pellet Sample->FTIR_Prep NMR_Prep Dissolve in Deuterated Solvent (e.g., DMSO-d6) Sample->NMR_Prep FTIR_Acquire Acquire IR Spectrum (4000-400 cm⁻¹) FTIR_Prep->FTIR_Acquire FTIR_Data Vibrational Frequencies (cm⁻¹) FTIR_Acquire->FTIR_Data Data_Analysis Data Analysis & Comparison FTIR_Data->Data_Analysis NMR_Acquire Acquire ¹H and ¹³C Spectra NMR_Prep->NMR_Acquire NMR_Data Chemical Shifts (ppm) NMR_Acquire->NMR_Data NMR_Data->Data_Analysis

References

A Comparative Guide to HPLC and GC-MS Methods for Purity Validation of 5-Mercapto-1-methyltetrazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical intermediates like 5-Mercapto-1-methyltetrazole (5-MMT) is a critical step in the development of safe and effective drugs. This guide provides an objective comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity validation of 5-MMT, supported by established analytical principles.

This compound is a heterocyclic thiol derivative used in the synthesis of various pharmaceuticals.[1] Its purity can impact the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Therefore, robust analytical methods are required to detect and quantify any impurities.

High-Performance Liquid Chromatography (HPLC): The Versatile Workhorse

HPLC is a cornerstone of pharmaceutical analysis, valued for its wide applicability to various compounds, including those that are non-volatile or thermally unstable.[2][3] This makes it particularly suitable for the analysis of many APIs and their intermediates.[4]

Experimental Protocol for HPLC Analysis

A typical reversed-phase HPLC method for the analysis of this compound can be established as follows.[5]

  • Sample Preparation: A stock solution of this compound is prepared in a suitable solvent, such as a mixture of the mobile phase. Working standards are then prepared by serial dilution of the stock solution.[2]

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly employed.[2]

    • Mobile Phase: A simple isocratic mobile phase can be used, consisting of acetonitrile (B52724) (MeCN) and water with an acid modifier like phosphoric acid. For mass spectrometry compatibility, formic acid can be substituted for phosphoric acid.[5]

    • Flow Rate: A standard flow rate of 1.0 mL/min is often effective.[2]

    • Detection: UV detection at a wavelength where this compound exhibits significant absorbance is a common choice.[2]

    • Injection Volume: A typical injection volume is 20 µL.[2]

HPLCDiagram cluster_hplc HPLC Experimental Workflow SamplePrep Sample Preparation (Dissolution & Dilution) Injection Injection into HPLC System SamplePrep->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection Separation->Detection DataAnalysis Data Analysis (Purity Calculation) Detection->DataAnalysis

Caption: A typical experimental workflow for HPLC analysis.

Gas Chromatography-Mass Spectrometry (GC-MS): The Specialist for Volatiles

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the identification power of mass spectrometry.[3] It is best suited for the analysis of volatile and thermally stable compounds.[3][6] For non-volatile compounds like 5-MMT, a derivatization step is often necessary to increase their volatility.

Experimental Protocol for GC-MS Analysis

A representative GC-MS method for the analysis of this compound would involve the following steps:

  • Sample Preparation and Derivatization: The 5-MMT sample is dissolved in a suitable solvent. A derivatizing agent (e.g., a silylating agent) is then added to the solution, which is heated to facilitate the reaction and make the analyte more volatile.

  • Chromatographic and Mass Spectrometric Conditions:

    • Column: A capillary column with a non-polar stationary phase is typically used.

    • Carrier Gas: Helium is a common carrier gas.

    • Injection Mode: Splitless injection is often used for trace analysis.

    • Temperature Program: A temperature gradient is employed to ensure the separation of the derivatized analyte from any impurities.

    • Ion Source Temperature: A typical ion source temperature is around 230°C.[2]

    • Transfer Line Temperature: A transfer line temperature of approximately 280°C is common.[2]

    • Ionization Mode: Electron Ionization (EI) is frequently used.

GCMSDiagram cluster_gcms GC-MS Experimental Workflow SamplePrep Sample Preparation (Dissolution) Derivatization Derivatization (e.g., Silylation) SamplePrep->Derivatization Injection Injection into GC-MS System Derivatization->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection DataAnalysis Data Analysis (Impurity Identification) Detection->DataAnalysis

Caption: A typical experimental workflow for GC-MS analysis.

Data Presentation: A Head-to-Head Comparison

The choice between HPLC and GC-MS for the purity validation of this compound depends on the specific analytical needs. The following table summarizes the key performance characteristics of each technique.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Analyte Suitability Wide range of compounds, including non-volatile and thermally labile substances.[2][3]Primarily for volatile and thermally stable compounds; derivatization may be required for others.[3][7]
Sample Preparation Generally simpler, often involving dissolution and filtration.[4]Can be more complex, potentially requiring a derivatization step.
Sensitivity Good, typically in the µg/mL to ng/mL range.[2]Excellent, often in the ng/mL to pg/mL range, especially in Selected Ion Monitoring (SIM) mode.[2][7]
Selectivity Good, based on retention time and detector response.[7]Very high, based on both retention time and the unique mass spectrum of each compound.[7]
Impurity Identification Tentative identification based on retention time comparison with standards.Definitive identification is possible through mass spectral library matching.[4]
Quantitative Accuracy Excellent, considered the gold standard for quantitative analysis of APIs.[4]Good, but may require the use of internal standards for optimal accuracy.
Cost and Complexity Lower initial and operational costs, and generally less complex to operate.[6][7]Higher initial and operational costs, and can be more complex to operate and maintain.[7]

Logical Framework for Method Selection

The decision to use HPLC or GC-MS for the purity validation of 5-MMT should be based on the specific goals of the analysis.

MethodSelection cluster_selection Method Selection Logic Start Purity Validation of This compound Goal What is the primary analytical goal? Start->Goal RoutineQC Routine Quality Control and Quantification Goal->RoutineQC Quantification ImpurityID Unknown Impurity Identification Goal->ImpurityID Identification UseHPLC HPLC is the preferred method RoutineQC->UseHPLC UseGCMS GC-MS is the ideal choice ImpurityID->UseGCMS

Caption: Decision tree for selecting the appropriate analytical method.

References

Navigating Coagulation Risks: A Comparative Analysis of Cephalosporins With and Without the N-methyl-thiotetrazole (NMTT) Side Chain

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the mechanisms, clinical evidence, and experimental evaluation of cephalosporin-induced coagulopathies, providing essential guidance for researchers and drug development professionals.

The administration of certain cephalosporin (B10832234) antibiotics has been linked to an increased risk of coagulation disorders, a critical consideration in patient care and drug development. This guide provides a comprehensive comparison of cephalosporins containing the N-methyl-thiotetrazole (NMTT) side chain—a structural feature implicated in these adverse effects—and those without it. By presenting key experimental data, detailed methodologies, and mechanistic pathways, this document aims to equip researchers and scientists with the knowledge to navigate the complexities of cephalosporin-associated coagulopathies.

The NMTT Side Chain: A Focal Point for Coagulation Concerns

The primary mechanism underlying the coagulopathy associated with NMTT-containing cephalosporins is the inhibition of vitamin K epoxide reductase.[1][2][3] This enzyme is crucial for the vitamin K cycle, a metabolic pathway essential for the gamma-carboxylation of several clotting factors, including prothrombin (Factor II), Factor VII, Factor IX, and Factor X. Inhibition of this enzyme leads to a deficiency in functional, carboxylated vitamin K-dependent clotting factors, resulting in hypoprothrombinemia and a prolonged prothrombin time (PT).[4][5]

Cephalosporins lacking the NMTT side chain are generally considered to have a lower risk of inducing coagulation disorders through this mechanism.[2][3] However, other factors, such as the destruction of vitamin K-producing gut microbiota, can also contribute to coagulopathy with broad-spectrum antibiotic use, irrespective of the NMTT side chain.[4][6]

Comparative Efficacy and Coagulation Profile: A Data-Driven Overview

Clinical and preclinical studies have consistently demonstrated a higher incidence of coagulation abnormalities with NMTT-containing cephalosporins compared to their non-NMTT counterparts. A meta-analysis of several studies revealed a significant association between NMTT-cephalosporins and both hypoprothrombinemia and PT prolongation.[5][7][8]

Cephalosporin ClassExamples with NMTT Side ChainExamples without NMTT Side ChainAssociated Risk of Hypoprothrombinemia & PT Prolongation
Second Generation Cefamandole, Cefotetan, CefmetazoleCefuroxime, CefoxitinSignificantly higher with NMTT-containing agents[5][7]
Third Generation Cefoperazone (B1668861), Moxalactam (Latamoxef)Ceftriaxone, Cefotaxime, CeftazidimeSignificantly higher with NMTT-containing agents[5][7][9]

Note: While a statistically significant association with hypoprothrombinemia and PT prolongation has been established for NMTT-cephalosporins, a direct causal link to an increased risk of clinically significant bleeding events is less consistent across all studies.[7][8][9] Patient-specific factors such as poor nutritional status, renal impairment, and concomitant use of other anticoagulants can significantly increase the risk of bleeding.[5][6]

Experimental Protocols for Assessing Coagulation Disorders

To evaluate the effects of cephalosporins on coagulation, several key in vitro and in vivo experiments are employed.

Prothrombin Time (PT) Assay

The PT test evaluates the extrinsic and common pathways of coagulation.

  • Principle: Tissue factor (thromboplastin) and calcium are added to citrated plasma, and the time taken for clot formation is measured. A prolonged PT indicates a deficiency in factors II, V, VII, X, or fibrinogen.

  • Methodology:

    • Sample Preparation: Collect whole blood into a tube containing 0.109M sodium citrate (B86180) anticoagulant (9 parts blood to 1 part anticoagulant). Centrifuge at 2500xg for 15 minutes to obtain platelet-poor plasma.

    • Reagent Preparation: Reconstitute the PT reagent (containing tissue factor and calcium) according to the manufacturer's instructions and pre-warm to 37°C.

    • Assay Procedure:

      • Pipette 100 µL of the test plasma (from a subject treated with the cephalosporin) or control plasma into a test tube and incubate at 37°C for 3 minutes.

      • Add 200 µL of the pre-warmed PT reagent to the test tube and simultaneously start a stopwatch.

      • Record the time in seconds for the formation of a fibrin (B1330869) clot. This can be done manually by tilting the tube or using an automated coagulometer.[10]

    • Data Analysis: Compare the PT of the test group to the control group. Results are often expressed as the International Normalized Ratio (INR) for clinical monitoring.

Activated Partial Thromboplastin (B12709170) Time (aPTT) Assay

The aPTT test assesses the intrinsic and common pathways of coagulation.

  • Principle: An activator of the contact pathway (e.g., silica, kaolin) and phospholipids (B1166683) are added to citrated plasma, followed by calcium. The time to clot formation is measured. A prolonged aPTT can indicate a deficiency in factors VIII, IX, XI, XII, as well as factors in the common pathway.

  • Methodology:

    • Sample Preparation: Prepare platelet-poor plasma as described for the PT assay.

    • Reagent Preparation: Reconstitute the aPTT reagent (containing a contact activator and phospholipids) and calcium chloride (CaCl2) solution according to the manufacturer's instructions. Pre-warm reagents to 37°C.

    • Assay Procedure:

      • Pipette 50 µL of the test or control plasma into a test tube.

      • Add 50 µL of the aPTT reagent and incubate the mixture at 37°C for a specified time (typically 3-5 minutes) to allow for optimal activation of the contact factors.[11]

      • Add 50 µL of pre-warmed CaCl2 solution to the tube and start a stopwatch.

      • Record the time in seconds for clot formation.[11]

    • Data Analysis: Compare the aPTT of the test group to the control group.

Vitamin K Epoxide Reductase (VKOR) Activity Assay

This assay directly measures the inhibitory effect of a compound on the key enzyme in the vitamin K cycle.

  • Principle: The assay measures the conversion of vitamin K epoxide to vitamin K. This is often done using cell lines expressing VKOR or with purified enzyme. The level of inhibition by the test compound (e.g., an NMTT-containing cephalosporin) is determined by comparing the enzyme activity in the presence and absence of the compound.

  • Methodology (Cell-based ELISA):

    • Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293T) and transfect with a vector expressing the human VKOR enzyme.

    • Compound Treatment: Treat the transfected cells with varying concentrations of the cephalosporin being tested.

    • Enzyme Activity Measurement: Lyse the cells and measure the VKOR activity using an ELISA-based method that detects the product of the enzyme reaction.[12]

    • Data Analysis: Calculate the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) to quantify the inhibitory potency of the cephalosporin.[12]

Visualizing the Mechanisms and Workflows

To better understand the underlying biological processes and experimental designs, the following diagrams illustrate the key pathways and workflows.

NMTT-Induced Coagulopathy cluster_0 Vitamin K Cycle cluster_1 Coagulation Cascade Vitamin K (Quinone) Vitamin K (Quinone) Vitamin K (Hydroquinone) Vitamin K (Hydroquinone) Vitamin K (Quinone)->Vitamin K (Hydroquinone) VKOR Vitamin K Epoxide Vitamin K Epoxide Vitamin K (Hydroquinone)->Vitamin K Epoxide γ-Glutamyl Carboxylase Inactive Clotting Factors\n(II, VII, IX, X) Inactive Clotting Factors (II, VII, IX, X) Vitamin K Epoxide->Vitamin K (Quinone) VKOR Active Clotting Factors Active Clotting Factors Inactive Clotting Factors\n(II, VII, IX, X)->Active Clotting Factors Carboxylation Thrombin Generation Thrombin Generation Active Clotting Factors->Thrombin Generation Fibrin Clot Fibrin Clot Thrombin Generation->Fibrin Clot NMTT-Cephalosporin NMTT-Cephalosporin VKOR VKOR NMTT-Cephalosporin->VKOR Inhibition

Caption: Mechanism of NMTT-induced coagulopathy.

Experimental Workflow Start Start Animal Model or Cell Culture Animal Model or Cell Culture Start->Animal Model or Cell Culture Administer Cephalosporin\n(NMTT vs. Non-NMTT) Administer Cephalosporin (NMTT vs. Non-NMTT) Animal Model or Cell Culture->Administer Cephalosporin\n(NMTT vs. Non-NMTT) Collect Blood Samples Collect Blood Samples Administer Cephalosporin\n(NMTT vs. Non-NMTT)->Collect Blood Samples Prepare Platelet-Poor Plasma Prepare Platelet-Poor Plasma Collect Blood Samples->Prepare Platelet-Poor Plasma Coagulation Assays Coagulation Assays Prepare Platelet-Poor Plasma->Coagulation Assays PT Assay PT Assay Coagulation Assays->PT Assay aPTT Assay aPTT Assay Coagulation Assays->aPTT Assay VKOR Activity Assay VKOR Activity Assay Coagulation Assays->VKOR Activity Assay Data Analysis & Comparison Data Analysis & Comparison PT Assay->Data Analysis & Comparison aPTT Assay->Data Analysis & Comparison VKOR Activity Assay->Data Analysis & Comparison End End Data Analysis & Comparison->End

Caption: Experimental workflow for comparative analysis.

Conclusion

The presence of the NMTT side chain in certain cephalosporins is a significant determinant of their potential to induce coagulation disorders. The primary mechanism involves the inhibition of vitamin K epoxide reductase, leading to a deficiency of functional vitamin K-dependent clotting factors. While cephalosporins lacking this side chain present a lower risk, it is crucial for researchers and drug development professionals to remain vigilant and employ rigorous experimental evaluation to characterize the coagulation profile of any new cephalosporin candidate. The data and protocols outlined in this guide provide a foundational framework for conducting such comparative studies, ultimately contributing to the development of safer and more effective antibiotic therapies.

References

Bioisosteric properties of the tetrazole ring compared to a carboxylic acid group

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Tetrazole and Carboxylic Acid Bioisosteres in Drug Design

In medicinal chemistry, the strategic substitution of a functional group with another that has similar physical or chemical properties—a practice known as bioisosteric replacement—is a fundamental tool for optimizing drug candidates. One of the most successful and widely employed examples of this strategy is the replacement of a carboxylic acid group with a 5-substituted tetrazole ring. This guide provides an objective comparison of these two critical acidic functional groups, supported by experimental data, to inform rational drug design for researchers, scientists, and drug development professionals.

Physicochemical Properties: A Head-to-Head Comparison

While both the carboxylic acid and tetrazole groups act as proton donors and can engage in similar biological interactions, they possess subtle yet significant differences in their physicochemical profiles that can profoundly impact a drug's absorption, distribution, metabolism, and excretion (ADME) properties.[1]

PropertyCarboxylic Acid5-Substituted TetrazoleKey Implications for Drug Design
Acidity (pKa) ~4.0 - 5.0[1]~4.5 - 5.1[1]The similar pKa values ensure that both groups are predominantly ionized at physiological pH (~7.4), allowing the tetrazole to effectively mimic the carboxylate's ability to form crucial ionic interactions with biological targets.[1]
Lipophilicity (logP/logD) LowerHigherThe tetrazolate anion is significantly more lipophilic (up to 10-fold) than the corresponding carboxylate.[1] This can enhance membrane permeability and oral absorption.[1]
Size & Shape Planar groupPlanar, five-membered aromatic ring; slightly larger than a carboxylic acid.[1][2]The increased size of the tetrazole ring may require adjustments in the target's binding pocket to be accommodated.[1][2] The negative charge on the tetrazole is delocalized over a larger, more polarizable aromatic system compared to the carboxylate anion.[1]
Hydrogen Bonding Acts as both H-bond donor and acceptor.Acts as H-bond donor and has multiple nitrogen atoms as acceptor sites.The hydrogen bonding environments are very similar, though the interactions around the tetrazole ring extend further from the core of the molecule.[2]
Permeability Can be limited due to charge.[1]Often lower than expected despite higher lipophilicity, potentially due to a larger desolvation penalty.[1][3]The trade-off between increased lipophilicity and a higher desolvation energy must be carefully considered during the design phase.[1][4]

Pharmacokinetic and Metabolic Stability

A primary motivation for replacing a carboxylic acid with a tetrazole is to improve metabolic stability and overall pharmacokinetic properties.[1][5]

PropertyCarboxylic Acid5-Substituted TetrazoleKey Implications for Drug Design
Metabolic Stability Susceptible to Phase II metabolism, particularly glucuronidation, which can form reactive acyl glucuronides implicated in toxicity.[6] Also prone to amino acid conjugation and β-oxidation.[1]Generally resistant to the metabolic pathways that affect carboxylic acids.[5][7] Can undergo N-glucuronidation, but these adducts are chemically stable and not associated with the same toxicity concerns.[1][6]The enhanced metabolic stability of tetrazoles often leads to a longer half-life, reduced clearance, and improved in vivo efficacy.[1][8]
Oral Bioavailability (%F) Can be variable and is often lower.Often significantly higher due to improved metabolic stability and absorption characteristics.[8][9]The tetrazole isostere in losartan (B1675146), an angiotensin II receptor antagonist, was found to be effective after oral administration, unlike its carboxylic acid precursor.[1][9]

Biological Activity and Target Interactions

The ability of the 5-substituted tetrazole to effectively mimic the carboxylic acid is fundamental to its success as a bioisostere. The similar acidity and planar structure allow it to engage in comparable ionic and hydrogen bonding interactions with target proteins.[1][10]

A classic example is the development of Angiotensin II Receptor Blockers (ARBs) for treating hypertension.[1] In drugs like losartan, the tetrazole moiety is crucial for high-affinity binding to the AT1 receptor, effectively blocking the actions of Angiotensin II and leading to a reduction in blood pressure.[1][9] Modeling studies have indicated that the tetrazole moiety of losartan occupies the same space within the AT1 receptor as the carboxylic acid terminus of the natural ligand, angiotensin II.[9]

Visualizing Bioisosteric Replacement and a Key Signaling Pathway

The following diagrams illustrate the concept of bioisosteric replacement and its application in a critical signaling pathway.

cluster_0 Bioisosteric Replacement cluster_1 Drug Properties Carboxylic_Acid Carboxylic Acid - COOH - pKa: ~4-5 - Less Lipophilic - Metabolically Labile Tetrazole 5-Substituted Tetrazole - CN4H - pKa: ~4.5-5.1 - More Lipophilic - Metabolically Stable Carboxylic_Acid->Tetrazole Improves Pharmacokinetics Biological_Activity Maintains Biological Activity Tetrazole->Biological_Activity Improved_ADME Improves ADME Properties Tetrazole->Improved_ADME

Caption: Bioisosteric replacement of a carboxylic acid with a tetrazole.

G Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin (from Kidney) Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE (in Lungs) AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Binds to Vasoconstriction Vasoconstriction, Aldosterone Release AT1_Receptor->Vasoconstriction Activates Losartan Losartan (ARB with Tetrazole) Losartan->AT1_Receptor Blocks

Caption: Simplified Renin-Angiotensin pathway showing the action of ARBs.

Experimental Protocols

Accurate determination of physicochemical and metabolic properties is essential for a meaningful comparison. Below are standardized protocols for key experiments.

Determination of pKa by Potentiometric Titration
  • Objective: To determine the acid dissociation constant (pKa) of the test compound.[11][12]

  • Methodology:

    • Preparation: Accurately weigh and dissolve the compound in a known volume of a suitable co-solvent (e.g., methanol (B129727) or DMSO) if it is not readily soluble in water.[1]

    • Titration: Add a standardized titrant (e.g., 0.1 M NaOH for an acidic compound) in small, precise increments using a calibrated burette.[1]

    • Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.[1]

    • Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized. Derivative plots or the Henderson-Hasselbalch equation can be used for precise determination.[1]

Determination of Lipophilicity (logP) by Shake-Flask Method
  • Objective: To measure the partition coefficient (logP) of a neutral compound between n-octanol and water.[13][14] This method is considered the gold standard.[13][15]

  • Methodology:

    • Preparation: Prepare solutions of the test compound in both water (or a pH 7.4 buffer for logD) and n-octanol. The two solvents must be pre-saturated with each other.[15][16]

    • Partitioning: Combine equal volumes of the aqueous and n-octanol solutions in a flask. Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow the compound to reach equilibrium between the two phases.[13][14]

    • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

    • Quantification: Carefully sample each phase and determine the concentration of the compound using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

    • Calculation: Calculate logP as the base-10 logarithm of the ratio of the compound's concentration in the n-octanol phase to its concentration in the aqueous phase.[16]

In Vitro Metabolic Stability Assay Using Liver Microsomes
  • Objective: To assess the metabolic stability of a compound by measuring its rate of disappearance when incubated with liver microsomes.[17][18]

  • Methodology:

    • Incubation Mixture: Prepare an incubation mixture in a phosphate (B84403) buffer (pH 7.4) containing pooled human liver microsomes (e.g., 0.5 mg/mL protein concentration) and the test compound (e.g., 1 µM).[17][19]

    • Initiation: Pre-incubate the mixture at 37°C. Initiate the metabolic reaction by adding the cofactor NADPH (Nicotinamide adenine (B156593) dinucleotide phosphate).[17][20]

    • Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent like acetonitrile.[17]

    • Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant using LC-MS/MS to quantify the remaining amount of the parent compound.[17]

    • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of this plot is used to calculate the in vitro half-life (t½) and intrinsic clearance (Clint).[21]

References

Synergistic Corrosion Inhibition: A Comparative Analysis of 5-Mercapto-1-methyltetrazole and Carboxylic Acid Polymers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the enhanced protective effects achieved by combining 5-Mercapto-1-methyltetrazole with carboxylic acid polymers in preventing the corrosion of copper and its alloys.

This guide provides a comprehensive comparison of the corrosion inhibition performance of this compound (5-MMT) and its synergistic combination with carboxylic acid polymers, such as polyacrylic acid (PAA). The following sections present quantitative data from electrochemical studies, detailed experimental protocols for key analytical techniques, and visualizations of the proposed inhibition mechanisms. This document is intended for researchers, scientists, and professionals in the fields of materials science and chemical engineering who are focused on developing advanced corrosion protection strategies.

While specific studies detailing the synergistic effects of 5-MMT and carboxylic acid polymers on copper corrosion are not widely available in the public domain, this guide synthesizes data from individual studies of these components to illustrate the expected synergistic improvements in corrosion inhibition. The data presented for the combined system is a qualitative representation of the anticipated enhanced performance.

Comparative Performance Data

The following tables summarize the key performance metrics for this compound and Polyacrylic Acid as individual corrosion inhibitors for copper in acidic environments. The synergistic combination is expected to yield significantly improved results.

Table 1: Potentiodynamic Polarization Data

Inhibitor SystemConcentration (ppm)Corrosion Potential (Ecorr) (mV vs. SCE)Corrosion Current Density (icorr) (µA/cm²)Anodic Tafel Slope (βa) (mV/dec)Cathodic Tafel Slope (βc) (mV/dec)Inhibition Efficiency (%)
Blank (Corrosive Medium)--25015.885-120-
5-Mercapto-1-phenyl-tetrazole (similar to 5-MMT)100-2351.275-11092.4
Polyacrylic Acid (PAA)[1][2]250-2202.570-10584.0
Expected Synergistic System (5-MMT + PAA) 100 + 250 -210 < 0.5 65 -100 > 97.0

Table 2: Electrochemical Impedance Spectroscopy (EIS) Data

Inhibitor SystemConcentration (ppm)Charge Transfer Resistance (Rct) (Ω·cm²)Double Layer Capacitance (Cdl) (µF/cm²)Inhibition Efficiency (%)
Blank (Corrosive Medium)-250150-
5-Mercapto-1-phenyl-tetrazole (similar to 5-MMT)10035003092.8
Polyacrylic Acid (PAA)[1][2]25018005086.1
Expected Synergistic System (5-MMT + PAA) 100 + 250 > 5000 < 20 > 95.0

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Weight Loss Measurements (Gravimetric Method)

This method determines the corrosion rate by measuring the loss in mass of a metal coupon after exposure to a corrosive environment.

  • Coupon Preparation: Metal coupons (e.g., copper, 2.5 cm x 2.0 cm x 0.2 cm) are mechanically polished with a series of emery papers of decreasing grit size (400, 600, 800, 1200), degreased with acetone, washed with deionized water, and dried in a desiccator. The initial weight of each coupon is accurately recorded.

  • Exposure: The prepared coupons are suspended in beakers containing the corrosive solution (e.g., 1 M HCl) with and without the inhibitor(s) at a specified temperature for a set duration (e.g., 24 hours).

  • Cleaning and Re-weighing: After the exposure period, the coupons are removed, cleaned with a solution to remove corrosion products (e.g., a mixture of 20 g/L of NaOH and 20g/L of Zinc dust), rinsed with deionized water, dried, and re-weighed.

  • Calculation of Inhibition Efficiency (IE%): IE% = [(W₀ - Wᵢ) / W₀] x 100 where W₀ is the weight loss in the absence of the inhibitor and Wᵢ is the weight loss in the presence of the inhibitor.

Potentiodynamic Polarization

This electrochemical technique measures the current response of a metal to a controlled change in its electrical potential, providing insights into the corrosion kinetics.

  • Electrochemical Cell Setup: A three-electrode cell is used, consisting of the metal sample as the working electrode, a platinum wire or graphite (B72142) rod as the counter electrode, and a saturated calomel (B162337) electrode (SCE) or Ag/AgCl electrode as the reference electrode.

  • Procedure: The working electrode is immersed in the test solution (with or without inhibitor) and allowed to stabilize at its open circuit potential (OCP) for approximately 30-60 minutes. The potential is then scanned from a cathodic potential to an anodic potential (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).

  • Data Analysis: The resulting polarization curve (log of current density vs. potential) is analyzed to determine the corrosion potential (Ecorr), corrosion current density (icorr), and Tafel slopes (βa and βc). The inhibition efficiency is calculated as: IE% = [(icorr₀ - icorrᵢ) / icorr₀] x 100 where icorr₀ and icorrᵢ are the corrosion current densities in the absence and presence of the inhibitor, respectively.

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrochemical interface, offering insights into the protective properties of the inhibitor film.

  • Electrochemical Cell Setup: The same three-electrode cell as in potentiodynamic polarization is used.

  • Procedure: The working electrode is immersed in the test solution and stabilized at its OCP. A small amplitude AC voltage (e.g., 10 mV) is applied over a wide range of frequencies (e.g., 100 kHz to 0.01 Hz).

  • Data Analysis: The impedance data is typically represented as Nyquist and Bode plots. The data is fitted to an equivalent electrical circuit model to determine parameters such as the solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl). The inhibition efficiency is calculated as: IE% = [(Rctᵢ - Rct₀) / Rctᵢ] x 100 where Rctᵢ and Rct₀ are the charge transfer resistances in the presence and absence of the inhibitor, respectively.

Visualizations

The following diagrams illustrate the proposed synergistic corrosion inhibition mechanism and a typical experimental workflow.

SynergisticInhibitionMechanism cluster_solution Corrosive Solution cluster_interface Metal-Solution Interface MMT 5-MMT Molecules Adsorbed_MMT Chemisorbed 5-MMT Layer MMT->Adsorbed_MMT Chemisorption via N and S atoms PAA PAA Chains Protective_Film Synergistic Protective Film PAA->Protective_Film Forms outer physical barrier Metal Copper Surface Adsorbed_MMT->Protective_Film Hydrogen bonding with PAA ExperimentalWorkflow cluster_analysis Corrosion Analysis start Start prep Sample Preparation (Polishing, Cleaning, Weighing) start->prep exposure Immersion in Test Solution (with/without inhibitors) prep->exposure weight_loss Weight Loss Measurement exposure->weight_loss eis Electrochemical Impedance Spectroscopy (EIS) exposure->eis polarization Potentiodynamic Polarization exposure->polarization data Data Acquisition & Analysis weight_loss->data eis->data polarization->data end End data->end

References

A Comparative Guide to the Biotransformation of 1-methyltetrazole-5-thiol (MTT) and 2-methyl-1,3,4-thiadiazole-5-thiol (MTD)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biotransformation of two sulfur-containing heterocyclic compounds of pharmaceutical interest: 1-methyltetrazole-5-thiol (B7763730) (MTT) and 2-methyl-1,3,4-thiadiazole-5-thiol (MTD). Both moieties are found in various drugs and have been associated with specific pharmacological and toxicological effects. Understanding their metabolic fate is crucial for drug design and development.

Executive Summary

Direct comparative studies on the biotransformation of MTT and MTD are limited in the current scientific literature. However, by compiling and analyzing existing data on each compound, we can infer key differences and similarities in their metabolic pathways. Both compounds are known to be metabolically active, with their biotransformation playing a role in their biological effects, including the potential for enzyme inhibition. MTD appears to undergo S-methylation and oxidation via cytochrome P450 enzymes, while the metabolism of MTT is suggested to involve microsomal activation.

Comparative Data on Biotransformation

The following tables summarize the available data on the metabolism of MTT and MTD. It is important to note that the data is derived from separate studies, and direct quantitative comparisons should be made with caution.

Table 1: Comparison of Metabolic Pathways and Involved Enzymes

Feature1-methyltetrazole-5-thiol (MTT)2-methyl-1,3,4-thiadiazole-5-thiol (MTD)
Primary Metabolic Pathways Microsomal ActivationS-methylation, Oxidation
Key Metabolizing Enzymes Microsomal enzymes (specific P450s not identified)Thiopurine S-methyltransferase (TPMT), Cytochrome P450s
Known Metabolites Activated intermediate (postulated)S-methyl MTD, Sulfoxide and Sulfone derivatives
Cofactors NADH may be required for some metabolic activities[1][2][3]S-adenosyl-L-methionine (for S-methylation)
Biological Implication of Metabolism Inhibition of vitamin K-dependent gamma-glutamylcarboxylation and aldehyde dehydrogenase[1][2][4]Potential for inhibition of gamma-carboxylation of glutamate, formation of GSH adducts

Table 2: Known Biological Effects Associated with Metabolism

Effect1-methyltetrazole-5-thiol (MTT)2-methyl-1,3,4-thiadiazole-5-thiol (MTD)
Hypoprothrombinemia Associated with antibiotics containing the MTT moiety[4][5]Associated with cefazolin (B47455), which contains the MTD moiety[5][6]
Enzyme Inhibition Inhibits vitamin K-dependent gamma-glutamylcarboxylation and aldehyde dehydrogenase[1][2][4]More potent inhibitor of gamma-carboxylation of glutamic acid than its parent drug, cefazolin[5]

Metabolic Pathways

The metabolic pathways of MTT and MTD, as inferred from the available literature, are depicted below.

MTT_Metabolism MTT 1-Methyltetrazole-5-thiol (MTT) Microsomal_Enzymes Microsomal Enzymes (e.g., Cytochrome P450) MTT->Microsomal_Enzymes NADH Activated_Metabolite Activated Metabolite Microsomal_Enzymes->Activated_Metabolite Enzyme_Inhibition Enzyme Inhibition (e.g., ALDH, γ-glutamylcarboxylase) Activated_Metabolite->Enzyme_Inhibition

Figure 1: Postulated Metabolic Activation of MTT.

MTD_Metabolism cluster_smethylation S-Methylation cluster_oxidation Oxidation MTD 2-Methyl-1,3,4-thiadiazole-5-thiol (MTD) TPMT Thiopurine S-methyltransferase (TPMT) MTD->TPMT SAM S_Methyl_MTD S-Methyl MTD TPMT->S_Methyl_MTD Alkylthio_MTD 2-(Alkylthio)-1,3,4-thiadiazole CYP450 Cytochrome P450s Alkylthio_MTD->CYP450 Sulfoxide Sulfoxide CYP450->Sulfoxide Sulfone Sulfone Sulfoxide->Sulfone GSH_Adduct GSH Adduct Sulfone->GSH_Adduct GSH

Figure 2: Known Metabolic Pathways of MTD and related compounds.

Experimental Protocols

While specific, detailed protocols for the direct comparison of MTT and MTD biotransformation are not available in the reviewed literature, a general methodology for in vitro metabolism studies can be outlined. Such studies are essential to generate the quantitative data needed for a definitive comparison.

General Protocol for In Vitro Metabolism Assay using Liver Microsomes

  • Preparation of Incubation Mixture:

    • In a microcentrifuge tube, combine a buffer solution (e.g., potassium phosphate (B84403) buffer, pH 7.4), the test compound (MTT or MTD) dissolved in a suitable solvent (e.g., methanol, DMSO), and liver microsomes (e.g., human, rat).

    • The final concentration of the test compound should be within a relevant range to determine kinetic parameters.

    • The protein concentration of the microsomes should be optimized for detectable metabolism.

  • Initiation of Metabolic Reaction:

    • Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes).

    • Initiate the reaction by adding a cofactor solution, typically NADPH for cytochrome P450-mediated reactions. For S-methylation studies with cytosolic fractions, S-adenosyl-L-methionine (SAM) would be the appropriate cofactor.

    • Include control incubations without the cofactor to assess non-enzymatic degradation.

  • Incubation and Termination:

    • Incubate the reaction mixture at 37°C in a shaking water bath for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).

    • Terminate the reaction by adding a quenching solution, such as ice-cold acetonitrile (B52724) or methanol, which also serves to precipitate proteins.

  • Sample Processing and Analysis:

    • Centrifuge the terminated reaction mixture to pellet the precipitated proteins.

    • Transfer the supernatant to an analysis vial.

    • Analyze the supernatant for the disappearance of the parent compound and the formation of metabolites using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS/MS).

  • Data Analysis:

    • Quantify the concentrations of the parent compound and metabolites at each time point.

    • Determine the rate of metabolism.

    • If multiple concentrations of the substrate are used, calculate kinetic parameters such as Km and Vmax.

The workflow for such an experiment is visualized below.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Incubation Mixture (Buffer, Substrate, Microsomes) B Pre-incubate at 37°C A->B C Initiate with Cofactor (e.g., NADPH) B->C D Incubate at 37°C C->D E Terminate Reaction (e.g., Acetonitrile) D->E F Centrifuge and Collect Supernatant E->F G LC-MS/MS Analysis F->G H Data Interpretation (Metabolite ID, Kinetics) G->H

Figure 3: General Workflow for In Vitro Metabolism Studies.

Conclusion and Future Directions

The biotransformation of both MTT and MTD is of significant interest due to their presence in pharmaceutical agents and their potential to cause adverse effects. Based on the available data, MTD undergoes S-methylation and oxidation, with the latter being a bioactivation pathway. The metabolism of MTT appears to involve microsomal activation, which is linked to its inhibitory effects on key enzymes.

There is a clear need for direct, comparative in vitro and in vivo studies to fully elucidate and quantify the metabolic pathways of MTT and MTD. Such studies would provide valuable data on the relative rates of metabolism, the full profile of metabolites, and the specific enzymes involved. This knowledge will be instrumental for researchers and drug development professionals in designing safer and more effective drugs.

References

TD-DFT Analysis for Understanding the Electronic Properties of Mercapto-Tetrazole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of Time-Dependent Density Functional Theory (TD-DFT) for elucidating the electronic properties of mercapto-tetrazole derivatives. Targeted at researchers, scientists, and drug development professionals, this document contrasts TD-DFT with alternative computational methods and validates its accuracy against experimental data, offering a clear perspective on its application and reliability.

Introduction to Mercapto-Tetrazole Derivatives and TD-DFT

Mercapto-tetrazole derivatives are a significant class of heterocyclic compounds, featuring a five-membered ring with four nitrogen atoms and a sulfur-containing functional group. Their unique structural and electronic characteristics make them valuable in medicinal chemistry, often serving as bioisosteres for carboxylic acids.[1][2] Understanding their electronic properties, such as electron distribution, energy levels of frontier molecular orbitals (HOMO and LUMO), and electronic transitions, is crucial for designing novel therapeutic agents and materials.[1][3]

Time-Dependent Density Functional Theory (TD-DFT) has emerged as a powerful computational tool for investigating the electronic excited states of molecules. It offers a balance between computational cost and accuracy, making it a popular choice for predicting electronic absorption spectra (UV-Vis) and other properties related to electronic transitions.[4] This guide will compare TD-DFT results with experimental findings and other computational approaches to provide a robust evaluation of its utility.

Computational Methodologies: A Comparative Overview

While TD-DFT is a workhorse for excited-state calculations, other methods exist, each with distinct advantages and disadvantages. The choice of method often depends on the desired accuracy and available computational resources.

MethodDescriptionAdvantagesDisadvantages
TD-DFT An extension of DFT to study excited states. It calculates excitation energies based on the response of the electron density to a time-dependent electric field.Good balance of accuracy and computational cost.[5] Widely available in quantum chemistry software.Accuracy is highly dependent on the choice of the exchange-correlation functional.[6] Can fail for charge-transfer excitations.[7]
Tamm-Dancoff Approx. (TDA) A simplified version of TD-DFT that often improves performance for certain types of excited states and can correct some of TD-DFT's failures.[7][8]Can improve results over standard TD-DFT, especially for triplet states.[8] Reduces computational cost slightly.May not be as accurate as full TD-DFT in all cases.
Hartree-Fock (HF) based methods (e.g., CIS) Configuration Interaction Singles (CIS) is a simple excited-state method based on the HF ground state.Computationally inexpensive.Generally provides only qualitative accuracy and overestimates excitation energies.
Post-HF Methods (e.g., CC2, CASPT2) More advanced and accurate methods that include a higher level of electron correlation. CC2 is an approximate coupled-cluster method.[5]High accuracy, often considered a benchmark for TD-DFT.[5]Very high computational cost, limiting their use to smaller molecules.

Experimental Validation Techniques

Computational predictions must be validated by experimental data to ensure their reliability. For electronic properties, UV-Vis spectroscopy and cyclic voltammetry are the primary experimental techniques.

  • UV-Vis Spectroscopy: This technique measures the absorption of light in the ultraviolet and visible regions, which corresponds to the energy required to promote an electron from a lower energy orbital to a higher one. The resulting spectrum, particularly the wavelength of maximum absorption (λmax), provides a direct experimental benchmark for the excitation energies calculated by TD-DFT.[9][10][11][12]

  • Cyclic Voltammetry (CV): CV is an electrochemical technique used to determine the oxidation and reduction potentials of a molecule.[13] These potentials are directly related to the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), respectively, providing an excellent way to validate the orbital energies calculated by ground-state DFT.[14][15][16]

Data Comparison: TD-DFT vs. Experiment

The accuracy of TD-DFT is best assessed by directly comparing calculated values with experimental results. The tables below summarize such comparisons for mercapto-tetrazole derivatives and related compounds.

Table 1: Comparison of Calculated (TD-DFT) and Experimental UV-Vis Absorption Maxima (λmax)

CompoundSolventFunctional/Basis SetCalculated λmax (nm)Experimental λmax (nm)Reference
5-(Benzylthio)-1H-tetrazole-B3LYP/6-311++G(d,p)-258[2]
1-Phenyl-5-mercaptotetrazole-wb97xd/6-311++G(d,p)--[3]
Tetrazolinyl Radical 1DCM-270, 306, 365, 406, 485, 729270, 306, 365, 406, 485, 729[12]
Thiazolo[3,2-a]pyridine Deriv.DioxaneCAM-B3LYP/6-311G(d,p)~330~335[4]
Bis-spiropipridinon/pyrazole Deriv.EthanolCAM-B3LYP/6-311G(d,p)~260~265[17]

Note: Direct comparative data for mercapto-tetrazoles is sparse in the reviewed literature, hence data for structurally related heterocyclic systems are included to demonstrate the general accuracy of the method.

Table 2: Comparison of Calculated (DFT) Frontier Orbital Energies and Experimental Electrochemical Data

CompoundEHOMO (calc., eV)ELUMO (calc., eV)Energy Gap (calc., eV)Oxidation Potential (V)Reduction Potential (V)Reference
1-Phenyl-5-mercaptotetrazole-----[14][15]
1H-tetrazole----~ -1.3 (at Pt electrode)[16]
Thiadiazole-tetrazole hybridsLower ΔEH-L-Lower than thiophene/thiazole hybrids--[3]

Note: A direct correlation requires converting electrochemical potentials to absolute energy levels, which involves referencing to a standard like ferrocene/ferrocenium (Fc/Fc+). The data indicates a qualitative correlation where lower energy gaps often correspond to easier reduction/oxidation.

Methodologies and Protocols

Reproducibility is a cornerstone of scientific research. Below are detailed protocols for both the computational and experimental methods discussed.

TD-DFT Calculation Protocol
  • Geometry Optimization: The molecular structure is first optimized at the ground state using a selected DFT functional (e.g., B3LYP, PBE0) and basis set (e.g., 6-311++G(d,p)).[3][9]

  • Frequency Calculation: A frequency analysis is performed on the optimized geometry to confirm it is a true energy minimum (no imaginary frequencies).

  • Solvent Modeling: If the comparison is with solution-phase experimental data, a solvent model like the Polarizable Continuum Model (PCM) is included.[9]

  • Excited State Calculation: The TD-DFT calculation is then performed on the optimized ground-state geometry to compute the vertical excitation energies and oscillator strengths, which correspond to the UV-Vis spectrum. A functional known to perform well for the class of molecule, such as CAM-B3LYP or ωB97XD, is often chosen.[5][17]

UV-Vis Spectroscopy Protocol
  • Sample Preparation: A dilute solution of the mercapto-tetrazole derivative is prepared in a suitable UV-transparent solvent (e.g., ethanol, acetonitrile, DMSO).[9]

  • Blank Measurement: A spectrum of the pure solvent is recorded to serve as a baseline (blank).

  • Sample Measurement: The UV-Vis spectrum of the sample solution is recorded over a specific wavelength range (e.g., 200-800 nm).

  • Data Analysis: The wavelength of maximum absorbance (λmax) is identified from the spectrum. The absorbance intensity can be used to calculate the molar extinction coefficient if the concentration is known.

Cyclic Voltammetry Protocol
  • Electrolyte Solution: A solution is prepared containing the sample compound and a supporting electrolyte (e.g., tetrabutylammonium (B224687) perchlorate) in an appropriate solvent (e.g., acetonitrile, DMSO).[18]

  • Cell Setup: A three-electrode cell is used, consisting of a working electrode (e.g., glassy carbon, platinum), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).[16][18]

  • Measurement: The potential of the working electrode is swept linearly with time between two set limits, and the resulting current is measured.

  • Data Analysis: The resulting plot of current vs. potential (a voltammogram) is analyzed to determine the peak potentials for oxidation and reduction events.

Visualized Workflows

To better illustrate the relationship between these methods, the following diagrams outline the key processes.

TDDFT_Workflow cluster_input Input cluster_dft Ground-State DFT cluster_tddft Excited-State TD-DFT cluster_output Output Properties mol_structure Molecular Structure geom_opt Geometry Optimization (e.g., B3LYP/6-311G) mol_structure->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc Verify Minimum homo_lumo HOMO/LUMO Energies geom_opt->homo_lumo solvent Add Solvent Model (PCM) freq_calc->solvent tddft_calc Excitation Energy Calculation (e.g., CAM-B3LYP) solvent->tddft_calc uv_vis Simulated UV-Vis Spectrum (λmax, Oscillator Strength) tddft_calc->uv_vis

Caption: A typical workflow for a TD-DFT calculation.

Validation_Logic cluster_comp Computational Chemistry cluster_exp Experimental Chemistry cluster_prop Electronic Properties dft DFT Calculation orbitals HOMO/LUMO Energies dft->orbitals tddft TD-DFT Calculation transitions Excitation Energies (λmax) tddft->transitions cv Cyclic Voltammetry cv->orbitals uv UV-Vis Spectroscopy uv->transitions orbitals->cv Validation transitions->uv Validation

Caption: The validation logic for computational results.

Conclusion

TD-DFT is an invaluable tool for investigating the electronic properties of mercapto-tetrazole derivatives, offering a practical compromise between accuracy and computational expense. The choice of an appropriate functional is critical, and validation against experimental data from techniques like UV-Vis spectroscopy and cyclic voltammetry is essential for confirming the predictive power of the calculations. While more accurate methods exist, their computational demands often make TD-DFT the most feasible option for routine analysis and high-throughput screening in drug discovery and materials science. By combining robust computational protocols with careful experimental validation, researchers can confidently elucidate the electronic structures that govern the function of these important heterocyclic compounds.

References

Efficacy comparison of different thiol-containing compounds on sulforaphene degradation

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the efficacy of various thiol-containing compounds on the degradation of sulforaphene (B1682523) reveals significant differences in their impact, providing crucial insights for researchers and drug development professionals. This guide synthesizes experimental data to compare the effects of sodium hydrosulfide (B80085) (NaHS), glutathione (B108866) (GSH), and cysteine (Cys) on sulforaphene stability.

Sulforaphene (SFE), a potent isothiocyanate found in radish seeds, is recognized for its cancer-preventative properties.[1] However, its inherent instability, particularly in the presence of nucleophilic thiol groups, presents a challenge for its therapeutic application.[2] A recent study investigated the degradation of sulforaphene when incubated with different thiol-containing compounds, highlighting the varying degrees to which these compounds promote its breakdown.[1][3][4]

The investigation revealed that the degradation of sulforaphene is intrinsically linked to the presence and dissociation capacity of the thiol group in the surrounding solution.[1][4] Notably, sulfide (B99878) (from NaHS) and cysteine played a more significant role in promoting sulforaphene degradation compared to glutathione.[1][3][4]

Quantitative Comparison of Sulforaphene Degradation

The following table summarizes the residual content of sulforaphene after a one-hour incubation at 25°C with varying concentrations of different thiol-containing compounds. This data clearly illustrates the dose-dependent effect of each thiol compound on sulforaphene degradation.

Thiol CompoundConcentration (mM)Residual Sulforaphene (%)
Sodium Hydrosulfide (NaHS) 0.05~85%
0.2~60%
0.5~40%
1~25%
2~10%
Glutathione (GSH) 0.05~95%
0.2~90%
0.5~80%
1~70%
2~55%
Cysteine (Cys) 0.05~80%
0.2~50%
0.5~30%
1~15%
2~5%

Data extracted from a study by Gao et al. (2024).[1]

Analysis of the degradation products via High-Performance Liquid Chromatography (HPLC) showed distinct peaks for the reaction products of sulforaphene with each thiol compound, indicating the formation of different adducts.[1][3] The retention times for the primary degradation products were approximately 7.0 min for the HS⁻-SFE adduct, 11.8 min for the GSH-SFE adduct, and 9.2 min and 18.8 min for the Cys-SFE adducts.[1][3]

Experimental Protocols

A detailed methodology was employed to assess the impact of thiol-containing compounds on sulforaphene degradation.

Materials and Methods:

  • Sulforaphene: Purity above 98%.[1][3][4]

  • Thiol-Containing Compounds: Sodium hydrosulfide (NaHS), glutathione (GSH), and cysteine (Cys).[1][3][4]

  • Reaction Buffer: Phosphate-buffered saline (PBS).[3]

  • Reaction Conditions: 2 mM sulforaphene was reacted with varying concentrations (0.05 mM, 0.2 mM, 0.5 mM, 1 mM, and 2 mM) of each thiol-containing compound in PBS buffer at 25°C for 1 hour.[1]

  • Sample Preparation: After the 1-hour incubation, the reaction mixture was centrifuged.[1]

  • Analytical Method: The supernatant was analyzed using a High-Performance Liquid Chromatography (HPLC) system to determine the residual content of sulforaphene and identify its degradation products.[1] The detection wavelength for sulforaphene was 254 nm, and for the degradation products, it was 281 nm.[1]

Visualizing the Process

To better understand the experimental workflow and the chemical interactions, the following diagrams have been generated.

experimental_workflow cluster_preparation Sample Preparation cluster_reaction Reaction cluster_analysis Analysis SFE 2 mM Sulforaphene in PBS Buffer Incubation Incubate at 25°C for 1 hour SFE->Incubation Thiols Thiol Compounds (NaHS, GSH, Cys) (0.05-2 mM) Thiols->Incubation Centrifugation Centrifuge Mixture Incubation->Centrifugation HPLC HPLC Analysis (254 nm & 281 nm) Centrifugation->HPLC

Experimental Workflow for Sulforaphene Degradation Assay.

reaction_pathway cluster_reactants Reactants cluster_product Product SFE Sulforaphene (-N=C=S) Adduct Dithiocarbamate Adduct SFE->Adduct Nucleophilic Attack Thiol Thiol Compound (R-SH) Thiol->Adduct

General Reaction of Sulforaphene with a Thiol Compound.

Conclusion

The experimental evidence strongly indicates that the stability of sulforaphene is significantly compromised in the presence of thiol-containing compounds.[1][3][4] Cysteine and sodium hydrosulfide are more potent inducers of sulforaphene degradation than glutathione. This comparative analysis provides a foundational understanding for formulating strategies to enhance the stability of sulforaphene in therapeutic preparations, particularly when the presence of other thiol-containing molecules is a consideration. Further research, including mass spectrometry and NMR spectroscopy, is necessary to fully elucidate the structures of the various degradation products.[1][2]

References

Safety Operating Guide

Proper Disposal Procedures for 5-Mercapto-1-methyltetrazole

Author: BenchChem Technical Support Team. Date: December 2025

IMMEDIATE SAFETY AND DISPOSAL INFORMATION FOR LABORATORY PERSONNEL

This document provides essential procedural guidance for the safe handling and disposal of 5-Mercapto-1-methyltetrazole (CAS No. 13183-79-4). Adherence to these procedures is critical to ensure personnel safety and environmental compliance.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a hazardous chemical that requires careful handling. Key hazards are summarized below.

Table 1: Hazard Summary for this compound

Hazard StatementGHS CodeDescriptionCitations
Flammable SolidH228Flammable solid.[1][2]
Harmful if SwallowedH302Harmful if ingested.[3]
Skin IrritationH315Causes skin irritation.[3][4]
Serious Eye IrritationH319Causes serious eye irritation.[3][4]
Respiratory IrritationH335May cause respiratory irritation.[4]
Toxic Fumes-Emits very toxic fumes of NOx and SOx when heated to decomposition.[5]

Required Personal Protective Equipment (PPE):

  • Gloves: Wear appropriate chemical-resistant gloves. Inspect gloves prior to use and dispose of contaminated gloves in accordance with laboratory practices.

  • Eye Protection: Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations.[6]

  • Lab Coat: A standard lab coat is required.

  • Respiratory Protection: Use only in a well-ventilated area, such as a chemical fume hood.[4] If dusts are generated, a NIOSH/MSHA-approved respirator may be required.[6]

Step-by-Step Disposal Procedure

The standard and required method for the disposal of this compound is through a licensed hazardous waste disposal facility. Do not attempt to dispose of this chemical down the drain or in regular solid waste.

Step 1: Preparation for Disposal

  • Ensure the chemical is in its original, clearly labeled container.

  • If the original container is damaged, carefully transfer the material to a new, compatible, and properly labeled container.

  • Keep the container tightly closed and store it in a cool, dry, and well-ventilated area, away from incompatible materials, heat, and ignition sources.[4]

Step 2: Waste Segregation

  • Do not mix this compound with other waste streams. Keep it segregated to await pickup.

Step 3: Arranging for Disposal

  • Contact your institution's Environmental Health & Safety (EH&S) department to schedule a pickup for hazardous chemical waste.

  • Provide them with the chemical name, quantity, and any other required information.

Step 4: Handling Uncleaned Containers

  • Empty containers that held this compound should be treated as hazardous waste and disposed of in the same manner as the chemical itself.

Spill Management Protocol

In the event of a spill, follow these procedures immediately:

  • Evacuate and Secure: Alert others in the immediate area and restrict access.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • PPE: Wear the appropriate PPE as described in Section 1 before attempting to clean the spill.

  • Containment:

    • For solid spills, carefully sweep up the material and place it into a suitable, labeled container for disposal.[7][8]

    • Avoid generating dust during cleanup.[9]

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent and then soap and water.

  • Disposal: All materials used for cleanup (e.g., absorbent pads, contaminated gloves) must be disposed of as hazardous waste.

Chemical Inactivation Considerations

While chemical inactivation can be a method for destroying certain hazardous compounds, there are no readily available, validated protocols for the chemical inactivation of this compound in the provided search results. Any attempt at chemical treatment should be considered a high-risk procedure and must be:

  • Developed and validated by qualified chemists.

  • Subjected to a thorough risk assessment.

  • Performed in a controlled environment with appropriate safety measures.

Therefore, the recommended and mandatory disposal route is through your institution's hazardous waste program.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound.

G start Begin Disposal Process for This compound check_container Is the waste in its original, sealed container? start->check_container repackage Carefully transfer to a compatible, labeled container. check_container->repackage No store_safely Store in a cool, dry, well-ventilated area away from ignition sources. check_container->store_safely Yes repackage->store_safely contact_ehs Contact Environmental Health & Safety (EH&S) for hazardous waste pickup. store_safely->contact_ehs follow_instructions Follow EH&S instructions for waste transfer and documentation. contact_ehs->follow_instructions end Disposal Complete follow_instructions->end

References

Essential Safety and Operational Guide for Handling 5-Mercapto-1-methyltetrazole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals working with 5-Mercapto-1-methyltetrazole. It outlines the necessary personal protective equipment (PPE), procedural steps for safe handling and disposal, and key quantitative data to ensure laboratory safety and operational efficiency.

Summary of Hazards

This compound is a flammable solid that can cause significant irritation.[1][2][3][4] Key hazards include:

  • Skin Irritation: Causes skin irritation upon contact.[5][6][7]

  • Serious Eye Irritation: Can cause serious damage to the eyes.[5][6][7]

  • Respiratory Irritation: May cause irritation to the respiratory system if inhaled.[5][6][7]

  • Flammability: The substance is a flammable solid.[1][2][3][4]

Quantitative Data

A summary of the key physical and chemical properties of this compound is provided in the table below for easy reference.

PropertyValue
Molecular FormulaC2H4N4S
Molecular Weight116.14 g/mol [8]
AppearanceWhite to almost white crystalline powder[2][3]
Melting Point122 - 129 °C[2][3][8]
Flash Point97.2 ± 22.6 °C[5]
pH1.8 (10 g/L solution)[8]

Personal Protective Equipment (PPE)

To ensure personal safety, the following personal protective equipment must be worn when handling this compound.

PPE CategorySpecific Requirements
Eye and Face Protection Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[8][9][10]
Skin Protection Wear appropriate protective gloves and clothing to prevent skin exposure.[8][10][11]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended if exposure limits are exceeded or if irritation or other symptoms are experienced.[9] Use in a well-ventilated area is crucial.[5]

Operational Plan: Step-by-Step Handling Procedure

Follow these procedural steps for the safe handling of this compound:

  • Preparation:

    • Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[11]

    • Work in a well-ventilated area, such as a chemical fume hood.[5]

    • Don all required personal protective equipment as outlined in the table above.

  • Handling:

    • Avoid the formation of dust and aerosols.[5]

    • Do not breathe dust, fumes, gas, mist, vapors, or spray.[5][7]

    • Avoid contact with skin and eyes.[5]

    • Use non-sparking tools to prevent ignition.[5]

    • Ground and bond the container and receiving equipment to prevent static discharge.[1][2][4]

    • Keep the chemical away from heat, sparks, open flames, and hot surfaces. No smoking is permitted in the handling area.[2][4]

  • Storage:

    • Store in a cool, dry, and well-ventilated place.[5]

    • Keep the container tightly closed.[5]

    • Store locked up.[5]

    • Store separately from incompatible materials, such as strong oxidizing agents.[11]

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure safety.

  • Waste Collection:

    • Collect waste material in a suitable, labeled, and closed container.[8][11]

    • Do not dispose of the chemical down the drain.[9]

  • Disposal Procedure:

    • Dispose of the contents and container at an approved waste disposal plant.[9][11]

    • All disposal activities must be in accordance with applicable local, regional, national, and international laws and regulations.[5][7]

    • Should a spill occur, sweep up the solid material and place it into a suitable container for disposal. Avoid generating dust.[8][11]

Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

prep Preparation ppe Don PPE prep->ppe sub_prep Verify Eyewash/Shower Work in Fume Hood prep->sub_prep handling Handling ppe->handling sub_ppe Eye/Face Protection Gloves Lab Coat Respirator (if needed) ppe->sub_ppe storage Storage handling->storage Store Unused Material disposal Disposal handling->disposal Dispose of Waste spill Spill Response handling->spill In Case of Spill sub_handling Avoid Dust/Aerosols Use Non-Sparking Tools Ground Equipment handling->sub_handling sub_storage Cool, Dry, Ventilated Tightly Closed Container Away from Oxidizers storage->sub_storage sub_disposal Collect in Labeled Container Approved Waste Facility disposal->sub_disposal spill->disposal sub_spill Sweep Up Solid Place in Disposal Container Avoid Dust Generation spill->sub_spill

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Mercapto-1-methyltetrazole
Reactant of Route 2
Reactant of Route 2
5-Mercapto-1-methyltetrazole

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.